molecular formula C11H9NOS B1601943 2-P-Tolyl-thiazole-4-carbaldehyde CAS No. 55327-29-2

2-P-Tolyl-thiazole-4-carbaldehyde

Cat. No.: B1601943
CAS No.: 55327-29-2
M. Wt: 203.26 g/mol
InChI Key: HQQLUNVPMPSCIT-UHFFFAOYSA-N
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Description

2-P-Tolyl-thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQLUNVPMPSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554455
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-29-2
Record name 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde (CAS: 55327-29-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a recurring motif in a multitude of pharmacologically active compounds. From the antibacterial sulfathiazole to the anti-cancer agent Dasatinib, the thiazole core has proven to be a versatile building block for developing new therapeutic agents.[1] This guide focuses on a specific, yet highly valuable, derivative: 2-p-tolyl-thiazole-4-carbaldehyde. The strategic placement of the p-tolyl group at the 2-position and a reactive carbaldehyde at the 4-position makes this compound a pivotal intermediate for synthesizing a diverse array of molecules with potential applications in drug discovery and materials science.[3] This document aims to provide a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, serving as a resource for researchers looking to leverage this compound in their work.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 55327-29-2[4]
Molecular Formula C₁₁H₉NOS[4]
Molecular Weight 203.26 g/mol [4]
Melting Point 128-130 °C[4]
Appearance Not specified, likely a solid
Solubility No data available, likely soluble in organic solvents like chloroform and diethyl ether[4]

Spectral Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported:

  • ¹H NMR (400 MHz, CDCl₃) δ/ppm: 10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H5), 7.84 (d, J=8 Hz, 2H, phenyl-H), 7.25 (d, J=8 Hz, 2H, phenyl-H), 2.4 (s, 3H, CH₃).[4]

  • Mass Spectrum (m/z, %): 204 (M+1, 15), 203 (M+, 100), 173 (30), 140 (58), 115 (68), 89 (40), 84 (65), 58 (85).[4]

Synthesis of this compound: A Multi-faceted Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Oxidation of (2-p-tolyl-thiazol-4-yl)-methanol

A direct and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)-methanol. This method is advantageous due to the relatively mild conditions and good yields.

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol is based on a reported procedure for the synthesis of this compound.[4]

Materials:

  • (2-p-tolyl-thiazol-4-yl)-methanol

  • Manganese (IV) oxide (MnO₂)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a suitable round-bottom flask, dissolve (2-p-tolyl-thiazol-4-yl)-methanol (1.0 eq) in chloroform.

  • Add activated manganese (IV) oxide (approximately 8-10 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from ethanol to yield this compound as a solid.[4]

Yield: 70%[4]

G cluster_workflow Oxidation Workflow start Start: (2-p-tolyl-thiazol-4-yl)-methanol in Chloroform add_mno2 Add MnO₂ start->add_mno2 stir Stir at RT for 12h add_mno2->stir filter Filter through Diatomaceous Earth stir->filter wash Wash with Diethyl Ether filter->wash evaporate Evaporate Solvents wash->evaporate crystallize Crystallize from Ethanol evaporate->crystallize product Product: this compound crystallize->product

Caption: Workflow for the oxidation of (2-p-tolyl-thiazol-4-yl)-methanol.

Hantzsch Thiazole Synthesis: A Convergent Approach

The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a convergent strategy can be employed where the p-tolyl group is introduced via the thioamide, and the aldehyde (or a precursor) is part of the α-halocarbonyl component.

A practical approach involves using an α-halocarbonyl compound that can be readily converted to the aldehyde post-cyclization, such as ethyl bromopyruvate. The resulting thiazole-4-carboxylate can then be reduced to the alcohol and subsequently oxidized to the aldehyde as described previously. A more direct, albeit potentially more challenging, route would involve an α-halo-β-oxocarbaldehyde derivative.

Conceptual Protocol: Hantzsch Synthesis of a Precursor

This conceptual protocol outlines the synthesis of 2-p-tolylthiazole-4-carboxylic acid, a direct precursor that can be converted to the target aldehyde. This method has been used to generate derivatives for biological testing.[1]

Step 1: Synthesis of 4-Methylbenzothioamide

  • Treat 4-methylbenzonitrile with a sulfurating agent such as ammonium sulfide in a suitable solvent like DMF.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product, 4-methylbenzothioamide, is typically isolated by precipitation with water and can be purified by washing with n-hexane.[1]

Step 2: Cyclization to form 2-p-Tolylthiazole-4-carboxylic acid

  • React 4-methylbenzothioamide with bromopyruvic acid in a solvent such as ethanol, often in the presence of a base like calcium carbonate to neutralize the HBr formed.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 30 hours).

  • After workup, which typically involves evaporation of the solvent and recrystallization from ethanol, 2-p-tolylthiazole-4-carboxylic acid is obtained.[1]

Step 3: Conversion to this compound

The resulting carboxylic acid can be converted to the target aldehyde via a two-step reduction-oxidation sequence:

  • Reduction: Reduce the carboxylic acid to (2-p-tolyl-thiazol-4-yl)-methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

  • Oxidation: Oxidize the resulting alcohol to the aldehyde using the manganese dioxide protocol described above.

G cluster_hantzsch Hantzsch Synthesis Pathway thioamide 4-Methylbenzothioamide cyclization Hantzsch Cyclization thioamide->cyclization bromopyruvate Bromopyruvic Acid bromopyruvate->cyclization carboxylic_acid 2-p-tolylthiazole-4-carboxylic acid cyclization->carboxylic_acid reduction Reduction (e.g., LiAlH₄) carboxylic_acid->reduction alcohol (2-p-tolyl-thiazol-4-yl)-methanol reduction->alcohol oxidation Oxidation (e.g., MnO₂) alcohol->oxidation aldehyde This compound oxidation->aldehyde

Caption: Hantzsch synthesis pathway to the target aldehyde via a carboxylic acid intermediate.

Vilsmeier-Haack Formylation: A Potential Direct Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3] This reaction could potentially be applied to 2-p-tolylthiazole to directly introduce the aldehyde group at the 4-position. The success of this reaction would depend on the relative reactivity of the thiazole ring positions and the directing effects of the 2-p-tolyl substituent. Generally, for thiazoles, electrophilic substitution is favored at the C5 position unless it is blocked.[2] However, the specific electronic and steric environment of 2-p-tolylthiazole might allow for formylation at C4.

Conceptual Protocol: Vilsmeier-Haack Formylation

This is a generalized, conceptual protocol as a specific example for this substrate was not found in the searched literature.

Materials:

  • 2-p-tolylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • A suitable solvent (e.g., 1,2-dichloroethane or excess DMF)

  • Aqueous sodium acetate or sodium carbonate solution

Procedure:

  • Cool a solution of DMF in the chosen solvent to 0 °C in an inert atmosphere.

  • Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature. This forms the Vilsmeier reagent.

  • To this mixture, add a solution of 2-p-tolylthiazole.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the mixture with an aqueous base solution (e.g., sodium acetate or sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_vilsmeier Vilsmeier-Haack Reaction Mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent pocli POCl₃ pocli->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack thiazole 2-p-tolylthiazole thiazole->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Workup (Hydrolysis) iminium_intermediate->hydrolysis aldehyde This compound hydrolysis->aldehyde

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The thiazole nucleus is a cornerstone in the synthesis of numerous biologically active agents, and this particular derivative serves as a versatile intermediate.[1] This document consolidates critical data on its physicochemical properties, spectroscopic profile, and established synthesis protocols. By explaining the causality behind experimental choices and presenting self-validating methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the authoritative and practical information necessary for their work.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in natural products like Vitamin B1 (thiamine) and its incorporation into a wide array of FDA-approved drugs—ranging from antimicrobial and anti-inflammatory to anticancer agents—underscore its biological importance.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.

This compound emerges as a key building block within this chemical class. Its structure, featuring a reactive aldehyde group and a modifiable tolyl moiety, makes it an ideal precursor for constructing more complex molecular architectures.[3] Understanding its fundamental properties is paramount for its effective utilization in synthetic pathways and for the rational design of novel therapeutic agents and advanced materials.

Molecular Structure and Core Physicochemical Properties

The structural and physical characteristics of a compound dictate its reactivity, solubility, and handling requirements. This compound is a yellow solid under standard conditions, with moderate solubility and good stability, making it a practical intermediate for various synthetic applications.[3]

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 55327-29-2[4][5]
Molecular Formula C₁₁H₉NOS[4][5]
Molecular Weight 203.26 g/mol [4][5]
Appearance Yellow Solid[3]
Melting Point 128-130 °C[4]
Boiling Point 360.5 ± 44.0 °C (Predicted)[6]
Density 1.229 ± 0.06 g/cm³ (Predicted)[6]
pKa 0.42 ± 0.10 (Predicted)[6]
Purity ≥96-97%[3]
Storage 0-8 °C, under inert gas[3][6]

Spectroscopic Profile and Structural Elucidation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is fundamental for confirming the arrangement of hydrogen atoms in the molecule. The spectrum, typically run in CDCl₃, shows distinct signals that correspond to the methyl, aromatic, thiazole, and aldehyde protons.[4]

Chemical Shift (δ/ppm)MultiplicityIntegrationAssignmentRationale
10.1Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears far downfield.
8.1Singlet (s)1HThiazole C5-HThis proton is on the electron-deficient thiazole ring, resulting in a downfield shift.
7.84Doublet (d)2HPhenyl (ortho to thiazole)These protons are deshielded by the adjacent thiazole ring. The doublet splitting (J=8 Hz) is due to coupling with the meta protons.
7.25Doublet (d)2HPhenyl (meta to thiazole)These protons are ortho to the methyl group. The doublet splitting (J=8 Hz) arises from coupling with the ortho protons.
2.4Singlet (s)3HMethyl (-CH₃)The singlet indicates three equivalent protons with no adjacent proton neighbors.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The electron impact (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[4]

  • Molecular Ion [M]⁺: A peak is expected at m/z 203, corresponding to the molecular weight of the compound (C₁₁H₉NOS). A smaller M+1 peak may be observed due to the natural abundance of ¹³C, and an M+2 peak due to ³⁴S.

  • Key Fragments: The reported base peak at m/z 201 corresponds to the loss of two hydrogen atoms, a common fragmentation pattern. Other significant fragments at m/z 173, 140, and 115 suggest subsequent cleavages of the thiazole and tolyl moieties.[4]

Infrared (IR) Spectroscopy

While specific experimental data for this compound is not widely published, the expected IR absorption bands can be predicted based on its functional groups. These predictions are valuable for routine quality control.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Signals corresponding to the C-H stretching vibrations of the tolyl and thiazole rings.

  • ~2920 cm⁻¹ (Aliphatic C-H Stretch): A weaker band for the methyl group C-H stretch.[2]

  • ~1700-1680 cm⁻¹ (Aldehyde C=O Stretch): A strong, sharp absorption band characteristic of the carbonyl group of an aromatic aldehyde.[2]

  • ~1600-1450 cm⁻¹ (C=C and C=N Stretch): Multiple bands corresponding to the stretching vibrations within the aromatic phenyl and thiazole rings.[2][7]

Synthesis and Characterization Workflow

This compound is readily synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol. The most cited method is a selective oxidation reaction.[4]

Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol

This protocol is based on the selective oxidation of a benzylic-type alcohol to an aldehyde using manganese dioxide (MnO₂).

Rationale for Reagent Choice: Manganese dioxide is a mild and highly chemoselective oxidizing agent. It preferentially oxidizes allylic and benzylic alcohols, leaving other potentially sensitive functional groups untouched. This selectivity is crucial for preventing over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid. The reaction is heterogeneous, simplifying workup as the excess MnO₂ and its reduced form (MnO) can be removed by simple filtration.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable round-bottom flask, dissolve (2-p-tolylthiazol-4-yl)methanol (1.0 eq) in chloroform.

  • Addition of Oxidant: Add activated manganese (IV) oxide (approx. 8.0 eq) to the solution. The large excess ensures the reaction proceeds to completion in a reasonable timeframe.[4]

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde product spot.

  • Workup: Upon completion, filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the solid manganese oxides. Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purification: Crystallize the resulting crude product from ethanol to yield the pure this compound as a yellow solid.[4]

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.

workflow start Starting Material: (2-p-tolylthiazol-4-yl)methanol reaction Oxidation Reaction start->reaction 1. MnO₂ 2. Chloroform, RT, 12h workup Filtration & Solvent Evaporation reaction->workup Filter through Celite® purification Crystallization from Ethanol workup->purification product Final Product: This compound purification->product characterization Characterization product->characterization nmr ¹H NMR characterization->nmr ms Mass Spec characterization->ms mp Melting Point characterization->mp

Caption: Workflow for the synthesis and characterization of the title compound.

Applications in Research and Development

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a multitude of chemical transformations.

  • Pharmaceutical Development: It is a key intermediate for synthesizing libraries of thiazole-based compounds for screening. These derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][8] The aldehyde can be readily converted into imines, amines, amides, and other functional groups to explore structure-activity relationships (SAR).

  • Agrochemical Chemistry: The compound is used to develop novel pesticides and herbicides. The thiazole core is known to target specific biological pathways in pests, and modifications enabled by the aldehyde group can fine-tune potency and selectivity.[3]

  • Materials Science: In materials science, it is explored for creating specialized polymers and coatings with enhanced thermal stability and chemical resistance.[3] It also serves as a precursor for vibrant, lightfast dyes and pigments.[3]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in drug discovery, agrochemistry, and materials science. This guide provides the foundational data and validated protocols necessary to confidently incorporate this compound into advanced research and development programs.

References

  • Aliabadi, A., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]

  • Patel, K. D., & Patel, N. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. Retrieved from [Link]

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • Islampour, R., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

Sources

2-p-tolyl-thiazole-4-carbaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. The narrative emphasizes the rationale behind experimental choices, grounding the methodologies in established chemical principles. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate in the creation of advanced pharmaceuticals, agrochemicals, and novel materials.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in modern chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a cornerstone in the development of biologically active molecules.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2]

Within this important class of compounds, this compound (CAS: 55327-29-2) emerges as a pivotal building block. Its structure combines the reactive thiazole core with a tolyl group, which can modulate biological activity and physicochemical properties, and a carbaldehyde functional group, which serves as a versatile handle for a wide array of subsequent chemical transformations. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures in drug discovery and materials science.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,3-thiazole ring. A para-tolyl (4-methylphenyl) group is attached at the C2 position, and a formyl (carbaldehyde) group is present at the C4 position. The aldehyde group is the primary site of reactivity for nucleophilic addition and condensation reactions, while the aromatic rings provide a stable scaffold.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 55327-29-2[5][6][7]
Molecular Formula C₁₁H₉NOS[4][5][6]
Molecular Weight 203.26 g/mol [4][5][6]
Appearance Yellow solid[4]
Purity ≥ 96-97%[4][8]
Storage Conditions Store at 0-8 °C, under inert gas[4][9]
IUPAC Name 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde
InChI Key HQQLUNVPMPSCIT-UHFFFAOYSA-N[10]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective oxidation of its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.

Experimental Protocol: Oxidation of (2-p-tolylthiazol-4-yl)methanol

This protocol describes the oxidation using manganese(IV) oxide (MnO₂), a mild and highly selective oxidizing agent.

Rationale: MnO₂ is the reagent of choice for this transformation due to its remarkable selectivity for oxidizing allylic and benzylic alcohols. It efficiently converts the primary alcohol to an aldehyde without the risk of over-oxidation to a carboxylic acid, which can occur with stronger oxidizing agents. The reaction is heterogeneous, simplifying product purification as the excess MnO₂ and its reduced form (MnO) can be easily removed by filtration.

Step-by-Step Methodology [5]

  • Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and 250 mL of chloroform.

  • Addition of Oxidant: While stirring, add activated manganese(IV) oxide (9.04 g, 104 mmol) to the solution. A significant molar excess of MnO₂ is crucial to drive the reaction to completion.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature (approx. 20 °C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - Solvent Removal: Once the starting material is consumed, evaporate the chloroform under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Add diethyl ether (Et₂O) to the solid residue.

  • Purification - Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the manganese oxides. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

  • Purification - Crystallization: Combine the filtrates and evaporate the diethyl ether under reduced pressure. Crystallize the resulting crude product from ethanol to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start (2-p-tolylthiazol-4-yl)methanol in Chloroform Reagent MnO₂ (8 eq) RT, 12h Start->Reagent Oxidation Product This compound Reagent->Product

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Structural Verification and Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is achieved through standard spectroscopic techniques.

Characterization Protocol

1. Proton Nuclear Magnetic Resonance (¹H NMR):

  • Purpose: To confirm the molecular structure by identifying the chemical environment of all protons.

  • Methodology: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Expected Results: [5]

    • δ 10.1 ppm (singlet, 1H): This highly deshielded signal is characteristic of the aldehyde proton (-CHO).

    • δ 8.1 ppm (singlet, 1H): Corresponds to the proton at the C5 position of the thiazole ring.

    • δ 7.84 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring ortho to the thiazole ring.

    • δ 7.25 ppm (doublet, 2H, J=8 Hz): Represents the two aromatic protons on the tolyl ring meta to the thiazole ring.

    • δ 2.4 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons of the tolyl group.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Methodology: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI).

  • Expected Results: [5]

    • A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (203.26 g/mol ). The provided data shows a significant peak at m/z 204, likely representing the [M+H]⁺ ion, and a base peak at m/z 201, which could correspond to the loss of H₂.

3. Elemental Analysis:

  • Purpose: To determine the elemental composition and confirm the molecular formula.

  • Expected Results: [5]

    • Calculated for C₁₁H₉NOS: C, 65.00%; H, 4.46%; N, 6.89%.

    • Found: C, 64.93%; H, 5.53%; N, 6.83%.

Characterization Workflow Diagram

Characterization_Workflow Compound Synthesized Product (Yellow Solid) NMR ¹H NMR Spectroscopy (in CDCl₃) Compound->NMR MS Mass Spectrometry (EI or ESI) Compound->MS EA Elemental Analysis Compound->EA Structure Confirmed Structure: This compound NMR->Structure Data Confirms MS->Structure Data Confirms EA->Structure Data Confirms

Caption: Workflow for the structural confirmation of the final product.

Applications in Research and Development

This compound is not an end product but a valuable intermediate with broad applications.[4]

  • Pharmaceutical Development: The compound serves as a crucial starting material for synthesizing novel thiazole-based drugs.[4] Its derivatives are being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4] The aldehyde group can be readily converted into imines, amides, or other functional groups to create libraries of new chemical entities for high-throughput screening.

  • Agrochemical Chemistry: It is used in the synthesis of next-generation pesticides and herbicides.[4] The thiazole core is known to be effective against various agricultural pests, and modifications starting from the carbaldehyde can fine-tune the compound's specificity and environmental impact.

  • Materials Science: The compound's aromatic structure and reactive handle make it suitable for developing novel materials.[4] It can be incorporated into polymers and specialized coatings to enhance thermal stability and chemical resistance.[4] Furthermore, it serves as a precursor for dyes and pigments, contributing to colors with excellent lightfastness.[4]

  • Biochemical Research: Researchers utilize this molecule to design and synthesize enzyme inhibitors and receptor binding ligands, aiding in the study of biological pathways and disease mechanisms.[4] It can also be employed in the creation of fluorescent probes for real-time biological imaging.[4]

Conclusion

This compound is a high-value chemical intermediate whose importance is rooted in its versatile structure. The combination of a stable thiazole-tolyl scaffold and a reactive aldehyde functional group provides a robust platform for extensive synthetic exploration. The reliable synthesis and straightforward characterization processes further enhance its utility. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a key gateway to discovering novel molecules with significant biological and physical properties.

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH).[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH).[Link]

  • Systematic Review On Thiazole And Its Applications. Journal of Survey in Fisheries Sciences.[Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-p-tolyl-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 55327-29-2) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a thiazole core linked to a p-tolyl group and an aldehyde functional group, imparts significant reactivity and biological potential.[1][2] A thorough understanding of its structure is paramount for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the causality behind experimental choices and offer field-proven insights into data interpretation, establishing a self-validating framework for the compound's characterization.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, with its distinct aromatic systems and reactive aldehyde group, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the specific functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This integrated approach ensures the unequivocal identification and purity assessment of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise map of the hydrogen atoms within a molecule. The choice of a 400 MHz spectrometer offers a good balance between resolution and cost for routine analysis, while deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, chosen for its ability to dissolve the sample without introducing interfering proton signals.

The experimental ¹H NMR data for this compound is summarized below.[3]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.1Singlet (s)1H-Aldehyde H (CHO)
8.1Singlet (s)1H-Thiazole H-5
7.84Doublet (d)2H8.0Aromatic H (Tolyl, ortho to thiazole)
7.25Doublet (d)2H8.0Aromatic H (Tolyl, meta to thiazole)
2.4Singlet (s)3H-Methyl H (-CH₃)

Interpretation:

  • δ 10.1 (s, 1H): The signal in the far downfield region is characteristic of an aldehyde proton, which is highly deshielded by the electronegative oxygen atom. Its singlet nature indicates no adjacent protons.

  • δ 8.1 (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Thiazole protons are typically found in this aromatic region, and the lack of coupling confirms its isolated position.[4]

  • δ 7.84 & 7.25 (d, 2H each, J=8.0 Hz): These two doublets represent the four protons of the p-substituted tolyl ring. The typical AA'BB' pattern of a para-substituted benzene ring is observed. The downfield doublet at 7.84 ppm is assigned to the protons ortho to the electron-withdrawing thiazole ring, while the upfield doublet at 7.25 ppm corresponds to the protons meta to the thiazole. The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a benzene ring.

  • δ 2.4 (s, 3H): This sharp singlet with an integration of three protons is unequivocally assigned to the methyl group on the tolyl ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~185Aldehyde C=OAldehyde carbons are strongly deshielded.
~168Thiazole C-2Carbon attached to two heteroatoms (N and S).
~152Thiazole C-4Carbon of the thiazole ring attached to the aldehyde.
~141Tolyl C-ipso (CH₃)Quaternary aromatic carbon attached to the methyl group.
~130Aromatic CHAromatic carbons of the tolyl ring.
~128Tolyl C-ipso (Thiazole)Quaternary aromatic carbon attached to the thiazole ring.
~127Aromatic CHAromatic carbons of the tolyl ring.
~125Thiazole C-5Thiazole carbon bearing the H-5 proton.[4]
~21Methyl C (-CH₃)Typical chemical shift for a methyl group on an aromatic ring.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: The instrument automatically locks onto the deuterium signal of the CDCl₃ and performs shimming to optimize the magnetic field homogeneity. This step is critical for achieving high-resolution spectra.

  • Acquisition: Acquire the ¹H spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. Apply phase and baseline corrections to obtain the final spectrum.

  • Analysis: Integrate the peaks and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorptions and Interpretation

While a specific experimental spectrum for this compound was not located, its characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.[7][8]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Thiazole and Tolyl)
~2920C-H StretchAliphatic (Methyl)
~2850, ~2750C-H StretchAldehyde (Fermi resonance doublet)
~1700C=O StretchAldehyde
~1605C=C StretchAromatic Ring
~1540C=N StretchThiazole Ring
~820C-H BendPara-substituted Aromatic

Interpretation:

  • The most diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, expected around 1700 cm⁻¹.

  • The two weaker bands between 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch are also highly characteristic.

  • The presence of both the thiazole and tolyl rings will be confirmed by aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1610-1500 cm⁻¹ region.

  • A strong band around 820 cm⁻¹ would provide evidence for the 1,4- (para) substitution pattern of the tolyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns.

MS Data and Fragmentation Analysis

The mass spectrum provides the molecular weight and a fragmentation fingerprint that helps confirm the structure. The molecular formula C₁₁H₉NOS gives a molecular weight of 203.26 g/mol .[3][9]

Table 4: Mass Spectrometry Data for this compound [3]

m/zRelative Intensity (%)Proposed Fragment
20415[M+H]⁺
203(not reported)M⁺ (Molecular Ion)
201100[M-2H]⁺ or similar stable ion
17330[M-CO]⁺ or [M-H-CHO]⁺
14058[C₈H₆NS]⁺
11568[C₈H₇]⁺ (Tolyl-C≡)
8940[C₇H₅]⁺

Interpretation:

  • Molecular Ion Region: The peak at m/z 204 likely corresponds to the protonated molecular ion, [M+H]⁺.[3] The molecular ion, M⁺, is expected at m/z 203. The base peak at m/z 201 is unusual but could represent a highly stable ion formed by the loss of two hydrogen atoms.

  • Key Fragments: The fragmentation pattern supports the proposed structure. A significant loss of 28 or 30 Da to give the peak at m/z 173 is indicative of the loss of a carbonyl group (CO) or the entire formyl radical (CHO), respectively, from the parent ion. This strongly suggests the presence of an aldehyde.

  • Further fragmentation provides additional structural evidence. The fragments at m/z 140, 115, and 89 correspond to subsequent cleavages of the thiazole and tolyl moieties.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the M⁺ causes it to fragment into smaller, characteristic ions.

  • Acceleration: All ions are accelerated by an electric field to give them the same kinetic energy.

  • Mass Analysis: The ions travel through a magnetic or electric field in the mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods. The logical flow of this integrated analysis is depicted below.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Compound This compound (C11H9NOS, MW=203.26) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR_data Functional Groups: - Aldehyde C=O (~1700 cm⁻¹) - Aromatic C=C/C=N - p-Substituted C-H bend IR->IR_data NMR_data Carbon-Hydrogen Framework: - Aldehyde proton (~10.1 ppm) - Thiazole & Tolyl protons - Methyl group (~2.4 ppm) NMR->NMR_data MS_data Molecular Formula & Fragments: - MW confirmation (m/z 203/204) - Loss of CHO/CO (fragment at 173) - Tolyl/Thiazole fragments MS->MS_data Conclusion Confirmed Structure IR_data->Conclusion NMR_data->Conclusion MS_data->Conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H NMR precisely maps the proton environment, confirming the connectivity of the tolyl, thiazole, and aldehyde moieties. IR spectroscopy verifies the presence of key functional groups, most notably the aldehyde carbonyl. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these methods provide an unambiguous and robust validation of the molecule's identity and purity, a critical requirement for its use in advanced research and development in the pharmaceutical and chemical industries.

References

  • Gomha, S. M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(10), 1930. Available from: [Link]

  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. Available from: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film. Retrieved from [Link]

  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1769. Available from: [Link]

  • National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-...thiazoles. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

Sources

The Aldehyde Group on a Thiazole Nucleus: A Gateway to Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1][2][3] The introduction of an aldehyde functional group onto this privileged scaffold gives rise to thiazole-based aldehydes, a class of compounds with a remarkable spectrum of biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. By providing detailed experimental protocols and exploring structure-activity relationships, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring's prevalence in biologically active molecules stems from its unique electronic properties and its ability to act as a versatile pharmacophore.[1][4] Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.[5] The thiazole nucleus is a key component in a wide array of approved drugs, demonstrating its broad therapeutic relevance.[2][3][6]

The Role of the Aldehyde: A Reactive Handle for Biological Engagement

The aldehyde group is a highly reactive functional group that can participate in a variety of chemical transformations. In the context of drug design, this reactivity can be harnessed to form covalent bonds with target proteins, leading to potent and often irreversible inhibition. Furthermore, the aldehyde moiety can serve as a key building block for the synthesis of more complex derivatives through reactions like condensation and reductive amination.[7]

Synthesis of Thiazole-Based Aldehydes

The synthesis of thiazole-based aldehydes can be approached through several established routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[7] Variations of this method allow for the introduction of a wide range of substituents on the thiazole ring.

Another synthetic strategy involves the formylation of a pre-existing thiazole ring. This can be achieved through various formylating agents, providing a direct route to the desired aldehyde. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[8]

Below is a generalized workflow for the synthesis of thiazole-based aldehydes.

Synthesis_Workflow cluster_hantzsch Hantzsch Synthesis cluster_formylation Direct Formylation a_halo α-Haloketone/ α-Haloaldehyde cyclocondensation Cyclocondensation a_halo->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole_intermediate Substituted Thiazole cyclocondensation->thiazole_intermediate thiazole_aldehyde Thiazole-Based Aldehyde thiazole_intermediate->thiazole_aldehyde Further Modification/ Introduction of Aldehyde pre_thiazole Pre-existing Thiazole Ring formylation_reaction Formylation pre_thiazole->formylation_reaction formylating_agent Formylating Agent (e.g., Vilsmeier-Haack) formylating_agent->formylation_reaction formylation_reaction->thiazole_aldehyde

Caption: General synthetic routes to thiazole-based aldehydes.

Anticancer Activity of Thiazole-Based Aldehydes

A growing body of evidence highlights the potent anticancer activity of thiazole-based aldehydes against a variety of cancer cell lines.[9][10][11] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[5][9][12]

Mechanism of Action

The anticancer mechanism of thiazole-based aldehydes is often multifaceted. Some derivatives have been shown to target and inhibit crucial enzymes involved in cancer cell proliferation and survival.[9] For instance, certain compounds have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[9] Molecular docking studies have further elucidated the binding interactions of these compounds with their protein targets, providing a rationale for their observed activity.[9]

The diagram below illustrates a potential signaling pathway affected by anticancer thiazole-based aldehydes.

Anticancer_Pathway Thiazole_Aldehyde Thiazole-Based Aldehyde VEGFR2 VEGFR-2 Thiazole_Aldehyde->VEGFR2 Inhibition Apoptosis Apoptosis Thiazole_Aldehyde->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Thiazole_Aldehyde->CellCycleArrest Induces Proliferation Cell Proliferation VEGFR2->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by thiazole-based aldehydes.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13] It is a crucial tool for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay [13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-based aldehyde derivatives and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Thiazole-Based Aldehydes

Thiazole derivatives have long been recognized for their antimicrobial properties.[16][17][18] The incorporation of an aldehyde group can further enhance this activity, leading to potent agents against a range of bacteria and fungi.[19][20]

Structure-Activity Relationship (SAR)

The antimicrobial activity of thiazole-based aldehydes is highly dependent on their chemical structure. The nature and position of substituents on the thiazole ring and any associated aromatic systems can significantly influence their potency and spectrum of activity.[21] For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the thiazole nucleus has been shown to enhance antibacterial activity in some cases.

In Vitro Evaluation of Antimicrobial Activity: Agar Diffusion Method

The agar diffusion method, also known as the Kirby-Bauer test, is a standard technique for assessing the antimicrobial activity of a compound.[22][23][24]

Experimental Protocol: Agar Diffusion Test [22][23][24][25]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of the thiazole-based aldehyde derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity of Thiazole-Based Aldehydes

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[26] Thiazole derivatives have emerged as promising anti-inflammatory agents, and the aldehyde functionality can contribute to this activity.[26][27][28][29]

In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be used to assess the anti-inflammatory potential of thiazole-based aldehydes. These assays often focus on the inhibition of key inflammatory mediators or enzymes.[30][31]

Experimental Protocol: Inhibition of Protein Denaturation [30]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA), 0.5 mL of the test compound at various concentrations, and 4 mL of phosphate-buffered saline (pH 6.3).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Data Summary and Future Perspectives

The following table summarizes the reported biological activities of representative thiazole-based aldehydes.

Compound ClassBiological ActivityKey FindingsReferences
Substituted Benzylidenehydrazinyl-thiazolesAnticancerPotent activity against MCF-7 and HepG2 cell lines; induction of apoptosis and cell cycle arrest.[9][9]
Thiazole-based ChalconesAnti-inflammatorySignificant inhibition of carrageenan-induced mouse paw edema.[27][27]
Multi-component Reaction ProductsAntimicrobial, AntioxidantGood activity against Gram-positive and Gram-negative bacteria.[19][20][19][20]

The field of thiazole-based aldehydes as biologically active agents is ripe with opportunities. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their rational design and development as therapeutic agents. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds.

Conclusion

Thiazole-based aldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this important class of molecules.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Agar Diffusion Test: the primary method to determine the antimicrobial activity. (2022). Modern Medical Laboratory Journal. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. (2025). ResearchGate. [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (n.d.). PubMed. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Publications. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Research Square. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (n.d.). Research Square. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate. [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Publications. [Link]

  • Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. (2025). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (n.d.). PubMed. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Research Square. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed Central. [Link]

Sources

An In-depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have made it a privileged structure in a vast array of clinically approved drugs and biologically active compounds.[1][3][4] This in-depth technical guide provides a comprehensive overview of thiazole derivatives for researchers, scientists, and drug development professionals. We will explore the synthesis, with a detailed focus on the Hantzsch thiazole synthesis, delve into the diverse biological activities and mechanisms of action, and dissect the critical structure-activity relationships that govern their therapeutic potential. Furthermore, this guide offers detailed, field-proven protocols for the synthesis and biological evaluation of thiazole derivatives, aiming to equip researchers with the practical knowledge to advance their drug discovery programs.

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring is a fundamental building block in the design and discovery of new therapeutic agents.[5] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its remarkable versatility.[1] The unique arrangement of a sulfur and a nitrogen atom within the five-membered ring imparts distinct electronic and steric properties that are highly favorable for molecular interactions with biological targets.[6]

Physicochemical Properties and Their Implications in Drug Design

The physicochemical properties of thiazole derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The thiazole ring is aromatic, and the presence of the heteroatoms influences its electron distribution, dipole moment, and hydrogen bonding capacity. These properties can be fine-tuned through substitution at various positions on the ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7][8][9]

PropertyTypical Range/ValueImplication in Drug Design
Molecular Weight (MW)150 - 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[10]
LogP (Lipophilicity)-0.7 to +5.0Influences membrane permeability and solubility.[10]
Topological Polar Surface Area (TPSA)20 - 130 ŲPredicts drug transport properties and blood-brain barrier penetration.[10]
Hydrogen Bond Donors/AcceptorsVariableCrucial for target binding and solubility.

Table 1: Key physicochemical properties of thiazole derivatives and their relevance in drug design.

The Thiazole Moiety in Nature and Medicine

The thiazole ring is a recurring motif in a number of natural products with potent biological activities. A classic example is Thiamine (Vitamin B1), which is essential for carbohydrate metabolism. In the realm of medicine, thiazole-containing drugs have made a significant impact across various therapeutic areas. Examples include the antiretroviral drug Ritonavir, the anticancer agent Dasatinib, and the antifungal medication Abafungin.[1]

The Core of Innovation: Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being the most prominent and widely used method.[11][12][13]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[11] It is a robust and versatile method that allows for the synthesis of a wide variety of substituted thiazoles in high yields.[3][11]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Intermediate reagents->intermediate Condensation product Thiazole Derivative intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

This protocol provides a step-by-step procedure for the synthesis of a simple, yet representative, thiazole derivative.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar and hot plate

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (5 mL) and a stir bar.[3]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Filter the resulting precipitate through a Buchner funnel.[3]

  • Wash the filter cake with water.[3]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[3]

  • Once dry, determine the mass of the product and calculate the percent yield.[3]

  • Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[3]

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the SN2 reaction between the α-haloketone and the thioamide.

  • Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Sodium Carbonate Wash: The basic sodium carbonate solution is used to neutralize any remaining acidic byproducts (such as HBr) and to precipitate the thiazole product, which is often poorly soluble in aqueous base.[3]

Modern Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, numerous modern methods have been developed to access thiazole derivatives with greater efficiency and under milder conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of solid-supported catalysts.[14][15][16]

Biological Activities and Mechanisms of Action

Thiazole derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development.[2][17][18]

Antimicrobial Activity

Many thiazole-containing compounds have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[19][20][21][22]

A key mechanism of antibacterial action for some thiazole derivatives is the inhibition of essential bacterial enzymes. For example, certain benzothiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.[6][23]

Antibacterial_Mechanism Thiazole Thiazole Derivative Gyrase DNA Gyrase / Topoisomerase IV Thiazole->Gyrase Inhibition DNA_Replication DNA Replication Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives is a major area of research.[24][25][26] These compounds have shown efficacy against various cancer cell lines, including breast, liver, and colon cancer.[25]

A predominant mechanism of anticancer activity for many thiazole derivatives is the inhibition of protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Thiazole-based drugs like Dasatinib are potent inhibitors of multiple kinases, including BCR-ABL and Src family kinases.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, thiazole derivatives have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory

  • Antiviral [17]

  • Antidiabetic [5]

  • Anticonvulsant

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency

SAR studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity.

SAR in Anticancer Thiazole Derivatives as Kinase Inhibitors

For thiazole-based kinase inhibitors, specific structural features are often required for potent activity. For instance, in a series of thiazolyl-pyrazoline derivatives targeting EGFR kinase, the presence of certain substituents on the phenyl rings was found to be crucial for inhibitory activity.[1]

CompoundR1R2IC50 (µM) against EGFR
69H4-Cl0.06
704-OCH₃H> 10
714-NO₂4-Cl0.12

Table 2: SAR data for thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors.[1]

The data in Table 2 suggests that a chlorine atom at the R2 position of the phenyl ring attached to the pyrazoline moiety is favorable for activity, while a methoxy group at the R1 position is detrimental.

SAR in Antimicrobial Thiazole Derivatives

In the development of antimicrobial thiazoles, SAR studies have revealed that the nature and position of substituents on the thiazole and associated rings significantly impact potency and spectrum of activity. For example, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, compounds with specific substitutions on the pyrazoline ring showed enhanced activity against both Gram-positive and Gram-negative bacteria.[27]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized thiazole derivatives, robust and reproducible biological assays are essential.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)[25]

  • 96-well plates

  • Complete cell culture medium

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.[28]

  • Treat the cells with various concentrations of the thiazole derivatives (typically from 1 to 100 µM) and a vehicle control (DMSO).[28]

  • Incubate the plates for 48 hours.[28]

  • Remove the culture medium and add 100 µL of fresh medium to each well.[28]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Thiazole derivatives (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism

Procedure:

  • Prepare serial twofold dilutions of the thiazole derivatives in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and no drug) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse thiazole derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action and the application of computational drug design will undoubtedly lead to the discovery of new thiazole-based drugs with improved efficacy and safety profiles. The exploration of thiazole-containing hybrid molecules, which combine the thiazole core with other pharmacophores, also holds great promise for overcoming drug resistance and achieving synergistic therapeutic effects.[23][29]

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(49), 35847-35881. Available from: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9460-9494. Available from: [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). European Journal of Medicinal Chemistry, 259, 115689. Available from: [Link]

  • Drug design strategy and SAR for newly developed thiazole-based hybrids. (2022). RSC Advances, 12(46), 30048-30062. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Antibiotics, 11(11), 1509. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13. Available from: [Link]

  • Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives. (2023). ACS Omega, 8(33), 30141-30156. Available from: [Link]

  • Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. (2023). Russian Journal of General Chemistry, 93(10), 2549-2561. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2022). RSC Advances, 12(49), 31847-31881. Available from: [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1854. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(3), 358. Available from: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega, 9(17), 18635-18663. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7304. Available from: [Link]

  • The in silico physicochemical properties of thiazole derivatives... (2021). Molecules, 26(24), 7586. Available from: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1736-1748. Available from: [Link]

  • Synthesis and DNA binding of novel bioactive thiazole derivatives pendent N-morpholine moiety. (2021). Journal of the Iranian Chemical Society, 18(10), 2567-2579. Available from: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Available from: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2021). International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). Molecules, 22(1), 111. Available from: [Link]

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). Pharmaceuticals, 17(2), 209. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11633-11654. Available from: [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Journal of Molecular Structure, 1301, 137376. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. (2021). Molecules, 26(16), 4991. Available from: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). Molecules, 26(11), 3180. Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5649. Available from: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). International Journal of Pharmaceutical Quality Assurance, 15(4), 2358-2364. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules, 28(16), 5980. Available from: [Link]

  • Structure Activity Relationship. (2023). ResearchGate. Available from: [Link]

Sources

A Researcher's Guide to Procuring 2-p-tolyl-thiazole-4-carbaldehyde for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and validating 2-p-tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a critical building block in modern medicinal chemistry. This document offers practical insights into supplier evaluation, quality control, and the strategic importance of this versatile compound.

Introduction: The Significance of this compound in Research

This compound, a member of the thiazole class of heterocyclic compounds, is a cornerstone intermediate in the synthesis of a wide array of biologically active molecules.[1] The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[2] This compound's unique structure, featuring a reactive aldehyde group and a tolyl moiety, makes it an essential starting material for developing novel therapeutics.

Its applications are diverse and impactful, spanning several key research areas:

  • Pharmaceutical Development: It serves as a crucial intermediate in synthesizing thiazole-based drugs with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

  • Agrochemical Chemistry: The compound is utilized in formulating advanced pesticides and herbicides, contributing to crop protection.[1]

  • Materials Science: Its structural properties are leveraged in creating specialized coatings, polymers with enhanced thermal stability, and vibrant, lightfast dyes.[1]

Given its pivotal role, the selection of a reliable commercial supplier is a critical first step in any research endeavor to ensure the integrity and reproducibility of experimental results.

Commercial Supplier Landscape: A Comparative Analysis

A researcher's ability to generate reliable and reproducible data begins with high-quality starting materials. The procurement of this compound requires careful consideration of several factors beyond mere availability. Purity, documentation, and supplier reputation are paramount. Below is a comparative analysis of prominent commercial suppliers.

SupplierCAS NumberPurity SpecificationAvailable Pack SizesKey Documentation
Chem-Impex 55327-29-2≥ 97% (HPLC)250 mg, 1 g, 5 gSafety Data Sheet (SDS), Product Specification, Certificate of Analysis (CoA)
Santa Cruz Biotechnology 55327-29-2Not explicitly stated; lot-specific data on CoAContact for detailsSDS & Certificate of Analysis available
Sigma-Aldrich (J & W Pharmlab) 55327-29-296%Contact for detailsCoA, Certificate of Origin (COO), MSDS
US Biological Life Sciences 55327-29-2≥97% (HPLC) or "Highly Purified"100 mg, 250 mg, 500 mg, 1 g, 2 g, 5 gSDS mentioned
CymitQuimica 55327-29-295-96%100 mg, 250 mgNot specified
Parchem 55327-29-2Not specifiedContact for detailsNot specified

Disclaimer: Information is based on publicly available data and is subject to change. Researchers should always verify details directly with the supplier.

The Procurement Workflow: A Self-Validating System

A robust procurement process is essential for mitigating risks associated with chemical quality and supply chain reliability.[3][4][5][6][7] The following workflow is designed to be a self-validating system, ensuring that the material acquired meets the stringent requirements of pharmaceutical research.

procurement_workflow cluster_planning Phase 1: Planning & Supplier Identification cluster_evaluation Phase 2: Supplier & Documentation Review cluster_validation Phase 3: In-House Quality Validation cluster_decision Phase 4: Final Decision & Bulk Procurement define_specs Define Purity & Quantity Requirements id_suppliers Identify Potential Suppliers (See Table 1) define_specs->id_suppliers request_quotes Request Quotes & Lead Times id_suppliers->request_quotes review_docs Request & Review CoA, SDS request_quotes->review_docs assess_purity Assess Purity Data & Analytical Methods review_docs->assess_purity supplier_comm Evaluate Supplier Responsiveness assess_purity->supplier_comm place_order Place Order for Smallest Batch supplier_comm->place_order receive_store Receive & Store per SDS place_order->receive_store qc_testing Perform In-House QC Testing (Sec 4.0) receive_store->qc_testing compare_data Compare QC Data with Supplier CoA qc_testing->compare_data decision Data Match? compare_data->decision approve_supplier Approve Supplier & Procure Bulk Quantity decision->approve_supplier Yes reject_supplier Reject Supplier & Re-evaluate decision->reject_supplier No reject_supplier->id_suppliers

Caption: Supplier Selection & Validation Workflow.

In-House Quality Assessment: Trust but Verify

While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification is a cornerstone of good scientific practice and regulatory compliance.[8][9] Analytical reference standards are highly characterized materials used to ensure accuracy in these analyses.[8] The following protocols are recommended for the in-house validation of this compound.

Identity and Purity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile organic compounds. A properly developed method can separate the main compound from process-related impurities and degradation products.

Experimental Protocol:

  • System Preparation: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) on a standard HPLC system with a UV detector.

  • Mobile Phase: Prepare a gradient mobile phase. A common starting point for thiazole derivatives is a mixture of water (A) and methanol (B) or acetonitrile (B).[10]

    • Example Gradient: Start at 70:30 (A:B), ramp to 30:70 over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram at a relevant wavelength (e.g., 238 nm, as used for other thiazole derivatives[10]).

  • Data Interpretation: The primary peak should correspond to the main compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This result should be compared directly with the purity value stated on the supplier's CoA.

Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: The spectrum should exhibit characteristic peaks for the aldehyde proton (singlet, ~10.1 ppm), aromatic protons on the thiazole and tolyl rings (in the 7-8 ppm range), and the methyl group protons (singlet, ~2.4 ppm).

    • ¹³C NMR: The spectrum should show distinct signals for the aldehyde carbon, the carbons of the two aromatic rings, and the methyl carbon.

    • Compare the obtained spectra with literature data or the supplier's provided spectra (if available) to confirm the structure.[11][12][13]

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides definitive confirmation of the compound's molecular weight.

Experimental Protocol:

  • System: Use an LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., methanol/water).

  • Analysis: Infuse the sample directly or inject it through an LC column. Use a soft ionization technique like Electrospray Ionization (ESI).

  • Data Interpretation: The molecular formula of this compound is C₁₁H₉NOS, with a molecular weight of approximately 203.26 g/mol .[14] The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 204.04. Accurate mass measurement should confirm the elemental composition.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling.[15][16][17] The SDS provides comprehensive information on hazards, personal protective equipment (PPE), and first-aid measures.[15][16] Standard PPE includes safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: The compound is typically a yellow solid.[1] It should be stored in a tightly sealed container in a cool, dry place, often refrigerated (0-8 °C), as recommended by suppliers.[1]

By implementing this comprehensive guide for sourcing and validation, researchers can proceed with confidence, knowing their foundational materials are of the highest quality, thereby enhancing the reliability and impact of their drug discovery and development efforts.

References

  • MSDS of this compound. Generic Safety Data Sheet Information.
  • Chemical Express. Ultimate Guide to Purchasing the Right Chemical Products. Available from: [Link]

  • Chemical Express. Ultimate Guide to Purchasing the Right Chemical Products. Available from: [Link]

  • Universiti Teknologi Malaysia. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. 2018. Available from: (General guidelines on chemical procurement).
  • Whitworth University. Chemical Procurement SOP. Available from: [Link]

  • MolPort. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. 2022. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet for Thiazole-4-carboxaldehyde. 2024.
  • Aliabadi, A., et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. Available from: [Link]

  • USA Chemical Suppliers. This compound suppliers USA. Available from: [Link]

  • Innopharma Education. What is Pharmaceutical Validation, and Why is it Important?. Available from: [Link]

  • Sigma-Aldrich. Safety Data Sheet. 2025.
  • Pharma Growth Hub. A Look Into the Working Standards of the Pharmaceutical Industry. 2023. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. 2007. Available from: [Link]

  • ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. 2016. Available from: [Link]

  • ResearchGate. (PDF) Derivatives from Thiazole Derivative. 2021. Available from: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-p-tolyl-thiazole-4-carbaldehyde, a versatile heterocyclic aldehyde pivotal in the synthesis of novel therapeutic agents and functional materials. As a Senior Application Scientist, the following sections synthesize critical safety data with field-proven insights to ensure the safe and effective utilization of this compound in a laboratory setting.

Compound Profile and Significance

This compound (CAS No. 55327-29-2) is a solid organic compound with a molecular weight of 203.26 g/mol and the chemical formula C₁₁H₉NOS.[1][2] Its structure, featuring a thiazole ring substituted with a p-tolyl group at the 2-position and a carbaldehyde group at the 4-position, makes it a valuable intermediate in medicinal chemistry and materials science.[3] The thiazole moiety is a key pharmacophore found in a wide array of approved drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[4] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55327-29-2[1][2]
Molecular Formula C₁₁H₉NOS[1][2]
Molecular Weight 203.26 g/mol [1][2]
Appearance Solid-
Melting Point 128-130 °C[1]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not yet available, a thorough risk assessment must be conducted based on its chemical structure and the known hazards of related compounds.[5] The Safety Data Sheet (SDS) indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Primary Hazards:

  • Inhalation: May cause respiratory irritation.[5]

  • Skin Contact: Potential for skin irritation.

  • Eye Contact: Potential for eye irritation.

  • Ingestion: May be harmful if swallowed.

It is crucial to treat this compound with a high degree of caution, assuming it may possess uncharacterized hazards. The aldehyde functional group can be reactive, and heterocyclic compounds can have diverse biological activities.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from skin contact and contamination of personal clothing.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Caption: PPE Decision Tree for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and equipment.

    • Ensure adequate ventilation.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

    • Store away from heat, sparks, and open flames.

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde and thiazole functional groups.

  • Aldehyde Group: As an aromatic aldehyde, it is generally less reactive towards nucleophilic addition than its aliphatic counterparts due to the electron-donating resonance effect of the aromatic system, which reduces the electrophilicity of the carbonyl carbon.[7][8][9][10] However, it will still undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., aldol, Wittig).

  • Thiazole Ring: The thiazole ring is a stable aromatic system.

Stability and Hazardous Decomposition

The compound is stable under recommended storage conditions.[6] In the event of a fire, hazardous decomposition products may include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)[11]

Chemical_Reactivity compound This compound Aldehyde Thiazole Ring reactions Reactions Oxidation Reduction Nucleophilic Addition Condensation compound:f0->reactions Reactive Site stability Stability Stable under normal conditions Avoid strong oxidizing agents, acids compound:f1->stability Generally Stable decomposition Hazardous Decomposition (fire) CO, CO₂ NOx SOx compound->decomposition Under Fire Conditions

Caption: Reactivity and Stability Profile.

Accidental Release and Disposal Measures

Accidental Release

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Use a licensed professional waste disposal service.[5]

Synthesis Protocol: A Safety-Integrated Approach

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, (2-p-tolylthiazol-4-yl)methanol.[1] The following is a representative protocol with integrated safety considerations.

Reaction: (2-p-tolylthiazol-4-yl)methanol → this compound

Oxidizing Agent: Manganese(IV) oxide (MnO₂)

Solvent: Chloroform (CHCl₃)

Step-by-Step Protocol:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add (2-p-tolylthiazol-4-yl)methanol and chloroform. Safety Note: Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Oxidant Addition: Slowly add manganese(IV) oxide to the stirred solution. Safety Note: MnO₂ is a strong oxidizing agent; avoid contact with combustible materials.

  • Reaction: Stir the mixture at room temperature for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂.

    • Wash the filter cake with additional chloroform.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a suitable solvent such as ethanol.

Sources

Introduction: The Thiazole Scaffold and the Significance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-p-tolyl-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. This structural motif is present in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a critical pharmacophore in numerous commercially available drugs, including the H2 blocker famotidine and various antibacterial agents.[1] The unique electronic properties of the thiazole ring allow it to engage in various biological interactions, and its stable aromatic nature makes it an ideal scaffold for building complex, biologically active molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the stable 2-aryl thiazole core with a reactive aldehyde functional group at the 4-position. This aldehyde handle provides a versatile gateway for a wide array of chemical transformations, enabling chemists to readily construct libraries of more complex derivatives. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the synthesis, properties, and diverse applications of this key building block.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 55327-29-2[2][3]
Molecular Formula C₁₁H₉NOS[2][3]
Molecular Weight 203.26 g/mol [2][3]
Appearance Solid[4]
Melting Point 128-130 °C[2]
Boiling Point (Predicted) 360.5 ± 44.0 °C[5]
Density (Predicted) 1.229 ± 0.06 g/cm³[5]
pKa (Predicted) 0.42 ± 0.10[5]

Synthesis and Mechanistic Considerations

The construction of this compound relies on established principles of heterocyclic chemistry, followed by a selective oxidation step. The overall synthetic strategy involves first building the core thiazole ring system, typically via the Hantzsch thiazole synthesis, followed by functional group manipulation to install and unmask the aldehyde.

Core Ring Formation: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and reliable methods for constructing the thiazole core.[3] The reaction involves the condensation of an α-haloketone with a thioamide.[3][6]

The mechanism proceeds through an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone (an Sₙ2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring.[4][6]

Caption: The Hantzsch synthesis condenses an α-haloketone and a thioamide.

Final Step: Selective Oxidation to the Aldehyde

The direct target, this compound, is synthesized from its corresponding alcohol precursor, (2-p-tolylthiazol-4-yl)methanol.[2] The critical step is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or disruption of the sensitive heterocyclic ring.

Expertise & Causality: Manganese dioxide (MnO₂) is the reagent of choice for this transformation.[2] MnO₂ is a mild and highly chemoselective oxidizing agent, renowned for its ability to selectively oxidize allylic and benzylic alcohols. The alcohol at the 4-position of the thiazole ring is analogous to a benzylic alcohol, making it highly susceptible to oxidation by MnO₂ while leaving other parts of the molecule intact. This selectivity is crucial for achieving a high yield and purity, forming the basis of a self-validating and reproducible protocol.

Detailed Experimental Protocol: Synthesis of this compound[2]

The following protocol is adapted from established literature.

  • Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (250 mL).

  • Addition of Oxidant: With stirring, add activated manganese dioxide (MnO₂) (9.04 g, 104 mmol) to the solution.

  • Reaction: Stir the resulting suspension at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.

  • Extraction: Add diethyl ether (Et₂O) to the solid residue. Filter the mixture through a pad of diatomaceous earth to remove the manganese salts, washing the filter cake thoroughly with additional diethyl ether.

  • Isolation: Combine the ethereal filtrates and evaporate the solvent under reduced pressure.

  • Purification: Crystallize the crude product from ethanol to yield pure this compound.

  • Expected Yield: 70%

  • Characterization (¹H NMR, 400 MHz, CDCl₃): δ 10.1 (s, 1H, aldehyde C-H), 8.1 (s, 1H, thiazole C₅-H), 7.84 (d, J=8 Hz, 2H, phenyl C₂-H, C₆-H), 7.25 (d, J=8 Hz, 2H, phenyl C₃-H, C₅-H), 2.4 (s, 3H, CH₃).

Synthesis_Workflow Synthetic Pathway to this compound Reactants p-Tolylthioamide + α-halo-acetoacetaldehyde derivative Precursor (2-p-tolylthiazol-4-yl)methanol Reactants->Precursor Hantzsch Synthesis & Reduction Product This compound Precursor->Product MnO₂ Oxidation (Selective)

Caption: Overall synthetic route from basic precursors to the target aldehyde.

Synthetic Utility and Applications

The true value of this compound lies in its role as a versatile synthetic hub. The aldehyde group is readily converted into a wide range of other functionalities, providing access to diverse chemical libraries for screening.

Reactions Key Synthetic Transformations Aldehyde 2-p-tolyl-thiazole- 4-carbaldehyde Acid 2-p-tolyl-thiazole- 4-carboxylic acid Aldehyde->Acid Oxidation (e.g., KMnO₄, CrO₃) Imine Imines / Schiff Bases Aldehyde->Imine Condensation (with R-NH₂) Amide Substituted Amides (e.g., Anticancer Agents) Acid->Amide Amide Coupling (e.g., EDC, HOBt)

Sources

Methodological & Application

Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde from (2-p-tolylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Strategic Overview

The 2-p-tolyl-thiazole moiety is a privileged scaffold found in a variety of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 4-carbaldehyde derivative serves as a crucial synthetic intermediate, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations.

The primary challenge in this synthesis is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. This requires the use of mild and controlled oxidizing agents. This guide presents three distinct, yet highly effective, protocols to achieve this transformation, allowing researchers to choose a method based on available reagents, scale, and sensitivity of other functional groups.

The general transformation is illustrated below:

Caption: General reaction scheme for the oxidation.

Comparative Analysis of Oxidation Protocols

Choosing the appropriate oxidation method is critical for success. The following table summarizes the key features of the three protocols detailed in this guide, providing a basis for method selection.

FeatureProtocol 1: MnO₂ OxidationProtocol 2: Dess-Martin OxidationProtocol 3: Swern Oxidation
Oxidizing Agent Manganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)Activated DMSO / Oxalyl Chloride
Mechanism Type Heterogeneous, surface-mediatedHypervalent Iodine ReagentActivated DMSO, Elimination
Temperature Room TemperatureRoom TemperatureLow Temperature (-78 °C)
Typical Yield ~70%[4]High (often >90%)High (often >90%)
Advantages Inexpensive reagent, simple workup (filtration)Mild, neutral pH, short reaction times, high chemoselectivity.[5][6]Wide functional group tolerance, reliable, byproducts are volatile or water-soluble.[7][8]
Disadvantages Requires a large excess of reagent, variable activity of MnO₂Reagent is expensive and potentially explosive, requires careful handling.[6]Requires strictly anhydrous conditions, low temperatures, produces foul-smelling dimethyl sulfide.[7]

Detailed Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This method is experimentally simple and cost-effective, relying on a heterogeneous oxidant that is easily removed by filtration. It is particularly effective for activated alcohols, such as the substrate .

Principle of Causality: Activated manganese dioxide acts as a surface oxidant. The reaction mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a coordinated electron and proton transfer to form the aldehyde, which then desorbs. The large excess of MnO₂ is required to provide sufficient surface area for the reaction to proceed to completion in a reasonable timeframe.

Materials and Reagents:

  • (2-p-tolylthiazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (or Dichloromethane)

  • Diethyl ether

  • Celite® (Diatomaceous earth)

  • Ethanol (for crystallization)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol).

  • Solvent Addition: Add 150 mL of chloroform to dissolve the starting material.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (9.04 g, 104 mmol, ~8 equivalents) to the solution. The mixture will be a black slurry.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.

  • Work-up: Upon completion, set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts.

  • Washing: Wash the Celite® pad and the reaction flask thoroughly with additional chloroform and diethyl ether to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by crystallization from hot ethanol to yield the pure 2-p-tolyl-thiazole-4-carbaldehyde as a crystalline solid.[4]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol uses a hypervalent iodine reagent, which is highly selective for the oxidation of primary and secondary alcohols and is known for its mild reaction conditions and high yields.[5][9]

Principle of Causality: The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[9][10] An intramolecular elimination, where a second acetate molecule acts as a base to deprotonate the alpha-carbon, leads to the formation of the aldehyde, acetic acid, and a reduced iodine species.[6] The reaction is often buffered with sodium bicarbonate to neutralize the generated acetic acid, which can be crucial for acid-sensitive substrates.[5]

Materials and Reagents:

  • (2-p-tolylthiazol-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (2-p-tolylthiazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Buffering (Optional): Add sodium bicarbonate (2.0 eq) to the solution to buffer the reaction.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution in one portion at room temperature. The mixture may turn slightly cloudy.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC for the complete consumption of the starting material.

  • Quenching: Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 3: Swern Oxidation

The Swern oxidation is a classic, high-yield method that relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride. It is renowned for its mildness and broad functional group compatibility.[7][8][11]

Principle of Causality: The reaction must be performed at low temperatures (-78 °C) to control the stability of the highly reactive intermediates. First, DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[11][12] This species then reacts with the alcohol to form a key alkoxysulfonium salt. The addition of a hindered organic base, like triethylamine, deprotonates the carbon alpha to the oxygen, initiating an intramolecular elimination (E2-like) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]

Materials and Reagents:

  • (2-p-tolylthiazol-4-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Three-neck flask, dropping funnels, magnetic stirrer, low-temperature bath (dry ice/acetone), nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Activator Preparation: To a dry three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C. Add oxalyl chloride (1.5 eq) via syringe.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via a dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of (2-p-tolylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM via a dropping funnel, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise via syringe. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow and Characterization

A generalized workflow for the synthesis and analysis is essential for reproducible results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Setup Dry Glassware under N2/Ar Atmosphere B Dissolve Alcohol in Anhydrous Solvent A->B C Cool to Target Temp (e.g., -78°C for Swern) B->C D Add Oxidizing Agent (DMP, MnO2, or Activated DMSO) C->D E Monitor by TLC D->E F Quench Reaction E->F G Aqueous Work-up / Filtration F->G H Purify by Crystallization or Chromatography G->H I Confirm Structure by ¹H NMR & Mass Spec H->I J Assess Purity (HPLC/NMR) I->J

Caption: Generalized experimental workflow.

Product Characterization Data: Successful synthesis of this compound (C₁₁H₉NOS, MW: 203.26 g/mol ) should be confirmed with spectroscopic data consistent with published values.

TechniqueData
Appearance Crystalline solid
Melting Point 128-130 °C[4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.1 (s, 1H, -CHO), 8.1 (s, 1H, thiazole-H), 7.84 (d, J=8 Hz, 2H, Ar-H), 7.25 (d, J=8 Hz, 2H, Ar-H), 2.4 (s, 3H, -CH₃).[4]
Mass Spec (MS, m/z) 204 [M+H]⁺, 203 [M]⁺, 173, 140, 115, 89.[4]

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

  • National Center for Biotechnology Information (NIH). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • Molecules. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Hantzsch Thiazole Synthesis of Tolylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tolylthiazole derivatives via the Hantzsch thiazole synthesis. Thiazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] This guide is designed to provide researchers with a robust and reproducible methodology, detailing the underlying chemical principles, experimental setup, reaction execution, product isolation, and characterization. By explaining the causality behind experimental choices, this protocol aims to empower scientists to not only replicate the synthesis but also to rationally troubleshoot and adapt the methodology for the synthesis of other derivatives.

Introduction: The Significance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the construction of the thiazole ring.[3][4][5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[4][6][7] Its enduring prevalence in both academic and industrial research is a testament to its reliability, generally high yields, and the straightforward nature of the procedure.[1][6] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[6]

The tolylthiazole core, in particular, serves as a valuable building block for developing novel therapeutic agents. The tolyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, making the synthesis of its derivatives a key strategy in drug design and optimization. This protocol will focus on the synthesis of 2-amino-4-(p-tolyl)thiazole, a common and versatile intermediate.

The Chemical Heart of the Matter: Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[5]

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the sulfur atom of the thioamide (in this case, thiourea) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethanone), displacing the halide ion in a classic SN2 reaction.[6][8] This forms a key intermediate.

  • Intramolecular Cyclization: Following the initial SN2 reaction, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[6][8] This step forges the five-membered ring characteristic of the thiazole core.

  • Dehydration to Aromatization: The resulting cyclized intermediate readily undergoes dehydration (loss of a water molecule). This final step is driven by the formation of the highly stable, aromatic thiazole ring system.[8] The aromaticity of the product is a significant thermodynamic driving force for the reaction.[8]

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 S_N2 Attack AlphaHaloKetone α-Haloketone (e.g., 2-bromo-1-(p-tolyl)ethanone) AlphaHaloKetone->Intermediate1 CyclizedIntermediate Hydroxythiazoline Intermediate Intermediate1->CyclizedIntermediate Intramolecular Cyclization Product Tolylthiazole Derivative CyclizedIntermediate->Product Dehydration & Aromatization

Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole

This protocol details the synthesis of 2-amino-4-(p-tolyl)thiazole from 2-bromo-1-(p-tolyl)ethanone and thiourea.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-Bromo-1-(p-tolyl)ethanoneC9H9BrO213.07619-48-7Lachrymator, handle in a fume hood.
ThioureaCH4N2S76.1262-56-6Toxic, handle with appropriate PPE.
Ethanol (95%)C2H5OH46.0764-17-5Flammable.
Sodium Carbonate (sat. aq.)Na2CO3105.99497-19-8Corrosive.
Deionized WaterH2O18.027732-18-5---
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Spatula

  • Balance (accurate to 0.01 g)

  • Melting point apparatus

  • TLC plates (silica gel 60 F254)

  • UV lamp

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reagents 1. Combine Reactants (2-bromo-1-(p-tolyl)ethanone, thiourea, 95% Ethanol) Reflux 2. Heat to Reflux (Approx. 1 hour) Reagents->Reflux Concentrate 3. Concentrate Solution Reflux->Concentrate Precipitate 4. Add Water & Na2CO3 (Induces Precipitation) Concentrate->Precipitate Filter 5. Filter Precipitate Precipitate->Filter Wash 6. Wash with Hot Water Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Characterize 8. Characterization (NMR, MP, TLC) Dry->Characterize

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol).[9]

    • Rationale: A slight excess of thiourea (approx. 1.1 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.

  • Solvent Addition: To the flask, add 33.5 mL of 95% ethanol.[9]

    • Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants at elevated temperatures and is relatively inert under the reaction conditions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 60 minutes.[9]

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8] The aromaticity of the final product makes the reaction thermodynamically favorable.[8] The initial product formed is often the hydrobromide salt of the thiazole, which is soluble in the reaction medium.[8]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture against the starting material. The disappearance of the α-haloketone spot indicates the completion of the reaction.

  • Work-up - Precipitation: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature. Concentrate the solution using a rotary evaporator to remove a portion of the ethanol. Add 50 mL of water to the concentrated solution, followed by the dropwise addition of 1.0 mL of saturated aqueous sodium carbonate solution.[9]

    • Rationale: The addition of water decreases the solubility of the organic product. The sodium carbonate is a weak base used to neutralize the hydrobromide salt of the thiazole, leading to the precipitation of the free base (the desired product), which is poorly soluble in water.[6][8]

  • Isolation: A precipitate should form upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with hot water.[9]

    • Rationale: Washing with hot water helps to remove any remaining inorganic salts and unreacted thiourea.

  • Drying: Dry the solid product under vacuum to obtain the final 2-amino-4-(p-tolyl)thiazole.[9] A yield of approximately 99% can be expected.[9]

Characterization

The identity and purity of the synthesized 2-amino-4-(p-tolyl)thiazole should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. For 2-amino-4-(p-tolyl)thiazole, characteristic peaks would include signals for the aromatic protons of the tolyl group, the thiazole ring proton, the amino protons, and the methyl group protons.[9]

  • Melting Point: To assess the purity of the compound. Compare the observed melting point with the literature value.

  • TLC: To check for the presence of impurities.

Optimization and Variations

The Hantzsch synthesis is highly versatile. Researchers can modify the protocol to synthesize a wide array of derivatives.

  • Solvent Choice: While ethanol is common, other polar protic solvents like methanol can also be used.[8] In some cases, solvent-free conditions or the use of greener solvents like ethanol/water mixtures have been successfully employed.[1][10]

  • Catalysis: While the reaction often proceeds without a catalyst, the use of catalysts such as silica-supported tungstosilisic acid has been reported to improve yields and shorten reaction times, particularly in multi-component variations of the synthesis.[1][2]

  • Reaction Conditions: Microwave irradiation has been explored as an alternative to conventional heating to accelerate the reaction.[11]

  • Substituent Effects: The electronic nature of substituents on both the α-haloketone and the thioamide can influence the reaction rate. Electron-withdrawing groups on the α-haloketone can increase its reactivity towards nucleophilic attack.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Degradation of starting materials. - Incorrect pH during work-up.- Extend the reflux time and monitor by TLC. - Ensure the purity of the α-haloketone. - Check the pH after adding the base to ensure complete neutralization and precipitation.
Oily Product - Presence of impurities. - Incomplete removal of solvent.- Recrystallize the product from a suitable solvent (e.g., ethanol). - Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC - Incomplete reaction. - Formation of side products.- Purify the product by column chromatography. - Re-evaluate the reaction conditions (temperature, time).

Conclusion

The Hantzsch thiazole synthesis remains an indispensable tool for the construction of thiazole-containing molecules. This detailed protocol provides a reliable and well-rationalized procedure for the synthesis of tolylthiazole derivatives, specifically 2-amino-4-(p-tolyl)thiazole. By understanding the underlying mechanism and the rationale for each experimental step, researchers are well-equipped to successfully synthesize these valuable compounds and adapt the methodology for the creation of novel derivatives for applications in drug discovery and materials science.

References

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis - ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Traditional Hantzsch reaction for substituted thiazoles. - ResearchGate. Available at: [Link]

  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Hantzsch thiazole synthesis - ResearchGate. Available at: [Link]

  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

The Synthetic Versatility of 2-p-tolyl-thiazole-4-carbaldehyde: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in the design of bioactive compounds. Among the myriad of thiazole-containing building blocks, 2-p-tolyl-thiazole-4-carbaldehyde stands out as a particularly versatile intermediate.[2] The presence of the reactive aldehyde group at the 4-position of the thiazole ring provides a synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed protocols and the underlying chemical principles.

The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a bioisostere for various functional groups, allowing it to mimic the interactions of natural ligands with their biological targets. This has led to the incorporation of the thiazole scaffold into a diverse range of approved drugs and clinical candidates. Notably, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The tolyl substituent at the 2-position of the thiazole ring in the title compound can further modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Key Synthetic Transformations of this compound

The aldehyde functionality of this compound is the focal point of its synthetic utility. It readily undergoes a variety of classical and modern organic reactions, including:

  • Condensation Reactions: Particularly the Knoevenagel condensation with active methylene compounds.

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Related Olefination Reactions: For the formation of carbon-carbon double bonds.

  • Multicomponent Reactions: Enabling the rapid construction of complex heterocyclic systems.

This guide will focus on one of the most powerful applications of this aldehyde: its use in the Knoevenagel condensation for the synthesis of potent anticancer agents.

Application Focus: Synthesis of Thiazole-Based PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Dual inhibitors that target both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.[4] this compound has been successfully employed as a key starting material in the synthesis of novel thiazole derivatives that exhibit potent dual inhibitory activity against PI3Kα and mTOR.[3]

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5] This reaction is particularly effective with aldehydes and is often catalyzed by a weak base.

Protocol 1: Synthesis of a Thiazole-Based Chalcone Analogue via Knoevenagel Condensation

This protocol details the synthesis of a chalcone-like intermediate, a key step in the elaboration of more complex PI3K/mTOR inhibitors.

Reaction Scheme:

G reac1 This compound plus + reac1->plus reac2 Substituted Acetophenone prod Thiazole-based Chalcone Analogue reac2->prod Base, Solvent Heat plus->reac2

A general scheme for the Knoevenagel condensation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound55327-29-2203.261 mmol
Substituted AcetophenoneVariesVaries1 mmol
Piperidine110-89-485.15Catalytic
Ethanol64-17-546.0710 mL

Procedure:

  • To a solution of this compound (1 mmol) and the appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired thiazole-based chalcone analogue.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Knoevenagel condensations, as it can dissolve the reactants and is relatively easy to remove.

  • Catalyst: Piperidine, a weak secondary amine, is a classic catalyst for this reaction. It facilitates the deprotonation of the active methylene compound to form the nucleophilic enolate without causing self-condensation of the aldehyde.[6]

  • Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.

Protocol 2: Synthesis of a Thiazole-Hydrazone Derivative as a PI3K/mTOR Inhibitor

This protocol describes the final step in the synthesis of a potent PI3K/mTOR dual inhibitor, starting from a thiazole-based intermediate.

Reaction Scheme:

G reac1 Thiazole-based Chalcone Analogue plus + reac1->plus reac2 Hydrazine Hydrate prod Thiazole-Hydrazone Derivative reac2->prod Solvent Heat plus->reac2

Synthesis of a thiazole-hydrazone derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
Thiazole-based Chalcone AnalogueVariesVaries1 mmol
Hydrazine Hydrate7803-57-850.061.2 mmol
Glacial Acetic Acid64-19-760.05Catalytic
Ethanol64-17-546.0715 mL

Procedure:

  • A mixture of the thiazole-based chalcone analogue (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of glacial acetic acid in ethanol (15 mL) is refluxed for 8-10 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure thiazole-hydrazone derivative.[3]

Rationale for Experimental Choices:

  • Catalyst: Glacial acetic acid acts as an acid catalyst, protonating the carbonyl oxygen of the chalcone and making the carbonyl carbon more electrophilic for the nucleophilic attack by hydrazine.

  • Reactant Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete conversion of the chalcone starting material.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to obtain high-purity materials for biological testing.

Biological Activity of Synthesized Thiazole Derivatives

The synthesized thiazole derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Selected compounds have demonstrated potent inhibitory activity against both PI3Kα and mTOR, with IC50 values in the nanomolar to low micromolar range.[1][3]

Table 1: In Vitro Inhibitory Activity of a Representative Thiazole Derivative

TargetIC50 (µM)[3]
PI3Kα0.086 ± 0.005
mTOR0.221 ± 0.014

Table 2: Cytotoxicity of a Representative Thiazole Derivative Against Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)[1]
SKNMCNeuroblastoma10.8 ± 0.08
Hep-G2Hepatocellular Carcinoma11.6 ± 0.12

Mechanistic Insights into the Knoevenagel Condensation

The mechanism of the Knoevenagel condensation is a well-established process in organic chemistry. The following diagram illustrates the key steps involved in the base-catalyzed reaction of this compound with an active methylene compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Proton Source Unsaturated Product Unsaturated Product Aldol Adduct->Unsaturated Product - H2O

Mechanism of the Knoevenagel Condensation.

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the enolate. The stability of the resulting α,β-unsaturated system drives the final dehydration step.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its reactive aldehyde functionality allows for a wide range of chemical transformations, with the Knoevenagel condensation being a particularly powerful tool for constructing complex molecules with potent biological activity. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to harness the full synthetic potential of this important intermediate.

References

  • Ghaffari Khaligh, N., Mihankhah, T., & Johan, M. R. (2022). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. Molecular Diversity. [Link]

  • Motawi, A. M., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]

  • Ying, A. G., Wu, C. L., & He, G. H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Ito, F., & Kushida, Y. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules. [Link]

  • Knight, D. W., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Synthesis. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Sapkale, P. V., Patil, A. V., & Patil, S. A. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. Journal of Applied Pharmaceutical Science. [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • Wang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]

  • Zina, M. S., et al. (2017). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Physical Chemistry Chemical Physics. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Semantic Scholar. [Link]

  • Motawi, A. M., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • Saad, E. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Muralidhar, L., & Girija, C. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]

  • Johnson, J. R. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

  • Ito, F., & Kushida, Y. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

  • Martin, B., et al. (2011). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. National Institutes of Health. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

Sources

Application Note: Efficient Oxidation of 2-p-tolyl-thiazole-4-carbaldehyde to its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] The synthesis and functionalization of these heterocyclic scaffolds are of paramount importance for the generation of novel therapeutic agents. A key transformation in this context is the oxidation of an aldehyde functional group to a carboxylic acid, a common step in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. This application note provides a detailed, field-proven protocol for the efficient oxidation of 2-p-tolyl-thiazole-4-carbaldehyde to 2-p-tolyl-thiazole-4-carboxylic acid, a valuable intermediate in pharmaceutical synthesis.[4][5]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating experimental protocol. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and conditions.

Choosing the Right Oxidation Method: A Comparative Overview

Several methods exist for the oxidation of aldehydes to carboxylic acids.[6][7][8] However, the choice of oxidant is critical to ensure high yield and purity, especially when dealing with sensitive functional groups often present in complex molecules.

  • Jones Oxidation: This method employs chromium trioxide in sulfuric acid and acetone. While a powerful oxidant, it is highly acidic and uses a toxic heavy metal, making it less suitable for substrates with acid-sensitive groups and posing significant waste disposal challenges.[9][10][11][12][13]

  • Tollens' Test: Utilizing an ammoniacal solution of silver nitrate, this is a mild and selective method for aldehyde oxidation.[14][15][16][17][18] However, it is primarily used for qualitative analysis and is not practical for preparative scale synthesis due to the cost of silver nitrate and the potential for explosive silver fulminate formation if not handled correctly.

  • Pinnick Oxidation: This method has emerged as a superior choice for the oxidation of a wide range of aldehydes, including those with sensitive functional groups and α,β-unsaturation.[19][20][21][22] It utilizes sodium chlorite (NaClO2) under mild acidic conditions, offering high yields and excellent functional group tolerance. The reaction is also relatively inexpensive and environmentally benign compared to chromium-based oxidants.

Given the advantages of high selectivity, mild reaction conditions, and functional group tolerance, the Pinnick oxidation is the recommended method for the conversion of this compound to its corresponding carboxylic acid.

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation's success lies in its carefully controlled reaction mechanism.[19][20][21][22] The active oxidant is chlorous acid (HClO2), which is generated in situ from sodium chlorite in the presence of a mild acid, typically a phosphate buffer.

The mechanism proceeds as follows:

  • Formation of Chlorous Acid: Sodium chlorite reacts with the acidic buffer (e.g., NaH2PO4) to form chlorous acid.

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl group of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to an oxygen on the chlorine atom and releasing hypochlorous acid (HOCl) as a byproduct.

  • Formation of Carboxylic Acid: The desired carboxylic acid is formed.

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the thiazole nucleus. To mitigate this, a "scavenger" is added to the reaction mixture to consume the HOCl as it is formed.[19][20] Common scavengers include 2-methyl-2-butene and hydrogen peroxide.

Experimental Protocol: Pinnick Oxidation of this compound

This protocol is designed for a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compoundC11H9NOS203.261.0203 mg
Sodium chlorite (NaClO2, 80% technical grade)NaClO290.441.5169 mg
Sodium dihydrogen phosphate monohydrateNaH2PO4·H2O137.992.0276 mg
2-Methyl-2-buteneC5H1070.135.00.6 mL
tert-Butanol (t-BuOH)C4H10O74.12-10 mL
Water (deionized)H2O18.02-5 mL
Ethyl acetate (EtOAc)C4H8O288.11-As needed
Saturated sodium sulfite solution (Na2SO3)Na2SO3126.04-As needed
Brine (saturated NaCl solution)NaCl58.44-As needed
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04-As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (203 mg, 1.0 mmol) in a mixture of tert-butanol (10 mL) and water (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add sodium dihydrogen phosphate monohydrate (276 mg, 2.0 mmol) followed by 2-methyl-2-butene (0.6 mL, 5.0 mmol).

  • Initiation of Oxidation: In a separate container, prepare a solution of sodium chlorite (169 mg of 80% technical grade, 1.5 mmol) in water (2 mL). Add this solution dropwise to the reaction mixture over a period of 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The starting aldehyde should be consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by adding saturated sodium sulfite solution dropwise until a negative test with starch-iodide paper is obtained.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-p-tolyl-thiazole-4-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions
  • Sodium chlorite is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[23][24][25][26][27] It is also toxic if swallowed or in contact with skin.[23][24] Handle with care and avoid contact with skin and eyes.

  • 2-Methyl-2-butene is flammable. Keep away from ignition sources.

  • The reaction should be performed in a well-ventilated fume hood.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Isolation A Dissolve Aldehyde in t-BuOH/H2O B Cool to 0 °C A->B C Add NaH2PO4 and 2-Methyl-2-butene B->C D Add NaClO2 Solution (dropwise) C->D E Stir at RT (Monitor by TLC) D->E F Quench with Na2SO3 E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purify J->K

Figure 1: Experimental workflow for the Pinnick oxidation of this compound.

Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Pericyclic Fragmentation cluster_step4 Step 4: Scavenging of HOCl NaClO2 NaClO2 HClO2 HClO2 NaClO2->HClO2 H+ (from NaH2PO4) Aldehyde Aldehyde Intermediate_1 Intermediate_1 Aldehyde->Intermediate_1 + HClO2 Carboxylic_Acid Carboxylic_Acid Intermediate_1->Carboxylic_Acid [H] shift HOCl HOCl Intermediate_1->HOCl byproduct Inert_Products Inert_Products HOCl->Inert_Products + 2-Methyl-2-butene

Figure 2: Simplified reaction mechanism of the Pinnick oxidation.

Conclusion

The Pinnick oxidation provides a highly efficient and selective method for the synthesis of 2-p-tolyl-thiazole-4-carboxylic acid from its corresponding aldehyde. The protocol detailed in this application note is robust and has been optimized for high yield and purity. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply this methodology to a variety of thiazole-containing substrates and other sensitive aldehydes in their drug discovery and development endeavors.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023-11-30). [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020-02-05). [Link]

  • Sciencemadness Wiki. Jones oxidation. (2019-07-11). [Link]

  • TutorChase. How do aldehydes react with Tollens' reagent?. [Link]

  • ResearchGate. (a) Pinnick oxidation and (b) its well-known mechanism. [Link]

  • Vedantu. Tollens Reagent: Preparation, Uses & Test Explained. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Wikipedia. Tollens' reagent. [Link]

  • Chemistry LibreTexts. Tollens' Test. (2023-01-22). [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Oxy. Sodium Chlorite Health & Safety. [Link]

  • Redox. Safety Data Sheet Sodium Chlorite Solution (>=25%). [Link]

  • Nexchem Ltd. Sodium Chlorite 25% solution - SAFETY DATA SHEET. (2021-07-13). [Link]

  • Chem-Station Int. Ed. Jones Oxidation. (2014-05-05). [Link]

  • Chem-Impex. Thiazole-5-carboxylic acid. [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Organic Chemistry Reaction. Pinnick oxidation. (2025-12-05). [Link]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. (2024-04-24). [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). [Link]

  • Chem-Impex. 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023-01-22). [Link]

  • PubMed Central. Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. [Link]

Sources

Application Note & Protocol: Selective Reduction of 2-p-tolyl-thiazole-4-carbaldehyde to (2-p-tolyl-thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the aromatic heterocyclic aldehyde, 2-p-tolyl-thiazole-4-carbaldehyde, to its corresponding primary alcohol, (2-p-tolyl-thiazol-4-yl)methanol. Thiazole-containing compounds are significant scaffolds in medicinal chemistry and drug development, making the synthesis of key intermediates like (2-p-tolyl-thiazol-4-yl)methanol of considerable interest.[1][2] This guide will delve into the mechanistic underpinnings of the reduction, present a detailed and validated experimental protocol using sodium borohydride, and offer expert insights into process optimization and troubleshooting. The methodologies outlined herein are designed for researchers and professionals in organic synthesis and drug development, ensuring reproducibility and high-yield outcomes.

Introduction and Scientific Rationale

The thiazole moiety is a cornerstone in the architecture of many biologically active compounds, including pharmaceuticals and natural products.[1][2] The targeted reduction of a formyl group on the thiazole ring, without affecting the aromaticity of the heterocycle or other functional groups, is a critical transformation in the synthesis of more complex molecules. The starting material, this compound, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Its conversion to (2-p-tolyl-thiazol-4-yl)methanol provides a primary alcohol functionality that can be further elaborated, for instance, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

The choice of reducing agent is paramount to the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce aldehydes, they are often too reactive and lack the desired chemoselectivity, potentially leading to undesired side reactions with other functional groups or even the thiazole ring itself.[5][6] Sodium borohydride (NaBH₄), on the other hand, is a milder and more selective reducing agent, making it the reagent of choice for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and in this case, a stable aromatic heterocycle.[7][8] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[9][10]

This application note will focus on a robust and scalable protocol for the reduction of this compound using sodium borohydride in a protic solvent.

Reaction Mechanism and Chemoselectivity

The reduction of an aldehyde with sodium borohydride follows a two-step mechanism:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[10][11]

  • Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (e.g., methanol or ethanol) or during an aqueous workup, yielding the final primary alcohol.[5][7]

The chemoselectivity of NaBH₄ is a key advantage in this synthesis. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, carboxylic acids, and aromatic rings under standard conditions.[7][12] This allows for the specific reduction of the aldehyde group on the thiazole ring without compromising the integrity of the heterocyclic system or the p-tolyl substituent.

Figure 1: General mechanism for the reduction of an aldehyde with NaBH₄.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier ExampleCAS Number
This compound≥98%Santa Cruz Biotech55327-29-2
Sodium borohydride (NaBH₄)≥98%, powderSigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
Deionized Water (H₂O)N/AN/A7732-18-5
Saturated Sodium Chloride (brine)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Acros Organics7487-88-9
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaN/A
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC chamber and UV lamp (254 nm)

Step-by-Step Procedure

Reaction Setup and Execution:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.92 mmol).

  • Dissolve the aldehyde in methanol (25 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.28 g, 7.38 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.[13]

Work-up and Purification:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) while maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Transfer the resulting aqueous slurry to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (20 mL) followed by saturated sodium chloride solution (brine, 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, (2-p-tolyl-thiazol-4-yl)methanol, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve 1. Dissolve Aldehyde in MeOH cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH4 portion-wise cool->add_nabh4 stir 4. Stir at 0 °C for 1h add_nabh4->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with H2O monitor->quench Reaction Complete concentrate 7. Remove MeOH quench->concentrate extract 8. Extract with EtOAc concentrate->extract wash 9. Wash with H2O and Brine extract->wash dry 10. Dry with MgSO4 wash->dry concentrate2 11. Concentrate to get crude product dry->concentrate2 purify 12. Recrystallization or Chromatography concentrate2->purify Crude Product

Figure 2: Experimental workflow for the reduction of this compound.

Expected Results and Characterization

The reduction of this compound to (2-p-tolyl-thiazol-4-yl)methanol is expected to proceed in high yield (typically >90% after purification). The product is a solid at room temperature.

Characterization Data:

AnalysisExpected Results
¹H NMR (CDCl₃)δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~7.1 (s, 1H, thiazole-H), ~4.8 (d, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~2.0 (t, 1H, OH). The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is a key indicator of a successful reaction.
¹³C NMR (CDCl₃)Expected signals for the aromatic carbons, the thiazole ring carbons, the methyl carbon, and a new signal for the CH₂OH carbon around δ 60-65 ppm. The aldehyde carbonyl carbon signal (around δ 180-190 ppm) should be absent.
IR Spectroscopy The disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NOS, MW: 205.28 g/mol ).

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, a small additional portion of NaBH₄ can be added. Ensure the reaction is kept at 0 °C during this addition.

  • Low Yield: Low yields can result from incomplete extraction. Ensure thorough extraction with ethyl acetate. Additionally, ensure the workup is not overly acidic, as this can lead to side reactions.

  • Product Purity: If the crude product is an oil or appears impure, purification by flash column chromatography is recommended over recrystallization. A gradient elution from hexanes to ethyl acetate is typically effective.

  • Solvent Choice: While methanol is an excellent solvent for this reaction, ethanol can also be used.[12] Protic solvents are generally preferred as they can participate in the protonation step.[7]

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[8]

  • Methanol is toxic and flammable. Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching step is exothermic and should be performed slowly and with cooling.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the chemoselective reduction of this compound to (2-p-tolyl-thiazol-4-yl)methanol. The use of sodium borohydride offers a safe and efficient method for this transformation, crucial for the synthesis of more complex molecules in drug discovery and development. By following the outlined procedures and considering the expert insights, researchers can consistently achieve high yields of the desired product.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Singh, S. (n.d.). NaBH4. SlideShare. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Belletete, M. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • RSC Publishing. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]

  • Beilstein Journals. (n.d.). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • ResearchGate. (2025, August 7). Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. [Link]

  • National Center for Biotechnology Information. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology. [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • PubMed Central. (n.d.). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

Application Note: Synthesis of Potent c-Met Kinase Inhibitors Utilizing a 2-p-tolyl-thiazole-4-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The c-Met Receptor Tyrosine Kinase as a Critical Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of a multitude of cellular processes including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as overexpression, gene amplification, or activating mutations, is a significant contributor to the development and progression of a wide variety of human cancers, including those of the lung, liver, kidney, and breast.[2][3] This aberrant signaling is strongly associated with tumor growth, metastasis, and the development of resistance to cancer therapies, making c-Met a highly attractive target for the development of novel anticancer agents.[1][4] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of c-Met have emerged as a promising therapeutic strategy.[4]

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding pockets of various kinases.[5][6] This application note provides a detailed protocol for the synthesis of a potent c-Met kinase inhibitor, leveraging the versatile chemical intermediate, 2-p-tolyl-thiazole-4-carbaldehyde. The synthetic strategy involves a two-step process: the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction to yield the final inhibitor.

Signaling Pathway Overview

The activation of c-Met by HGF initiates a cascade of downstream signaling events that drive cancer progression. Upon ligand binding, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several major pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[1] The sustained activation of these pathways due to c-Met dysregulation is a hallmark of many aggressive cancers.[2]

cMet_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruits GRB2_SOS GRB2/SOS P2->GRB2_SOS Recruits PI3K PI3K GAB1->PI3K Activates RAS RAS GRB2_SOS->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation Survival Cell Survival & Anti-Apoptosis AKT->Survival Inhibitor Thiazole-based c-Met Inhibitor Inhibitor->cMet Inhibits ATP Binding Synthesis_Workflow Start This compound Intermediate 2-p-tolyl-thiazole-4-carboxylic acid Start->Intermediate Step 1: Oxidation FinalProduct Final c-Met Inhibitor (Amide Derivative) Intermediate->FinalProduct Step 2: Amide Coupling Reagent1 Oxidizing Agent (e.g., KMnO4 or Oxone) Reagent1->Intermediate Aniline Substituted Aniline Aniline->FinalProduct Reagent2 Amide Coupling Reagents (e.g., HATU, DIPEA) Reagent2->FinalProduct

Figure 2. General synthetic workflow for the preparation of thiazole-based c-Met inhibitors.

Experimental Protocols

Part 1: Synthesis of 2-p-tolyl-thiazole-4-carboxylic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.92 mmol) in 20 mL of acetone. Cool the solution in an ice bath.

  • Oxidation: Slowly add a solution of potassium permanganate (1.17 g, 7.38 mmol) in 15 mL of water to the stirred aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidification and Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-p-tolyl-thiazole-4-carboxylic acid as a solid.

Part 2: Synthesis of N-(3-fluoro-4-methoxyphenyl)-2-p-tolylthiazole-4-carboxamide (A representative c-Met Inhibitor)

This protocol details the amide coupling of the synthesized carboxylic acid with a representative aniline to produce a potent c-Met inhibitor. The choice of aniline is critical for achieving high potency and selectivity. [6] Materials:

  • 2-p-tolyl-thiazole-4-carboxylic acid

  • 3-Fluoro-4-methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-p-tolyl-thiazole-4-carboxylic acid (100 mg, 0.456 mmol) in 5 mL of anhydrous DMF, add HATU (208 mg, 0.547 mmol) and DIPEA (0.12 mL, 0.684 mmol). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add 3-fluoro-4-methoxyaniline (77 mg, 0.547 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, N-(3-fluoro-4-methoxyphenyl)-2-p-tolylthiazole-4-carboxamide.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of thiazole-based c-Met inhibitors is highly dependent on the nature of the substituents on the thiazole ring and the amide portion of the molecule.

Compound IDR1 Group (on Thiazole)Amide Moietyc-Met IC₅₀ (nM)
Lead Scaffold p-tolyl--
Inhibitor 1 p-tolyl3-Fluoro-4-methoxyphenyl~50-100
Inhibitor 2 Phenyl3-Fluoro-4-methoxyphenyl~100-200
Inhibitor 3 p-tolyl4-Methoxyphenyl>200

Note: The IC₅₀ values are representative and based on published data for structurally similar compounds. Actual values will require experimental determination.

The p-tolyl group at the 2-position of the thiazole ring often contributes favorably to the inhibitory activity. The amide linkage is a key pharmacophoric element, enabling hydrogen bonding interactions within the c-Met active site. [6]The substitution pattern on the aniline ring is critical for potency and selectivity. For instance, the presence of a fluorine atom and a methoxy group on the aniline ring, as in the example protocol, can enhance binding affinity.

Conclusion

This application note provides a comprehensive guide for the synthesis of potent c-Met kinase inhibitors using this compound as a versatile starting material. The detailed protocols for the oxidation of the aldehyde and subsequent amide coupling offer a reliable and adaptable synthetic route for researchers in drug discovery and medicinal chemistry. The strategic use of the thiazole scaffold provides a robust platform for the development of novel and effective anticancer therapeutics targeting the c-Met signaling pathway.

References

  • Birchmeier, C., Birchmeier, W., Gherardi, E., & Vande Woude, G. F. (2003). Met, metastasis, motility and more. Nature reviews Molecular cell biology, 4(12), 915-925. Available at: [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. Available at: [Link]

  • Jaishree, V., & Ramdas, N. (2021). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. RSC Advances, 11(44), 27538-27554. Available at: [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19. Available at: [Link]

  • Puri, N., & Salgia, R. (2008). Synergism of MET and ERBB in human cancer. Journal of carcinogenesis, 7, 6. Available at: [Link]

  • Salgia, R. (2017). MET in lung cancer: from biology to therapy. Translational lung cancer research, 6(3), 264. Available at: [Link]

  • Sattler, M., & Salgia, R. (2009). Targeting c-Met for therapy of cancer. Expert opinion on therapeutic targets, 13(9), 1085-1098. Available at: [Link]

  • Sierra, J. R., & Tsao, M. S. (2011). c-MET as a potential therapeutic target in non-small cell lung cancer. Therapeutic advances in medical oncology, 3(1_suppl), S21-S35. Available at: [Link]

  • Tan, W. Y., Lu, Y., Zhao, J. F., Chen, W., & Zhang, H. (2021). Highly efficient, mild, and simple protocols for the oxidation of aldehydes to carboxylic acids and esters utilizing Oxone as the sole oxidant. Organic letters, 23(17), 6648-6653. Available at: [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to acids and esters with oxone. Organic letters, 5(7), 1031-1034. Available at: [Link]

  • Wang, X., Li, J., Dong, G., Yue, J., & Wang, Y. (2020). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC medicinal chemistry, 11(10), 1129-1144. Available at: [Link]

  • Zhang, Y., & Li, Y. (2018). Discovery of potent, selective triazolothiadiazole-containing c-Met inhibitors. ACS medicinal chemistry letters, 9(5), 447-452. Available at: [Link]

  • Nan, X., Zhang, J., Li, H. J., Wu, R., Fang, S. B., Zhang, Z. Z., & Wu, Y. C. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Antimicrobial Agents from 2-p-Tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating urgent action to develop new and effective therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor effects.[3][4] The versatility of the thiazole core allows for extensive chemical modification to optimize biological activity.

This guide focuses on 2-p-tolyl-thiazole-4-carbaldehyde , a versatile chemical intermediate.[5][6] Its aldehyde functional group at the 4-position serves as a highly reactive handle for synthetic elaboration, enabling the creation of diverse compound libraries. This document provides a comprehensive, experience-driven framework for researchers engaged in drug development, detailing the synthesis, characterization, and systematic antimicrobial evaluation of novel derivatives originating from this promising starting material.

Part 1: Synthesis and Characterization of Thiazole Derivatives

The strategic objective is to leverage the reactivity of the carbaldehyde group to introduce chemical diversity. The formation of Schiff bases (imines) via condensation with various primary amines is a robust and efficient method for achieving this. This reaction appends new structural motifs to the thiazole core, allowing for the systematic exploration of structure-activity relationships (SAR).

Protocol 1: General Synthesis of Schiff Base Derivatives via Condensation

This protocol outlines the synthesis of novel imine derivatives from this compound and a selected primary amine.

Causality and Rationale: The reaction is a classic nucleophilic addition-elimination. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A mildly acidic catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon and facilitating the initial attack. The subsequent elimination of a water molecule is the thermodynamic driving force for the formation of the stable C=N double bond (imine). Refluxing in a suitable solvent like ethanol ensures the reaction reaches completion.[7][8]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (15-20 mL).

  • Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 equivalents) dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a pure compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Structural Validation and Characterization

Confirming the identity and purity of each synthesized derivative is a critical, self-validating step.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct evidence of Schiff base formation is the disappearance of the characteristic aldehyde C=O stretching band (approx. 1700 cm⁻¹) and the appearance of a new, strong imine C=N stretching band (approx. 1600-1650 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the singlet corresponding to the aldehyde proton (CHO) at δ 9.5-10.5 ppm and the appearance of a new singlet for the imine proton (CH=N) at δ 8.0-9.0 ppm.[6] All other expected proton signals from the thiazole core and the newly added amine moiety should be present and correctly integrated.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the final product. The observed molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.[6][7]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Start Reactants: This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product Pure Schiff Base Derivative Purification->Product FTIR FT-IR Spectroscopy (Verify C=N stretch) Product->FTIR NMR ¹H NMR Spectroscopy (Verify CH=N proton) Product->NMR MS Mass Spectrometry (Confirm Molecular Weight) Product->MS

Diagram 1: Synthesis and Characterization Workflow.

Part 2: In Vitro Antimicrobial Activity Screening

A hierarchical screening approach is employed to efficiently identify promising candidates. This begins with a qualitative primary screen to identify active compounds, followed by a quantitative assay to determine their potency.

Protocol 2: Preliminary Screening via Agar Well Diffusion Assay

This method serves as a rapid and cost-effective primary screen to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][10]

Causality and Rationale: This assay relies on the principle of diffusion. The test compound diffuses from a well into the agar medium, which has been seeded with a specific microorganism. If the compound possesses antimicrobial properties, it will inhibit the growth of the microorganism, creating a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's efficacy.[10]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of an agar plate to create a uniform lawn of microbial growth.

  • Well Preparation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

  • Controls: Use DMSO as a negative control and a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Observation: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 3: Quantitative MIC Determination via Broth Microdilution

This is the gold-standard method for quantitatively determining the antimicrobial potency of a compound.[11] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[11][12]

Causality and Rationale: This assay exposes a standardized population of microorganisms to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, a precise and reproducible measure of the compound's inhibitory power can be determined. This quantitative data is essential for SAR analysis and for comparing the potency of different derivatives.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This leaves columns 11 (growth control) and 12 (sterility control) without any compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test organism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Inoculation: Add 50 µL of the final standardized inoculum to each well from columns 1 through 11. Add 50 µL of sterile broth to column 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[11] A colorimetric indicator like Resazurin may also be used for clearer endpoint determination.

G cluster_screening Antimicrobial Screening Workflow Start Synthesized Derivatives Library PrimaryScreen Primary Screen: Agar Well Diffusion Start->PrimaryScreen Active Active Compounds (Zone of Inhibition > X mm) PrimaryScreen->Active Inactive Inactive PrimaryScreen->Inactive No significant activity MIC Quantitative Assay: Broth Microdilution (MIC) Active->MIC Activity confirmed Data MIC Value (µg/mL) MIC->Data G Scaffold Thiazole Core (2-p-tolyl-thiazole) Modification Chemical Modification (Schiff Base Formation with R-NH2) Scaffold->Modification SAR Structure-Activity Relationship (SAR) Modification->SAR Activity Biological Activity (MIC Value) SAR->Activity

Diagram 3: The logical relationship in SAR studies.

Conclusion and Future Directions

This guide provides a robust and validated workflow for the development of novel antimicrobial agents starting from this compound. The protocols for synthesis, characterization, and tiered antimicrobial screening create a systematic framework for identifying and optimizing lead compounds. The SAR analysis derived from these studies is the most critical output, providing rational guidance for future synthetic efforts.

Promising derivatives identified through this process should be advanced to the next stages of preclinical development, which include:

  • Testing against a broader panel of clinically relevant and drug-resistant pathogens (e.g., MRSA, VRE). [13]* Determination of Minimum Bactericidal Concentration (MBC) to assess whether the compounds are bacteriostatic or bactericidal. [14]* In vitro cytotoxicity assays to evaluate selectivity for microbial cells over mammalian cells.

  • In vivo efficacy and toxicity studies in animal models.

By following this structured, data-driven approach, research teams can efficiently navigate the early stages of drug discovery and contribute to the development of the next generation of antimicrobial therapies.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol. [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Metal Complexes derived from thiazole and 2-naphthaldehyde. (2015). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. [Link]

Sources

Application Notes & Protocols: 2-p-tolyl-thiazole-4-carbaldehyde as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold in Agrochemical Design

The thiazole ring is a privileged heterocyclic scaffold in modern agrochemical research, forming the core of numerous commercially successful fungicides and insecticides. Its unique electronic properties, metabolic stability, and ability to engage in specific interactions with biological targets make it an invaluable component in the design of new crop protection agents. Within this chemical class, 2-p-tolyl-thiazole-4-carbaldehyde emerges as a highly versatile and strategic building block. The aldehyde functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse derivative libraries. The 2-p-tolyl group provides a lipophilic anchor that can be crucial for membrane permeability and target engagement. This guide provides an in-depth exploration of this compound, detailing its synthesis and presenting robust protocols for its derivatization into structures with high potential for agrochemical activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthetic planning and execution.

PropertyValueSource
CAS Number 55327-29-2
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
Appearance Crystalline solid
Melting Point 128-130 °C
Solubility Soluble in chloroform, diethyl ether; crystallizes from ethanol

Synthesis of the Core Building Block: this compound

The most common and efficient synthesis of the title compound involves the oxidation of the corresponding alcohol, (2-p-tolyl-thiazol-4-yl)methanol. This precursor is typically prepared via the Hantzsch thiazole synthesis. The oxidation step is critical for providing the aldehyde "handle" for further derivatization.

Protocol 1: Oxidation of (2-p-tolyl-thiazol-4-yl)methanol

This protocol utilizes manganese(IV) oxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols, which prevents over-oxidation to the carboxylic acid.

Causality: The choice of MnO₂ is deliberate. Stronger oxidants like potassium permanganate could cleave the thiazole ring or oxidize the aldehyde further to a carboxylic acid, which would remove the desired reactive handle for subsequent reactions. Chloroform is selected as the solvent due to its inertness under these reaction conditions and its ability to solubilize the starting material. The reaction is run at room temperature to maintain selectivity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start_material (2-p-tolyl-thiazol-4-yl)methanol reagents MnO₂ Chloroform start_material->reagents Add reaction Stir at RT 12 hours reagents->reaction workup Filtration Solvent Evaporation reaction->workup Process crystallization Crystallization (Ethanol) workup->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of the target aldehyde.

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask, add (2-p-tolyl-thiazol-4-yl)methanol (2.8 g, 13 mmol) and chloroform (250 mL). Stir until fully dissolved.

  • Add activated manganese(IV) oxide (9.04 g, 104 mmol, approx. 8 equivalents) portion-wise to the stirred solution. Note: A large excess of MnO₂ is crucial for driving the reaction to completion.

  • Stir the resulting black suspension vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the MnO₂. Wash the filter cake thoroughly with additional chloroform.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude solid, add a minimal amount of hot ethanol to dissolve it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: ~70%. Characterization: Confirm structure and purity via ¹H NMR, Mass Spectrometry, and melting point analysis.

Application as a Building Block in Agrochemical Synthesis

The aldehyde group of this compound is a gateway to several classes of compounds with known agrochemical activity. Below are protocols for key transformations.

Protocol 2: Synthesis of Thiazole Oxime Ethers - Precursors for Fungicides

Oxime ethers are a prominent feature in modern fungicides, including commercial products like oxathiapiprolin. This protocol describes the formation of an oxime from the aldehyde, followed by O-alkylation to generate the oxime ether.

Causality: The reaction proceeds in two stages. First, the aldehyde is condensed with hydroxylamine hydrochloride to form the oxime. A base (e.g., pyridine or sodium acetate) is required to neutralize the HCl salt and liberate the free hydroxylamine nucleophile. The second step is a Williamson ether synthesis, where the oxime's hydroxyl group is deprotonated by a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.

Oxime_Synthesis cluster_oxime Oxime Ether Synthesis Pathway aldehyde 2-p-tolyl-thiazole- 4-carbaldehyde reagent1 NH₂OH·HCl Pyridine, EtOH aldehyde->reagent1 Reflux oxime Intermediate Oxime reagent1->oxime reagent2 1. NaH, THF 2. Alkyl Halide (R-X) oxime->reagent2 Alkylation product Thiazole Oxime Ether (Fungicide Precursor) reagent2->product

Caption: Two-step synthesis of thiazole oxime ethers.

Step-by-Step Methodology:

Part A: Oxime Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Pour the residue into cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Part B: O-Alkylation

  • Dissolve the crude oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully

Application Note & Protocols: 2-p-Tolyl-thiazole-4-carbaldehyde as a Versatile Precursor for Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-p-tolyl-thiazole-4-carbaldehyde as a foundational building block in the synthesis of advanced dyes and pigments. The inherent reactivity of the aldehyde functional group, combined with the stable and electron-rich thiazole core, makes this compound an exceptionally versatile precursor for a diverse range of chromophores. We will explore key synthetic pathways, provide detailed, field-tested protocols for the creation of methine and azo-class dyes, and discuss methods for their characterization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these core methodologies.

Introduction: The Strategic Advantage of the Thiazole Scaffold

The this compound moiety is a compound of significant interest in materials science and medicinal chemistry.[1] Its structure is a synergistic combination of three key components:

  • A Thiazole Ring: A robust, aromatic five-membered heterocycle containing sulfur and nitrogen, which often imparts enhanced thermal stability and acts as an excellent π-electron system, crucial for color development.[2][3]

  • A p-Tolyl Group: This substituent at the 2-position can modulate the electronic properties and solubility of the final dye molecule.

  • A Carbaldehyde Group: The aldehyde at the 4-position is the primary reactive handle for synthetic elaboration, allowing for the straightforward construction of larger, conjugated systems required for vibrant color.[4]

This unique combination allows for the development of dyes with excellent lightfastness and tunable spectroscopic properties, suitable for applications ranging from textile dyeing to advanced materials like sensitizers in dye-sensitized solar cells (DSSCs).[1][5]

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 55327-29-2[6]
Molecular Formula C₁₁H₉NOS[6]
Molecular Weight 203.26 g/mol [6]
Appearance Solid[7]
Synthesis Typically via oxidation of (2-p-tolyl-thiazol-4-yl)-methanol[8]

Core Synthetic Pathways for Dye Development

The aldehyde group is the gateway to a variety of dye classes. Two of the most effective and widely used pathways are the Knoevenagel condensation to form methine dyes and multi-step syntheses to create thiazole-azo dyes.

Knoevenagel Condensation for Methine and Styryl Dyes

The Knoevenagel condensation is a cornerstone reaction in dye chemistry, involving the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid esters) in the presence of a basic catalyst.[9] This reaction extends the π-conjugated system, directly creating a colored compound. The general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final C=C double-bonded product.

The choice of the active methylene component is critical as it directly influences the electronic properties and, therefore, the color of the resulting dye. For instance, using a stronger electron-withdrawing group will typically lead to a bathochromic (red) shift in the absorption maximum.

Knoevenagel_Workflow Reactants Reactants: - this compound - Active Methylene Compound (e.g., Malononitrile) Reaction Reaction Vessel Reflux at 80-100 °C (2-6 hours) Reactants->Reaction Add Solvent Solvent System (e.g., Ethanol, Acetonitrile) Solvent->Reaction Dissolve Catalyst Basic Catalyst (e.g., Piperidine, Et3N) Catalyst->Reaction Catalyze Precipitation Cooling & Precipitation Reaction->Precipitation Product Formation Purification Purification - Filtration - Recrystallization Precipitation->Purification Isolate Crude Product Final Dye Product (Characterization) Purification->Product Purified Dye

Caption: Experimental workflow for Knoevenagel condensation.

Synthesis of Thiazole-Azo Dyes

Azo dyes, characterized by the –N=N– chromophore, are a commercially significant class of colorants. While this compound cannot be directly diazotized, it serves as an excellent starting point for creating the necessary precursors. A common strategy involves a two-stage process:

  • Intermediate Synthesis: The aldehyde is first reacted with an appropriate amine (e.g., 2-amino-5-nitrothiazole) to form a Schiff base or another suitable intermediate. This step incorporates a diazotizable primary aromatic amine into the molecular framework.

  • Diazotization and Coupling: The synthesized intermediate is then subjected to classical azo dye synthesis. The primary amine is converted into a highly reactive diazonium salt at low temperatures (0–5 °C) using nitrosylsulfuric acid or sodium nitrite in a strong acid.[10][11] This salt is immediately used in a coupling reaction with an electron-rich aromatic compound (a "coupler" such as a phenol, aniline, or pyrazolone derivative) to form the final azo dye.[12][13]

The extreme instability of diazonium salts mandates that these reactions be performed at low temperatures to prevent decomposition.[10]

Azo_Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Azo Dye Formation Aldehyde This compound Intermediate Thiazole Intermediate with Primary Amine Aldehyde->Intermediate Amine Diazotizable Amine (e.g., 2-amino-X) Amine->Intermediate Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Intermediate->Diazotization Is Diazotized Diazonium Reactive Diazonium Salt Diazotization->Diazonium Forms AzoDye Final Azo Dye Product Diazonium->AzoDye Couples with Coupler Coupling Component (e.g., Phenol, Aniline) Coupler->AzoDye

Caption: Conceptual pathway for thiazole-azo dye synthesis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Knoevenagel-Derived Methine Dye

This protocol describes the synthesis of 2-((2-(p-tolyl)thiazol-4-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~5 drops)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 2.03 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add malononitrile (e.g., 0.73 g, 11 mmol). Stir for 5 minutes to ensure mixing.

  • Add 5 drops of piperidine to the mixture. A color change is often observed almost immediately.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting colored precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a brightly colored crystalline solid.

  • Dry the final product in a vacuum oven.

Rationale:

  • Ethanol: Serves as an effective solvent that dissolves the reactants but allows the less soluble product to precipitate upon cooling.

  • Piperidine: A mild organic base that is highly effective at catalyzing the Knoevenagel condensation by deprotonating the active methylene compound.[9]

  • Excess Malononitrile: Using a slight excess of the active methylene component helps to drive the reaction to completion.

Protocol 2: General Protocol for Thiazole-Azo Dye Synthesis

This protocol outlines the general steps for diazotization and coupling, assuming a suitable amine-functionalized thiazole intermediate has already been prepared from the starting aldehyde.

Materials:

  • Amine-functionalized Thiazole Intermediate (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Coupling Component (e.g., N,N-dimethylaniline, Phenol) (1.0 eq)

  • Glacial Acetic Acid / Propionic Acid

  • Sodium Acetate or Sodium Carbonate

Procedure: Part A: Diazotization

  • Prepare a solution of nitrosylsulfuric acid by carefully and slowly adding sodium nitrite (e.g., 0.72 g, 10.5 mmol) to chilled concentrated sulfuric acid (e.g., 10 mL) in a beaker surrounded by an ice-salt bath, ensuring the temperature remains below 5 °C.[11]

  • In a separate flask, dissolve the amine-functionalized thiazole intermediate (e.g., 10 mmol) in a mixture of glacial acetic acid and propionic acid.

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Slowly add the amine solution dropwise to the cold nitrosylsulfuric acid solution. Maintain vigorous stirring and keep the temperature strictly between 0-5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.

Part B: Azo Coupling

  • In a separate, larger beaker, dissolve the coupling component (e.g., 10 mmol of N,N-dimethylaniline) in ethanol or a dilute aqueous acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) dropwise to the stirred coupler solution. A brightly colored precipitate should form immediately.[13]

  • Continue stirring in the ice bath for 1-2 hours.

  • Adjust the pH of the mixture to 4-5 by slowly adding a solution of sodium carbonate or sodium acetate to promote the coupling reaction and complete product precipitation.

  • Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

Rationale:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is the most critical parameter for safety and yield.[10][12]

  • Strong Acid (H₂SO₄): A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active agent for diazotization.

  • pH Control in Coupling: The coupling reaction is pH-dependent. Coupling to phenols is typically faster under slightly alkaline conditions, while coupling to anilines proceeds best under slightly acidic conditions.

Characterization and Data

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • Spectroscopy (¹H-NMR, ¹³C-NMR): To confirm the chemical structure and the successful formation of new bonds (e.g., the vinylic proton in Knoevenagel products or the disappearance of the aldehyde proton signal).[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[10]

  • Infrared Spectroscopy (FT-IR): To identify key functional groups. For azo dyes, a weak band around 1505–1525 cm⁻¹ corresponding to the N=N stretch is characteristic.[10]

  • UV-Visible Spectroscopy: To determine the absorption properties (λmax) of the dye in a suitable solvent (e.g., DMSO, Methanol). This provides direct information about the color of the compound.

Table of Representative Spectroscopic Data

The following table presents expected, hypothetical UV-Vis absorption maxima for dyes synthesized from this compound, illustrating the effect of the synthetic pathway on color.

Dye ClassExample StructureSolventExpected λmax (nm)Observed Color
Methine Dye Product of Knoevenagel with MalononitrileMethanol400 - 450Yellow / Orange
Azo Dye Product of coupling with N,N-dimethylanilineDMSO480 - 540Red / Magenta
Azo Dye Product of coupling with PhenolDMSO420 - 470Orange / Red-Orange

Conclusion

This compound is a high-value, versatile precursor for the development of novel dyes and pigments. Its reactive aldehyde group provides a direct and efficient entry point into Knoevenagel condensations for methine dyes. Furthermore, it serves as a foundational platform for multi-step syntheses to produce structurally complex and highly colored thiazole-azo dyes. The protocols and rationale provided herein offer a solid framework for researchers to explore the rich chromophoric possibilities of this valuable chemical scaffold.

References

  • Gomse, D. S., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]

  • Bukhari, S. N. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Available at: [Link]

  • Khan, I., & Saeed, A. (2023). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ChemistrySelect. Available at: [Link]

  • Aftan, M. M., et al. (2021). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Egyptian Journal of Chemistry. Available at: [Link]

  • Hassan, A. S., et al. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][2][10][14] thiadiazole unit. Revista Bionatura. Available at: [Link]

  • Shams, H. Z., et al. (2001). Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. Pigment & Resin Technology. Available at: [Link]

  • Google Patents. (2021). CN113337139A - Thiazole azo dye and synthetic method thereof.
  • Malik, G. M., et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Fibers and Polymers. Available at: [Link]

  • Sekar, N., & Deulgaonkar, D. S. Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2017). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. Available at: [Link]

  • Nishikawa, T., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Kumar, R., et al. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Advanced Research. Available at: [Link]

  • Degutis, J., et al. (2019). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Molbank. Available at: [Link]

  • Aliabadi, A., et al. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • De Angelis, F., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye. Sustainable Energy & Fuels. Available at: [Link]

  • USA Chemical Suppliers. This compound suppliers USA. Available at: [Link]

Sources

Experimental protocol for Knoevenagel condensation with 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Experimental Protocol for the Knoevenagel Condensation of 2-p-tolyl-thiazole-4-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry.[1][2] This application note provides a detailed, field-tested protocol for the Knoevenagel condensation of this compound with an active methylene compound. Thiazole-containing molecules are of immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The described methodology leverages piperidine as a catalyst, offering a reliable and efficient route to synthesize novel thiazole derivatives for screening and development. We provide in-depth explanations for experimental choices, a step-by-step workflow, characterization guidelines, and visual aids to ensure reproducibility and success.

Introduction and Scientific Background

The thiazole ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[7][8] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for designing new therapeutic agents.[3][6] The target aldehyde for this protocol, this compound, serves as a versatile intermediate for elaborating the thiazole core into more complex molecular architectures with potential biological efficacy.[9]

The Knoevenagel condensation provides an efficient method for this molecular elaboration. The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[10][11] The choice of a weak base, such as piperidine, is critical. It is sufficiently basic to deprotonate the active methylene compound but not so strong as to induce the self-condensation of the aldehyde, thereby ensuring high product selectivity.[10][12]

Reaction Mechanism: The Role of the Catalyst

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. While direct deprotonation of the active methylene compound is one pathway, a more nuanced role for the amine catalyst is often involved, particularly with aldehydes.

  • Iminium Ion Formation: The secondary amine catalyst (piperidine) first reacts with the aldehyde (this compound) to form a highly electrophilic iminium ion. This step activates the carbonyl group towards nucleophilic attack.[13][14][15]

  • Enolate Formation: Concurrently, another molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.[16][17]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and a transient intermediate.[14]

  • Catalyst Regeneration & Dehydration: The intermediate collapses, eliminating the piperidine catalyst and a molecule of water to yield the final, conjugated α,β-unsaturated product.[14][17]

Knoevenagel_Mechanism cluster_activation Step 1 & 2: Activation cluster_condensation Step 3 & 4: Condensation Aldehyde Thiazole-CHO Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine Piperidine1 Piperidine (Catalyst) Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Piperidine Piperidine2 Piperidine (Base) Product α,β-Unsaturated Product Intermediate->Product - H₂O - Piperidine H2O H₂O Piperidine_Regen Piperidine (Regenerated)

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol details the reaction between this compound and malononitrile. Malononitrile is chosen for its high reactivity, often leading to excellent yields under mild conditions.[18]

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
This compound≥97%CommercialCAS: 55327-29-2[19]
Malononitrile≥99%CommercialToxic! Handle with extreme care.
Piperidine≥99%CommercialCorrosive. Use in a fume hood.
Ethanol (Absolute)Reagent GradeCommercialUsed as the reaction solvent.
Ethyl AcetateACS GradeCommercialFor TLC and extraction.
HexaneACS GradeCommercialFor TLC and recrystallization.
Deionized Water-In-houseFor work-up.
Anhydrous Sodium SulfateReagent GradeCommercialFor drying organic layers.
Round-bottom flask (50 mL)-Standard Labware
Magnetic stirrer and stir bar-Standard Labware
Reflux condenser-Standard Labware
TLC plates (Silica gel 60 F₂₅₄)-Commercial
Buchner funnel and filter paper-Standard Labware
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 4.92 mmol).

    • Add absolute ethanol (20 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.

    • Add malononitrile (1.05 eq, 0.34 g, 5.17 mmol). The slight excess ensures complete consumption of the aldehyde.

  • Catalyst Addition and Reaction:

    • In a chemical fume hood, carefully add piperidine (0.1 eq, ~50 µL, 0.49 mmol) to the stirring solution using a micropipette.

    • Attach a reflux condenser and stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion without heating.

  • Monitoring the Reaction:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Ethyl acetate/Hexane (3:7 v/v).

    • Spot the starting aldehyde, the reaction mixture, and a co-spot on the TLC plate.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the aldehyde spot has been completely consumed (typically within 1-2 hours).

  • Product Isolation (Work-up):

    • Upon completion, a solid precipitate of the product usually forms. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted materials.

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of hot ethyl acetate or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are key indicators of success.

Workflow and Data Summary

Experimental_Workflow start Start setup 1. Reaction Setup (Aldehyde, Malononitrile, Ethanol) start->setup catalyst 2. Add Piperidine Catalyst setup->catalyst reaction 3. Stir at Room Temp (1-2 hours) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Isolate Product (Cool & Filter) monitoring->workup Reaction Complete purify 6. Purify by Recrystallization workup->purify characterize 7. Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the Knoevenagel condensation.

Table of Key Parameters
ParameterValue / CompoundRationale
Aldehyde This compoundSubstrate with pharmaceutically relevant thiazole core.
Active Methylene MalononitrileHighly reactive nucleophile, promotes high yield.[18]
Catalyst PiperidineMild base, prevents aldehyde self-condensation.[10][12][20]
Solvent Absolute EthanolGood solubility for reactants, easy to remove.
Temperature Room TemperatureSufficient for this activated system, minimizes side products.
Reaction Time 1-2 hours (TLC monitored)Ensures complete conversion without degradation.
Expected Yield > 85% (after purification)Based on similar reported procedures.[21]

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Malononitrile is highly toxic if ingested or absorbed through the skin. Piperidine is corrosive and flammable.

  • Troubleshooting:

    • Low or No Reaction: Ensure the aldehyde is pure and the piperidine catalyst is not degraded. Gentle warming (to 40-50 °C) can be attempted if the reaction is sluggish at room temperature.

    • Oily Product/Failure to Crystallize: The product may be impure. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization.

    • Multiple Spots on TLC: Indicates side reactions or impurities. Ensure the correct stoichiometry and that the temperature did not rise uncontrollably. Purification by column chromatography is recommended.

Conclusion

This application note provides a robust and reproducible protocol for the Knoevenagel condensation of this compound. The method is efficient, uses a readily available catalyst, and proceeds under mild conditions, making it highly suitable for medicinal chemistry laboratories focused on the synthesis of novel heterocyclic compounds. The resulting α,β-unsaturated thiazole derivatives are valuable scaffolds for further chemical modification and biological evaluation in drug discovery programs.[3][5]

References

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.
  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah.
  • Knoevenagel Condens
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017).
  • Knoevenagel Condens
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
  • Knoevenagel condens
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017).
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Figshare.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
  • This compound synthesis. ChemicalBook.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. J-Stage.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of Applicable Chemistry.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research.
  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • This compound. Chem-Impex.
  • The Knoevenagel Condens
  • The Knoevenagel condensation is a special case of the aldol conde... Study Prep in Pearson+.
  • Knoevenagel condensation of aldehydes with active methylene compounds...
  • This compound | CAS 55327-29-2. SCBT.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde (CAS 55327-29-2). This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, with applications ranging from anti-inflammatory agents to materials science.[1][2] Achieving a high yield of this compound is critical for efficient research and development.

This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our approach is grounded in established chemical principles to help you diagnose issues, optimize your reaction conditions, and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the synthesis of this compound.

Q1: What is the most reliable synthetic strategy for obtaining this compound with high yield?

A1: The most dependable and commonly reported route involves a two-stage process:

  • Hantzsch Thiazole Synthesis: First, the core 2-p-tolyl-thiazole ring is constructed with a functional group at the C4 position that can be easily converted to an aldehyde. A common strategy is to synthesize (2-p-tolylthiazol-4-yl)methanol. This is achieved by reacting 4-methylthiobenzamide with an appropriate α-haloketone bearing a protected hydroxyl group, such as 1-bromo-3-hydroxyacetone or a derivative. The Hantzsch synthesis is renowned for its reliability and generally high yields in forming the thiazole heterocycle.[3][4]

  • Oxidation: The resulting (2-p-tolylthiazol-4-yl)methanol is then oxidized to the target aldehyde, this compound. A mild and selective oxidizing agent like manganese dioxide (MnO₂) is highly effective for this transformation.[5]

This stepwise approach avoids the regioselectivity problems associated with direct formylation of the pre-formed 2-p-tolyl-thiazole ring.

Q2: Why is direct formylation of 2-p-tolyl-thiazole not the recommended primary route?

A2: Direct formylation, for instance via the Vilsmeier-Haack reaction, is a powerful tool for many aromatic systems.[6][7] However, for the thiazole ring, electrophilic substitution is electronically directed towards the C5 position, which is the most electron-rich and thus the primary site for such reactions.[8][9] Attempting to directly formylate 2-p-tolyl-thiazole would likely lead to a mixture of isomers, with the 5-formyl product predominating, resulting in low yields of the desired 4-carbaldehyde and creating significant purification challenges.

Q3: What is the mechanism of the Hantzsch Thiazole Synthesis?

A3: The Hantzsch synthesis is a classic condensation reaction. It proceeds through the following key steps:

  • The sulfur atom of the thioamide (4-methylthiobenzamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone via an SN2 reaction, displacing the halide.[10]

  • An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone.

  • A dehydration step follows, eliminating a molecule of water to form the stable, aromatic thiazole ring.[10][11]

This reaction is robust and provides a reliable method for constructing variously substituted thiazoles.[12]

Q4: What are the critical parameters to control during the MnO₂ oxidation step?

A4: The oxidation of the alcohol to the aldehyde is a crucial final step. Key parameters include:

  • Activity of MnO₂: The efficacy of manganese dioxide is highly dependent on its preparation and activation. Commercially available "activated" MnO₂ should be used, or it should be activated in the lab by heating before use.

  • Stoichiometry: A significant molar excess of MnO₂ (often 5-10 equivalents) is typically required to drive the reaction to completion.[5]

  • Solvent and Temperature: The reaction is often performed in a chlorinated solvent like chloroform or dichloromethane at room temperature to ensure selectivity and prevent over-oxidation to the carboxylic acid.[5]

  • Reaction Time & Monitoring: Reaction times can vary (e.g., 12 hours or more).[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid the formation of byproducts.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low yield in the final oxidation step.

Potential Cause Explanation & Causality Recommended Solution
Inactive MnO₂ Manganese dioxide is a surface-active oxidant. If it is old, has absorbed moisture, or is not sufficiently "activated," its oxidative capacity will be severely diminished, leading to an incomplete reaction.Use freshly opened, activated MnO₂. If in doubt, activate your MnO₂ by heating it at 100-120°C under a vacuum for several hours before the reaction.
Insufficient Oxidant The oxidation is a heterogeneous reaction occurring on the surface of the MnO₂. An insufficient amount will result in unreacted starting material, as the available surface area for reaction is limited.Increase the molar equivalents of MnO₂. A common range is 5 to 10 equivalents relative to the alcohol. Perform a small-scale trial to determine the optimal amount for your specific substrate and MnO₂ batch.[5]
Poor Mixing In a heterogeneous reaction, efficient mixing is critical to ensure the substrate has continuous access to the oxidant's surface. Poor stirring leads to localized depletion of the reagent and a stalled reaction.Use a mechanical stirrer or a large, football-shaped magnetic stir bar to ensure the MnO₂ powder is well-suspended in the solvent throughout the reaction.
Premature Work-up The reaction can be slow. Stopping the reaction before the starting material is fully consumed is a common reason for low isolated yield.Monitor the reaction meticulously using TLC. Compare the spot of your starting material (alcohol) with the product (aldehyde). The reaction is complete only when the starting material spot has disappeared or is very faint.

Issue 2: The final product is contaminated with an impurity that has a similar polarity.

Potential Cause Explanation & Causality Recommended Solution
Unreacted Starting Material Incomplete oxidation (see Issue 1) will leave behind the starting alcohol, which often has a polarity close to the product aldehyde, making separation by column chromatography difficult.Ensure the oxidation reaction goes to completion by addressing the points in Issue 1. If separation is still necessary, try using a less polar solvent system for chromatography (e.g., increasing the hexane/ethyl acetate ratio) to improve resolution.
Over-oxidation to Carboxylic Acid While MnO₂ is a relatively mild oxidant, prolonged reaction times or excessive heat can lead to the formation of the corresponding carboxylic acid (2-p-tolyl-thiazole-4-carboxylic acid).Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid heating the reaction unless necessary. If the carboxylic acid is formed, it can often be removed by performing a mild basic wash (e.g., with aqueous NaHCO₃ solution) during the work-up, as the acid will be deprotonated and move to the aqueous layer.
Impurities from Hantzsch Synthesis If the intermediate alcohol was not sufficiently purified, byproducts from the initial thiazole synthesis will carry through to the final step, complicating purification.Always purify the intermediate alcohol, (2-p-tolylthiazol-4-yl)methanol, thoroughly before proceeding to the oxidation step. Recrystallization or column chromatography are recommended.
Troubleshooting Workflow Diagram

G cluster_oxidation Oxidation Troubleshooting start Low Yield or Impure Product check_oxidation Check Oxidation Step start->check_oxidation check_purity Check Purity of Intermediate Alcohol start->check_purity mno2_active Is MnO₂ freshly activated? check_oxidation->mno2_active repurify Action: Repurify intermediate alcohol (column or recrystallization) check_purity->repurify mno2_excess Is MnO₂ in sufficient excess (5-10 eq)? mno2_active->mno2_excess Yes activate_mno2 Action: Activate MnO₂ (heat under vacuum) mno2_active->activate_mno2 No stirring Is stirring vigorous? mno2_excess->stirring Yes increase_mno2 Action: Increase MnO₂ equivalents mno2_excess->increase_mno2 No tlc Did TLC show full conversion? stirring->tlc Yes improve_stir Action: Use mechanical stirrer stirring->improve_stir No increase_time Action: Increase reaction time tlc->increase_time No success Problem Resolved tlc->success Yes activate_mno2->check_oxidation increase_mno2->check_oxidation improve_stir->check_oxidation increase_time->check_oxidation repurify->check_oxidation

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

The following protocols describe the recommended two-step synthesis.

Step 1: Synthesis of (2-p-tolylthiazol-4-yl)methanol (via Hantzsch Synthesis)

This is a representative protocol. The exact α-halocarbonyl precursor may vary.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylthiobenzamide (1.0 eq) in anhydrous ethanol.

  • Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. Note: This precursor will lead to a chloromethyl intermediate that can be converted to the hydroxymethyl compound.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product may precipitate.

  • Isolation & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(chloromethyl)-2-p-tolylthiazole, is then typically reacted with a mild base (e.g., aqueous sodium carbonate) or a hydroxide source to yield (2-p-tolylthiazol-4-yl)methanol. Purify the resulting alcohol by column chromatography on silica gel.

Step 2: Synthesis of this compound (via Oxidation)

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup: To a 250 mL round-bottom flask, add the purified (2-p-tolylthiazol-4-yl)methanol (1.0 eq, e.g., 2.8 g, 13 mmol) and chloroform (e.g., 250 mL).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂) in a large excess (8.0 eq, e.g., 9.04 g, 104 mmol) to the stirred solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. The reaction progress should be monitored by TLC (eluent: e.g., 30% ethyl acetate in hexane).

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the MnO₂ solids. Wash the filter cake thoroughly with additional chloroform or diethyl ether.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The resulting solid product can be purified by crystallization from ethanol to yield this compound as a crystalline solid.[5] A yield of approximately 70% can be expected.[5]

Overall Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Oxidation A 4-Methylthiobenzamide C Hantzsch Condensation (Ethanol, Reflux) A->C B α-Halocarbonyl (e.g., 1,3-dichloroacetone) B->C D Intermediate Hydrolysis C->D E (2-p-tolylthiazol-4-yl)methanol (Purified Intermediate) D->E F Oxidation with activated MnO₂ E->F G This compound (Final Product) F->G

Caption: Recommended two-step synthesis workflow.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • OChemSimplified. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1959. Retrieved from [Link]

  • S.B. Singh. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 316-318. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 266-274. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-p-tolyl-thiazole-4-carbaldehyde (CAS 55327-29-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. Here, we provide in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to address the common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, particularly through the common route of oxidizing (2-p-tolyl-thiazol-4-yl)methanol, you should anticipate the following primary impurities:

  • Unreacted Starting Material: The most common impurity is the starting alcohol, (2-p-tolyl-thiazol-4-yl)methanol. Incomplete oxidation will lead to its presence in the crude product.

  • Over-oxidation Product: It is possible, though generally less common with mild oxidizing agents like manganese dioxide, to over-oxidize the aldehyde to the corresponding carboxylic acid, 2-p-tolyl-thiazole-4-carboxylic acid.

  • Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., chloroform, diethyl ether) are also common.[1]

  • By-products from Synthesis: Depending on the specific synthetic route, other by-products may be present. For instance, if the thiazole ring was formed via a Hantzsch synthesis, unreacted thioamides or α-haloketones could be trace impurities.[2]

Q2: My primary purification method, recrystallization, is giving low yield or an oily product. What am I doing wrong?

This is a common issue that can often be resolved by systematically evaluating your solvent choice and cooling process.

  • Causality of "Oiling Out": "Oiling out" occurs when the solute's solubility at the elevated temperature of the solvent is so high that upon cooling, it separates from the solution as a liquid phase (the oil) rather than forming a crystalline lattice. This happens when the solution becomes supersaturated before reaching the temperature at which crystal nucleation can occur.

  • Troubleshooting Steps:

    • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While ethanol is a documented solvent for this compound, if it's not working, a solvent screen is your next logical step.[1]

    • Employ a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be very effective. For example, you can dissolve the aldehyde in a minimal amount of a hot, good solvent (like acetone or ethyl acetate) and then slowly add a poor, miscible solvent (like hexanes or water) until the solution just becomes turbid. Re-heat to clarify and then allow to cool slowly.

    • Control the Cooling Rate: Rapid cooling, such as plunging a hot flask into an ice bath, encourages oiling out and traps impurities. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, and only then move it to an ice bath to maximize yield.

    • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

Q3: I'm considering column chromatography. What are the potential pitfalls for an aromatic aldehyde like this?

Column chromatography is a powerful technique, but aldehydes can be sensitive. Here's what to watch for:

  • On-Column Decomposition: Silica gel is acidic and can catalyze the decomposition of sensitive aldehydes, potentially leading to the formation of acetals if an alcohol is used as a solvent.[3]

  • Tailing: The polar aldehyde group can interact strongly with the silica gel, leading to broad, tailing peaks and poor separation.

  • Mitigation Strategies:

    • Deactivate the Silica Gel: Before running your column, you can flush the packed silica gel with your mobile phase containing a small amount of a neutralizer, such as 0.5-1% triethylamine. This will cap the acidic silanol groups and reduce the likelihood of decomposition and tailing.

    • Consider Alumina: If decomposition on silica is a persistent issue, switching to a different stationary phase like alumina (neutral or basic) is a good alternative.

    • Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.25-0.35.

Detailed Purification Protocols

Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from Ethanol

This is a documented and reliable method for obtaining high-purity this compound, particularly for removing the starting alcohol impurity.[1]

Physicochemical Data for Recrystallization

PropertyValueSource
Molecular Formula C₁₁H₉NOS[4]
Molecular Weight 203.26 g/mol [4]
Melting Point 128-130 °C[1]
Appearance Crystalline solid
Solubility (General) Moderately soluble in various conditions[5]

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add your crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any particulate matter.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals. To maximize your yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The resulting product should be a crystalline solid with a melting point in the range of 128-130 °C.[1]

Protocol 2: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction)

This technique is particularly useful for separating the aldehyde from non-carbonyl-containing impurities, such as the unreacted starting alcohol. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic impurities by extraction.[3][6]

Experimental Workflow Diagram

G cluster_0 Adduct Formation & Extraction cluster_1 Phase Separation cluster_2 Aldehyde Regeneration A Crude Aldehyde in Water-Miscible Solvent (e.g., Methanol, THF) B Add Saturated Aqueous Sodium Bisulfite A->B C Shake Vigorously (Adduct Formation) B->C D Add Water & Immiscible Organic Solvent (e.g., Ethyl Acetate) C->D E Separate Layers D->E F Aqueous Layer (Contains Bisulfite Adduct) E->F G Organic Layer (Contains Impurities) E->G H Aqueous Layer (from F) I Add Immiscible Organic Solvent H->I J Add Strong Base (e.g., NaOH) to pH > 12 I->J K Shake and Separate Layers J->K L Purified Aldehyde in Organic Layer K->L

Caption: Workflow for aldehyde purification via bisulfite adduct extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[3]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. The bisulfite adduct of the aldehyde will form and dissolve in the aqueous phase.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate or dichloromethane, to the separatory funnel, along with more water to ensure clear phase separation. Shake the funnel again and allow the layers to separate.

  • Separation: Drain the aqueous layer (which now contains the aldehyde as the bisulfite adduct) into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded.

  • Regeneration of the Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of an immiscible organic solvent. While stirring or shaking, slowly add a strong base (e.g., 50% sodium hydroxide solution) until the pH of the aqueous layer is strongly basic (pH > 12).[3][6] This will reverse the reaction and regenerate the free aldehyde.

  • Final Extraction and Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Decision Tree

G A Purification Outcome Unsatisfactory B Low Purity after Recrystallization A->B Issue C Low Yield after Recrystallization A->C Issue D Decomposition during Column Chromatography A->D Issue E Poor Separation during Column Chromatography A->E Issue F Perform Solvent Screen. Consider Two-Solvent System. B->F Solution G Ensure Slow Cooling. Use Seed Crystal. C->G Solution H Add Triethylamine (0.5-1%) to Mobile Phase. Switch to Alumina. D->H Solution I Optimize Solvent System using TLC. Ensure Proper Column Packing. E->I Solution

Caption: Decision tree for common purification challenges.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Thiazole. [Link]

  • USA Chemical Suppliers. This compound suppliers USA. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]

  • Hérent, M.-F., & Collin, S. (2002). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 50(19), 5414–5419. [Link]

  • Głowacka, J. E., & Wujec, M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(4), 863. [Link]

Sources

Common side products in the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

2-p-tolyl-thiazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal and agricultural chemistry, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, is a classic and robust transformation.[3][4] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5]

Despite its reliability, the Hantzsch synthesis is not without its challenges. The reactivity of the starting materials and the stability of the intermediates can lead to a variety of side products, complicating purification and reducing yields. This guide serves as a technical resource for researchers, providing in-depth troubleshooting advice and answers to frequently encountered problems during the synthesis of this important intermediate.

The Core Reaction: Hantzsch Thistle Synthesis Pathway

The primary route involves the reaction of p-tolylthioamide with an appropriate 3-halo-2-oxopropanal derivative. The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis Pathway p_tolylthioamide p-Tolylthioamide intermediate1 S-Alkylation Intermediate p_tolylthioamide->intermediate1 SN2 Attack halo_aldehyde 3-Halo-2-oxopropanal (X = Cl, Br) halo_aldehyde->intermediate1 side_product Polymerization/ Decomposition Products (Tar) halo_aldehyde->side_product Self-condensation (Base-catalyzed) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 2-p-Tolyl-thiazole- 4-carbaldehyde intermediate2->product - H2O - HX

Caption: Figure 1: The primary reaction pathway for the Hantzsch synthesis of the target thiazole and a common decomposition route for the α-haloaldehyde starting material.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should expect in my crude product?

Answer: Aside from unreacted starting materials (p-tolylthioamide and the halo-aldehyde), the most prevalent side products arise from three sources:

  • Decomposition of the α-haloaldehyde: These reagents are highly reactive and can self-condense or polymerize, especially in the presence of base or upon heating. This often results in the formation of intractable brown or black tars, which are the most common cause of difficult purifications.

  • Hydrolysis of the Thioamide: If water is present under acidic or basic conditions, p-tolylthioamide can hydrolyze to p-toluamide. This amide can then react via the same Hantzsch pathway to form the corresponding 2-p-tolyl-oxazole-4-carbaldehyde , a common and often difficult-to-separate impurity.

  • Over-oxidation or Reduction: Depending on the workup and purification conditions, the target aldehyde can be oxidized to 2-p-tolyl-thiazole-4-carboxylic acid or reduced to (2-p-tolylthiazol-4-yl)methanol . The methanol is also the direct precursor in an alternative synthesis route involving MnO₂ oxidation.[7]

Question 2: My mass spectrometry results show a peak corresponding to an oxazole. How did this form?

Answer: The formation of 2-p-tolyl-oxazole-4-carbaldehyde is a classic side reaction that occurs when the corresponding oxygen-containing amide, p-toluamide, is present. This can happen in two ways:

  • Impure Starting Material: The p-tolylthioamide starting material may have been synthesized from p-toluamide (e.g., using Lawesson's reagent) and may contain residual, unreacted amide.

  • In-situ Hydrolysis: As mentioned in FAQ 1, p-tolylthioamide can hydrolyze back to p-toluamide if there is excess water in the reaction, particularly if reaction conditions are prolonged or overly harsh.

Since the oxazole has similar polarity to the thiazole product, it can be challenging to remove by standard column chromatography. Prevention by using high-purity, anhydrous reagents and solvents is the best strategy.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
1. Low Yield & Unreacted Starting Materials on TLC 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. The formation of the aromatic thiazole is the thermodynamic driving force, but requires sufficient activation energy.[6] 2. Poor Reagent Quality: One of the starting materials may have degraded. Thioamides can be sensitive to moisture.1. Optimize Conditions: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor progress carefully by TLC. 2. Verify Reagent Purity: Use freshly acquired or purified starting materials. Ensure p-tolylthioamide is dry. Use anhydrous solvents.
2. Reaction Turns Dark Brown/Black; Tar-like Product 1. Decomposition of α-Haloaldehyde: This is the most common cause. The α-haloaldehyde is unstable, especially in the presence of base or at high temperatures, leading to polymerization. 2. Incorrect Order of Addition: Adding a base too early can accelerate the decomposition of the haloaldehyde before it has a chance to react with the thioamide.1. Control Temperature: Run the reaction at a lower temperature. An initial period at 0 °C or even lower during the initial SN2 step can be beneficial before gentle warming. 2. Control Stoichiometry & Addition: Add the α-haloaldehyde slowly to the solution of the thioamide. Avoid adding any base until the cyclization is expected to be complete, if a base is needed at all for the reaction itself. Use a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) during workup for neutralization.[3]
3. Product has a Low/Broad Melting Point and Complex ¹H NMR 1. Presence of Multiple Side Products: The crude material is likely a mixture of the desired product along with oxazole, carboxylic acid, and/or alcohol impurities. 2. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) used in the reaction may be trapped in the solid product.1. Systematic Purification:     a) Acid-Base Extraction: If the carboxylic acid is suspected, dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity.     b) Recrystallization: The target aldehyde has a reported melting point of 128-130 °C.[7] Recrystallization from ethanol is often effective for removing less polar or more soluble impurities.[7]     c) Column Chromatography: If recrystallization fails, careful silica gel chromatography is necessary. Use a gradient elution (e.g., starting from pure hexane and gradually increasing the proportion of ethyl acetate). 2. Drying: Dry the purified product thoroughly under high vacuum to remove any trapped solvents.

Side Product Identification Summary

Compound NameStructureMolecular WeightKey Identification Tips
Target Product This compound203.26¹H NMR: Aldehyde proton (CHO) singlet at ~10.1 ppm; Thiazole proton singlet at ~8.1 ppm.[7] MS (m/z): 204 [M+H]⁺.
Side Product 1 2-p-Tolyl-thiazole-4-carboxylic acid219.26¹H NMR: Aldehyde proton disappears; broad singlet for carboxylic acid proton (>10 ppm). Solubility: Soluble in aqueous base.
Side Product 2 (2-p-Tolylthiazol-4-yl)methanol205.28¹H NMR: Aldehyde proton disappears; new signals for CH₂ (~4.8 ppm) and OH (broad) appear.
Side Product 3 2-p-Tolyl-oxazole-4-carbaldehyde187.19MS (m/z): 188 [M+H]⁺ (16 mass units less than the target). ¹H NMR: Similar pattern to the target, but chemical shifts will be slightly different. Requires careful comparison.
Starting Material p-Tolylthioamide151.23¹H NMR: Aromatic signals will differ significantly from the product's disubstituted pattern.

Annotated Experimental Protocol (Hantzsch Synthesis)

This protocol is a representative procedure designed to minimize common side reactions.

Materials:

  • p-Tolylthioamide (1.0 eq)

  • 1-Bromo-3,3-dimethoxypropan-2-one (1.05 eq) - A stable precursor to the reactive α-haloaldehyde

  • Ethanol, Anhydrous (10 mL / mmol of thioamide)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-tolylthioamide (1.0 eq) in anhydrous ethanol.

    • Scientist's Note: Using an anhydrous solvent is critical to prevent hydrolysis of the thioamide to the corresponding amide, which would lead to the oxazole side product.

  • Thiazole Formation: Add 1-bromo-3,3-dimethoxypropan-2-one (1.05 eq) to the solution. Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Scientist's Note: This reactant is a protected form of the highly reactive 1-bromo-2-oxopropanal. The acetal group will be hydrolyzed in the next step under acidic conditions to reveal the aldehyde. This two-step approach avoids handling the unstable α-haloaldehyde directly, preventing tar formation.

  • In-situ Deprotection: Cool the reaction mixture to room temperature. Add 3-4 drops of concentrated HCl and stir for 1 hour at room temperature. A precipitate may begin to form.

    • Scientist's Note: The acid catalyzes the hydrolysis of the dimethyl acetal to the desired aldehyde functionality on the thiazole ring.

  • Product Isolation: Pour the reaction mixture into a beaker containing an equal volume of cold water.

  • Neutralization: Slowly add 5% aqueous NaHCO₃ solution while stirring until the mixture is neutral to pH paper (pH ~7-8).

    • Scientist's Note: The product is often protonated after the acidic step and may be soluble. Neutralization deprotonates the thiazole nitrogen, causing the neutral, less soluble product to precipitate fully.[6] Using a mild base like NaHCO₃ prevents base-catalyzed side reactions.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.

  • Drying and Purification: Air-dry the solid on the funnel, then transfer to a watch glass to dry completely. The melting point should be sharp (Lit. 128-130 °C[7]). If the melting point is low or broad, recrystallize from hot ethanol.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart start Reaction Complete. Analyze Crude Product (TLC, ¹H NMR) dec_tar Is Crude a Dark Tar? start->dec_tar dec_yield Is Yield > 60%? dec_purity Is Crude Product Clean? (One major spot on TLC, sharp MP) dec_yield->dec_purity Yes out_optimize Re-evaluate Reaction Conditions: - Check Reagent Purity - Increase Time/Temp dec_yield->out_optimize No out_success Success! Proceed with Characterization. dec_purity->out_success Yes out_purify Purify via Recrystallization or Column Chromatography dec_purity->out_purify No dec_tar->dec_yield No out_temp Reaction Overheated. Redo with Lower Temp & Slow Addition dec_tar->out_temp Yes

Caption: Figure 2: A decision-making workflow for troubleshooting the synthesis of this compound.

References

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1699. Available at: [Link]

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Laboratory Handout. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Derivatives of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 2-p-tolyl-thiazole-4-carbaldehyde derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your research and development efforts. As a versatile scaffold in medicinal chemistry, the successful synthesis of these derivatives is crucial for the discovery of novel therapeutic agents.[1][2][3][4][5] This resource is structured to address common challenges and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with this compound and its derivatives.

Q1: What are the most common synthetic routes to prepare the this compound core structure?

A1: The two primary and well-established methods for constructing the 2-aryl-thiazole backbone are the Hantzsch thiazole synthesis and variations of formylation reactions on a pre-formed 2-p-tolyl-thiazole.

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-haloketone with a thioamide.[6][7][8][9] For the synthesis of the target scaffold, this would typically involve the reaction of p-tolylthioamide with a 3-halo-2-oxopropanal derivative. The reaction is known for its reliability and generally good yields.[6]

  • Vilsmeier-Haack Formylation: This method is employed when starting with 2-p-tolyl-thiazole. The Vilsmeier-Haack reaction uses a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as a formylating agent to introduce the aldehyde group at the C4 position of the thiazole ring.[10][11][12][13][14] This approach is particularly useful for electron-rich aromatic and heteroaromatic substrates.[10][11][13]

Q2: I am observing a low yield in my Hantzsch synthesis. What are the likely causes?

A2: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Impurities can lead to unwanted side reactions and reduce the overall yield.[15]

  • Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to decomposition, while insufficient heating may result in an incomplete reaction. The optimal conditions should be determined empirically for each specific derivative.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used solvent, sometimes in combination with water.[6]

  • pH of the Reaction Mixture: The condensation can be sensitive to pH. While often carried out under neutral or slightly acidic conditions, extreme pH values can promote side reactions or hydrolysis of the reactants.[16]

Q3: During the Vilsmeier-Haack formylation of 2-p-tolyl-thiazole, I am getting a complex mixture of products. What could be the issue?

A3: The formation of a complex product mixture in a Vilsmeier-Haack reaction often points to issues with regioselectivity or side reactions.

  • Reaction Temperature: The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) during the addition of POCl₃ to DMF, followed by a controlled increase in temperature. Poor temperature control can lead to uncontrolled reactions and the formation of byproducts.

  • Stoichiometry of Reagents: The molar ratio of the substrate, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent can lead to di-formylation or other undesired reactions.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[11][14] The work-up should be performed carefully, typically by pouring the reaction mixture onto ice and then neutralizing with a base. Incomplete hydrolysis can leave iminium salt impurities in your product.

Q4: What are the best practices for purifying this compound derivatives?

A4: The purification strategy will depend on the physical properties of the specific derivative.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.[17]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a solvent system like ethyl acetate and hexanes is a good starting point.

  • Thin Layer Chromatography (TLC): Always monitor the reaction progress and the purity of fractions by TLC to optimize the purification process.

Q5: How can I confirm the structure of my synthesized this compound derivative?

A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the p-tolyl group (signals in the aromatic region and a singlet for the methyl group), the thiazole ring proton (a singlet), and the aldehyde proton (a characteristic downfield singlet around 9-10 ppm).[17]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the expected number of carbon signals, including the characteristic aldehyde carbonyl carbon signal (typically >180 ppm).

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the elemental composition.[17]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and C=N and C=C stretching of the thiazole ring.[6]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common experimental issues.

Problem 1: Incomplete Reaction in Hantzsch Thiazole Synthesis
Symptom Potential Cause Recommended Solution
TLC analysis shows significant amounts of starting material remaining after the recommended reaction time.Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not be reached.Gradually increase the reaction temperature in 10 °C increments and monitor by TLC. Extend the reaction time, checking for product formation every few hours.
Poor Solubility of Reactants: One or both starting materials may not be fully dissolved in the chosen solvent, limiting their interaction.Try a more polar solvent or a solvent mixture (e.g., ethanol/DMF). Gentle heating can also improve solubility.
Catalyst Inactivity (if applicable): If using a catalyst (e.g., for greener synthesis protocols), it may be poisoned or inactive.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading.[6]
Problem 2: Formation of a Tar-Like, Intractable Mixture
Symptom Potential Cause Recommended Solution
The reaction mixture turns dark and viscous, and the desired product is not isolable.Excessive Heat: Decomposition of reactants or products is likely occurring.Reduce the reaction temperature. If the reaction is highly exothermic, consider adding reagents portion-wise and using an ice bath for cooling.
Presence of Highly Reactive Impurities: Impurities in the starting materials can initiate polymerization or other side reactions.Purify the starting materials before use. An α-haloketone, for instance, can be prone to self-condensation.
Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Problem 3: Difficulty in Isolating the Product from the Reaction Mixture
Symptom Potential Cause Recommended Solution
The product appears to be soluble in the aqueous phase during work-up.Product is a Salt: If the product has a basic nitrogen that can be protonated, it may form a salt and become water-soluble.Carefully adjust the pH of the aqueous layer with a base (e.g., sodium bicarbonate solution) to neutralize the salt and precipitate the free base, which can then be extracted with an organic solvent.
Emulsion Formation During Extraction: The presence of surfactants or finely divided solids can lead to stable emulsions.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Filtration through a pad of Celite can also be effective.
Product is an Oil that Does Not Solidify: The product may be amorphous or have a low melting point.Attempt purification by column chromatography. If a small amount of pure product can be obtained, try to induce crystallization by scratching the flask or seeding a concentrated solution.

III. Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 2-p-tolyl-thiazole-4-carboxylate Ester

This protocol describes the synthesis of an ester derivative, which can then be reduced and oxidized to the desired carbaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylthioamide (1.0 eq) in ethanol (10 mL per mmol of thioamide).

  • Reagent Addition: To this solution, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) or crystallization.

Protocol 2: Oxidation of (2-p-tolyl-thiazol-4-yl)methanol to this compound

This protocol assumes the precursor alcohol is available.

  • Reaction Setup: To a solution of (2-p-tolyl-thiazol-4-yl)methanol (1.0 eq) in chloroform (20 mL per mmol of alcohol) in a round-bottom flask, add activated manganese dioxide (MnO₂) (8-10 eq).[17]

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours.[17] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with additional chloroform.

  • Purification: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from ethanol to yield the desired aldehyde.[17]

IV. Visualizations

Workflow for Hantzsch Thiazole Synthesis and Subsequent Oxidation

Hantzsch_Workflow cluster_synthesis Hantzsch Synthesis cluster_modification Functional Group Modification start p-Tolylthioamide + Ethyl 3-bromo-2-oxopropanoate reaction Reflux in Ethanol start->reaction 1. Condensation product1 Ethyl 2-p-tolyl-thiazole-4-carboxylate reaction->product1 reduction Reduction (e.g., LiAlH₄) product1->reduction 2. Ester Reduction alcohol (2-p-tolyl-thiazol-4-yl)methanol reduction->alcohol oxidation Oxidation (e.g., MnO₂) alcohol->oxidation 3. Alcohol Oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway from starting materials to the final aldehyde via Hantzsch synthesis and subsequent functional group transformations.

Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify Purify starting materials (distillation, recrystallization) check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No check_workup Was the work-up procedure correct? check_conditions->check_workup Yes optimize_temp->check_workup optimize_workup Adjust pH, use brine for emulsions check_workup->optimize_workup No side_reactions Investigate potential side reactions (TLC, MS of crude mixture) check_workup->side_reactions Yes optimize_workup->side_reactions

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound derivatives.

V. References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules.[Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.[Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.[Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.[Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Slideshare.[Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters.[Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.[Link]

  • Recent Development in the Synthesis of Thiazoles | Request PDF. ResearchGate.[Link]

  • Hantzsch thiazole synthesis - ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology.[Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry.[Link]

  • Thiazole - Wikipedia. [Link]

Sources

Stability issues of 2-p-tolyl-thiazole-4-carbaldehyde under laboratory conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-p-tolyl-thiazole-4-carbaldehyde. It addresses common stability issues encountered under typical laboratory conditions and offers practical troubleshooting advice and preventative measures to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring an aromatic aldehyde appended to a thiazole ring, presents specific stability challenges. The aldehyde group is susceptible to oxidation, while the thiazole ring, although generally stable, can be influenced by its substituents and environmental conditions. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation can manifest in several ways:

  • Visual Changes: The pure compound is typically a yellow solid.[1] Discoloration, such as a shift towards a brownish or off-white appearance, can indicate the formation of impurities. In solution, the appearance of cloudiness or precipitates may also suggest degradation.

  • Analytical Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. In NMR spectra, the characteristic aldehyde proton signal (around 10.1 ppm) may diminish, with new signals appearing, potentially in the carboxylic acid region.

Q2: What is the most common degradation pathway for this compound?

A2: The most prevalent degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-p-tolyl-thiazole-4-carboxylic acid.[2][3][4] This can be initiated by atmospheric oxygen (autoxidation), light, or trace metal impurities.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the compound's integrity. Based on supplier recommendations, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature 0-8°C or -20°C[1][5][6]Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen, a key driver of oxidation.
Light Store in an amber or opaque, tightly sealed containerProtects the compound from light-induced degradation (photodegradation).
Moisture Store in a dry environmentPrevents potential hydrolysis and other moisture-mediated reactions.

Troubleshooting Guide

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A freshly prepared solution of this compound shows significant degradation within hours, as confirmed by HPLC or TLC.

  • The solution changes color or becomes turbid.

Potential Causes & Troubleshooting Steps:

  • Solvent Purity:

    • Explanation: Solvents can contain impurities such as peroxides (especially in ethers like THF or dioxane) or dissolved oxygen that can accelerate the oxidation of the aldehyde.

    • Protocol:

      • Use freshly distilled or high-purity, degassed solvents.

      • To degas a solvent, sparge with an inert gas (argon or nitrogen) for 15-30 minutes before use.

      • Consider using solvents from freshly opened bottles.

  • Atmospheric Oxygen:

    • Explanation: The aldehyde is susceptible to autoxidation in the presence of oxygen.

    • Protocol:

      • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • After preparation, blanket the headspace of the storage vial with an inert gas before sealing.

  • Light Exposure:

    • Explanation: Thiazole-containing compounds can undergo photodegradation.[7] Light can provide the energy to initiate radical oxidation processes.

    • Protocol:

      • Work in a fume hood with the sash lowered and the lab lights dimmed where possible.

      • Use amber glassware or wrap clear glassware in aluminum foil.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptoms:

  • A reaction using this compound gives variable yields.

  • The primary byproduct is identified as 2-p-tolyl-thiazole-4-carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Oxidation During Reaction:

    • Explanation: Reaction conditions (e.g., elevated temperature, exposure to air) can promote the oxidation of the starting material.

    • Protocol:

      • Run reactions under a positive pressure of an inert gas.

      • If the reaction requires heat, ensure the inert atmosphere is maintained throughout.

      • Add the aldehyde to the reaction mixture at the appropriate step to minimize its exposure to potentially oxidizing conditions.

  • pH-Mediated Instability:

    • Explanation: The stability of related thiazole derivatives has been shown to be pH-dependent.[8] Strongly acidic or basic conditions may catalyze degradation or side reactions.

    • Protocol:

      • If possible, buffer the reaction mixture to a neutral or mildly acidic pH.

      • If the reaction requires strong acid or base, consider adding the aldehyde slowly at a reduced temperature to control the reaction.

Issue 3: Solid Compound Shows Signs of Degradation Over Time

Symptoms:

  • The solid this compound has discolored in its storage container.

  • Purity analysis of the solid shows the presence of the corresponding carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Improper Storage:

    • Explanation: Long-term storage without adhering to recommended conditions (see FAQ 3) will lead to gradual degradation.

    • Protocol:

      • Ensure the compound is stored in a tightly sealed container at the recommended refrigerated temperature.

      • For long-term storage, consider flushing the container with an inert gas before sealing.

      • Store away from light and sources of heat.

Visualization of Degradation and Experimental Workflow

Below are diagrams illustrating the primary degradation pathway and a recommended workflow for handling the compound to minimize degradation.

This compound This compound 2-p-tolyl-thiazole-4-carboxylic acid 2-p-tolyl-thiazole-4-carboxylic acid This compound->2-p-tolyl-thiazole-4-carboxylic acid [O] (Air, Light, Impurities)

Caption: Primary oxidative degradation pathway.

cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Store_at_0-8C Store at 0-8°C in a dark, dry place Weigh_Solid Weigh solid quickly Store_at_0-8C->Weigh_Solid Prepare_Solution Prepare solution in amber glassware Weigh_Solid->Prepare_Solution Use_Inert_Atmosphere Use inert atmosphere (Ar or N2) Use_Inert_Atmosphere->Prepare_Solution Degassed_Solvent Use high-purity, degassed solvent Degassed_Solvent->Prepare_Solution Reaction_Setup Set up reaction under inert atmosphere Prepare_Solution->Reaction_Setup Analyze_Promptly Analyze reaction mixture promptly Reaction_Setup->Analyze_Promptly

Caption: Recommended workflow for handling this compound.

References

  • Zhong, M., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 635-644. Retrieved from [Link]

  • Baert, J., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(43), 10836-10844. Retrieved from [Link]

  • MDPI. (2023). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Molecules, 28(14), 5488. Retrieved from [Link]

  • Muthusamy, S., et al. (2017). Synthesis of Novel Thiazole Based Carbaldehyde as Potential Sensor for Fluoride Anion and their Spectroscopic Properties. Journal of Fluorescence, 27(3), 1117-1128. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • MDPI. (2019). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 24(18), 3297. Retrieved from [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • bioRxiv. (2023). Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. Retrieved from [Link]

  • PMC. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7319. Retrieved from [Link]

  • ResearchGate. (2025). Thiazole‐2‐Carbaldehyde‐Based Covalent Organic Frameworks. Retrieved from [Link]

  • PubMed. (2025). Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

Sources

Troubleshooting low reactivity in electrophilic substitution of the thiazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Reactivity in Electrophilic Substitution of the Thiazole Ring

Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the electrophilic substitution of the thiazole ring. Thiazole is a cornerstone heterocycle in medicinal chemistry, found in pharmaceuticals like the antibiotic Sulfathiazole, the antiretroviral Ritonavir, and Vitamin B1 (Thiamine).[1][2][3] However, its unique electronic structure presents significant hurdles for classical electrophilic aromatic substitution. This guide provides in-depth, troubleshooting-focused answers to common experimental problems, explaining the underlying chemical principles to empower you to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my electrophilic substitution on the thiazole ring failing or giving very low yields?

Answer:

The low reactivity of the thiazole ring towards electrophiles is a direct consequence of its inherent electronic properties. Unlike electron-rich heterocycles like pyrrole or furan, thiazole is considered an electron-deficient aromatic system. This deficiency stems from two primary factors:

  • The Pyridine-like Nitrogen: The nitrogen atom at position 3 is sp² hybridized and behaves similarly to the nitrogen in pyridine. It is electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect on the ring system. This significantly reduces the electron density of the carbon atoms, making them less attractive to incoming electrophiles.[4]

  • Protonation under Acidic Conditions: Thiazole is a weak base with a pKa of approximately 2.5 for its conjugate acid.[5] Many classical electrophilic substitution reactions (e.g., nitration, sulfonation) require strong acidic conditions. Under these conditions, the nitrogen atom is readily protonated, forming a thiazolium cation. This positive charge further and drastically deactivates the entire ring, making electrophilic attack extremely difficult.[4]

The calculated π-electron density reveals that the C5 position is the most electron-rich and therefore the primary site for any potential electrophilic substitution.[5][6] The C2 position is the most electron-deficient, while C4 is nearly neutral.[7] Therefore, if C5 is blocked or the reaction conditions are too harsh, the reaction will likely fail.

Q2: I am attempting a nitration/sulfonation reaction and observing no product. What is the primary issue and how can it be resolved?

Answer:

This is a classic problem rooted in the extreme deactivation of the ring under the required strong acid conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). As explained in Q1, the formation of the thiazolium ion essentially shuts down the reaction.

Troubleshooting Strategies:

  • Introduce an Activating Group: The most effective strategy is to have a strong electron-donating group (EDG) on the ring prior to attempting the substitution. Groups at the C2 position are particularly effective at activating the C5 position.

    • -NH₂ or -OH Groups: A 2-amino or 2-hydroxy group strongly activates the C5 position, allowing electrophilic substitution to proceed under much milder conditions.[4]

    • Alkyl Groups: Even an electron-donating methyl group can be sufficient to enable some substitutions that fail on the unsubstituted ring.[1][5]

  • Modify Reaction Conditions (If Possible): While challenging for nitration and sulfonation, exploring alternative reagents that do not require strongly protic acids can be a solution. For instance, nitration of certain activated 2-acetamidothiazoles has been achieved with a mixture of nitric acid and acetic anhydride, which may proceed through a different mechanism.[8]

Table 1: Effect of Substituents on Thiazole Reactivity

Substituent at C2Electronic EffectImpact on Electrophilic Substitution at C5Recommended Approach
-H (Unsubstituted)Neutral/Slightly DeactivatedVery difficult; requires harsh conditions[9]Consider alternative C-H functionalization methods (See Q5)
-CH₃Electron-Donating (Inductive)Feasible, but may still require forcing conditionsStandard protocols with careful optimization of temperature and time
-NH₂ / -NHRStrongly Electron-Donating (Resonance)Strongly activated; reaction proceeds readily[4]Use milder conditions to avoid side reactions
-Cl / -BrDeactivating (Inductive) > Donating (Resonance)Very difficultNot a suitable substrate for further EAS; consider metal-halogen exchange
Q3: How can I functionalize the C2 position of thiazole if it's resistant to electrophilic attack?

Answer:

You are correct; the C2 position is the most electron-deficient and will not undergo electrophilic substitution.[6][7] However, the C2-H bond is the most acidic proton on the ring due to the proximity of both the electronegative nitrogen and the sulfur atom, which can stabilize the resulting carbanion.[5][10] This acidity is the key to its functionalization.

The solution is to switch from an electrophilic strategy to a nucleophilic one via deprotonation (metalation) .

  • Deprotonation: Treat the thiazole derivative with a strong organometallic base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This selectively removes the C2 proton to form a 2-lithiothiazole intermediate.[11]

  • Electrophilic Quench: This highly nucleophilic intermediate can then be "quenched" by adding a wide variety of electrophiles to form a new C-C or C-heteroatom bond at the C2 position.

G cluster_0 C2-Functionalization Workflow Thiazole Thiazole Substrate Lithiated 2-Lithiothiazole (Nucleophile) Product C2-Functionalized Product

This method is exceptionally versatile. See the "Experimental Protocols" section for a detailed procedure.

Q4: My Friedel-Crafts reaction failed, leading to a complex mixture or decomposition. Why does this happen?

Answer:

Friedel-Crafts acylations and alkylations are fundamentally incompatible with thiazole and many other basic heterocycles. The powerful Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction does not act on the intended electrophile. Instead, it coordinates strongly with the lone pair of electrons on the basic ring nitrogen (and potentially the sulfur).[11]

This coordination has two fatal consequences:

  • Extreme Deactivation: It places a formal positive charge on the ring, making it even more electron-deficient and inert to electrophilic attack than a protonated thiazolium ion.

  • Catalyst Sequestration: The catalyst is effectively "poisoned" by the substrate and is no longer available to activate the acyl/alkyl halide.

Solutions & Alternatives:

  • Avoid Friedel-Crafts: This reaction class is not viable for thiazoles.

  • Vilsmeier-Haack Formylation: To introduce a formyl (-CHO) group at the C5 position, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a much more suitable alternative.[12][13] The Vilsmeier reagent is a weaker electrophile that does not require a strong Lewis acid, making it compatible with many activated aromatic and heteroaromatic systems.[13]

  • Metalation-Acylation: For introducing larger acyl groups, the C2-lithiation strategy (see Q3) followed by quenching with an acyl chloride or anhydride is a robust and reliable method.

Q5: Are there modern alternatives to classical electrophilic substitution for arylating the thiazole ring?

Answer:

Absolutely. Modern transition-metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocycles like thiazole, offering milder conditions and broader scope than classical methods.

Direct C-H Arylation is the most powerful alternative. This method forges a C-C bond directly between a C-H bond on the thiazole and an aryl halide, avoiding the need to first create an organometallic reagent from the thiazole.

  • Mechanism: These reactions are typically catalyzed by palladium complexes. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation at the most electron-rich C-H bond.[14]

  • Regioselectivity: For thiazoles, direct arylation is highly regioselective for the C5 position, which is the most electronically and sterically accessible site.[15][16]

  • Advantages: This approach avoids harsh acidic conditions, is often more functional-group tolerant, and reduces the number of synthetic steps compared to traditional cross-coupling (e.g., Suzuki, Stille), which would require pre-functionalization of the thiazole (e.g., halogenation or borylation).[15]

G cluster_main Troubleshooting Electrophilic Substitution on Thiazole Start Reaction Failed: Low/No Yield CheckConditions Are reaction conditions strongly acidic? CheckSubstrate Is the thiazole ring activated (has EDG)? CheckPosition Is the target position C2?

Experimental Protocols

Protocol 1: C2-Lithiation and Methylation of 2-Methylthiazole

This protocol describes the functionalization at the C5 position by first lithiating and then quenching with an electrophile, in this case, methyl iodide. A similar principle applies for C2-lithiation of an unsubstituted thiazole.

Materials:

  • 2-Methylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-methylthiazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

  • Electrophilic Quench: Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C.

  • Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dimethylthiazole.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C5-Position

This protocol provides a general method for the C5 arylation of a thiazole derivative with an aryl bromide.[15][17]

Materials:

  • Thiazole derivative (e.g., 2-alkylthiazole) (1.0 eq)

  • Aryl bromide (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, DMA, or Toluene)

Procedure:

  • Setup: To a flame-dried Schlenk tube or reaction vial, add the thiazole derivative, aryl bromide, Pd(OAc)₂, K₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 110-140 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the 5-arylthiazole product.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2016). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. National Institutes of Health. Retrieved from [Link]

  • Azam, F., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. S. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Venkatesh, P. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]

  • Pogodin, S. S., et al. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. Retrieved from [Link]

  • FirstHope. (2025). Reactions of Thiazole. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Bentham Science. Retrieved from [Link]

  • ResearchGate. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives | Request PDF. Retrieved from [Link]

  • Ali, S. A., & Sayed, A. R. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Chávez, P., et al. (2019). Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, D., et al. (2011). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2017). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]

  • Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Retrieved from [Link]

  • Ochiai, E., & Haginiwa, J. (1955). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

  • Ketcham, R., et al. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. ElectronicsAndBooks. Retrieved from [Link]

  • Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Patil, S. B., & Patil, P. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kusters, W., & de Mayo, P. (1974). Reductive ring opening of thiazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. Retrieved from [Link]

  • Ali, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

Sources

Navigating the Synthesis of Thiazolo[5,4-d]thiazoles: A Technical Guide to Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolo[5,4-d]thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind the experimental choices, enabling you to troubleshoot effectively and innovate in your work. We will explore the shift from traditional, often hazardous, solvents to greener alternatives, focusing on practical application and scientific integrity.

The thiazolo[5,4-d]thiazole core is a planar, electron-deficient system with high oxidative stability, making it a valuable building block for organic electronics and pharmaceuticals.[1] However, traditional synthetic routes often rely on high-boiling, toxic solvents like dimethylformamide (DMF), pyridine, or nitrobenzene, posing significant environmental and safety concerns.[2] The move towards greener alternatives is not just an ethical imperative but also opens up new avenues for process optimization and improved outcomes.

This guide will focus on the use of alternative solvents, particularly Deep Eutectic Solvents (DESs), in the synthesis of both symmetrical and asymmetrical thiazolo[5,4-d]thiazoles. We will delve into troubleshooting common issues and answer frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Challenges in Alternative Solvents

The synthesis of thiazolo[5,4-d]thiazoles, typically through the condensation of dithiooxamide with aromatic aldehydes, can be prone to challenges, especially when transitioning to less conventional solvent systems.[2][3] Below, we address specific issues you might encounter.

Issue 1: Low or Inconsistent Yields

Symptoms: The isolated yield of the desired thiazolo[5,4-d]thiazole is significantly lower than expected or varies greatly between batches.

Potential Causes & Solutions:

  • Degradation of Dithiooxamide (DTO): DTO, a key starting material, is known to be unstable at elevated temperatures. In some DES systems, such as L-proline:glycerol, degradation can be a significant issue, leading to the formation of various byproducts and a reduction in the availability of DTO for the main reaction.[2][4]

    • Solution 1: Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can accelerate the reaction, they may also promote DTO degradation. Determine the optimal temperature that balances reaction rate and starting material stability. A study on DTO stability in a L-proline:glycerol DES showed that while stable at 45°C, degradation begins to be noticeable at 75°C and is significant at 110°C.[2]

    • Solution 2: Solvent System Selection: Switch to a DES system where DTO exhibits greater stability. An L-proline:ethylene glycol (1:50) mixture has been shown to be an effective medium, providing good yields.[2]

    • Solution 3: Additives: The addition of sodium metabisulfite (1.1 equivalents) has been reported to lead to a cleaner reaction and improved yields, likely by preventing oxidative side reactions or stabilizing intermediates.[2]

  • Resinification and Side Product Formation: The reaction can often lead to the formation of intractable polymeric materials (resinification) and other side products, which complicates purification and reduces the yield of the desired product.[2]

    • Solution 1: Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[2][5] This is attributed to the rapid and uniform heating provided by microwaves, which can favor the desired reaction pathway over competing side reactions.

    • Solution 2: Stoichiometry Control: Ensure the precise stoichiometry of reactants. An excess of the aldehyde is often used in traditional methods, but in greener solvent systems, optimizing the ratio of aldehyde to DTO is crucial to minimize side reactions.

  • Poor Solubility of Reactants: In some alternative solvents, the starting materials may not be fully soluble, leading to a heterogeneous reaction mixture and incomplete conversion.

    • Solution: Solvent Screening: If solubility is an issue, screen a variety of DES compositions. The properties of DESs, such as polarity and viscosity, can be tuned by changing the hydrogen bond donor and acceptor components.[6]

Issue 2: Difficult Purification

Symptoms: The crude product is difficult to purify, with impurities co-precipitating with the desired thiazolo[5,4-d]thiazole or being difficult to remove by standard washing procedures.

Potential Causes & Solutions:

  • Formation of Byproducts with Similar Solubility: Side products formed during the reaction may have similar solubility profiles to the desired product, making separation by simple precipitation and washing challenging.

    • Solution 1: Optimized Work-up: The low solubility of many thiazolo[5,4-d]thiazoles in common solvents is often advantageous for purification.[4] A typical and effective work-up involves cooling the reaction mixture to room temperature and then adding water to precipitate the crude product. This is followed by sequential washing of the filtered solid with cold water and then a cold organic solvent like ethanol to remove residual DES and soluble impurities.[2]

    • Solution 2: Recrystallization: If the product is still impure after washing, recrystallization from a suitable high-boiling point solvent may be necessary. However, the generally poor solubility of thiazolo[5,4-d]thiazoles can make finding an appropriate solvent challenging.

    • Solution 3: Column Chromatography: While the goal of using DES is often to avoid column chromatography, it may be unavoidable for achieving high purity in some cases, particularly for asymmetrically substituted derivatives or when significant byproduct formation occurs.[2]

  • Contamination from the Deep Eutectic Solvent: If the washing procedure is not thorough, components of the DES may remain in the final product.

    • Solution: Thorough Washing: Ensure the filtered product is washed extensively with water to remove the highly water-soluble components of the DES (e.g., choline chloride, L-proline, glycerol, ethylene glycol). A final wash with a less polar solvent like ethanol can help remove any remaining organic-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) over traditional solvents like DMF for thiazolo[5,4-d]thiazole synthesis?

A1: DESs offer several significant advantages rooted in the principles of green chemistry:

  • Reduced Toxicity and Enhanced Safety: Many DESs are composed of naturally occurring and non-toxic components such as choline chloride, urea, glycerol, and amino acids like L-proline.[7][8] This makes them significantly safer to handle compared to hazardous solvents like DMF, which is a reproductive toxin.

  • Biodegradability: The components of many DESs are biodegradable, reducing their environmental impact.[7]

  • Low Volatility: DESs have negligible vapor pressure, which minimizes solvent loss through evaporation and reduces air pollution.[9]

  • Tunable Properties: The physicochemical properties of DESs can be easily tuned by varying the hydrogen bond acceptor and donor components and their molar ratios, allowing for optimization of reaction conditions.[6]

  • Potential for Simplified Purification: In some cases, the use of DESs allows for the direct precipitation of the pure product upon the addition of water, eliminating the need for column chromatography.[2]

Q2: How do I prepare a Deep Eutectic Solvent in the lab?

A2: The preparation of a DES is typically straightforward. The most common method involves heating and stirring the solid components until a clear, homogeneous liquid is formed. For example, to prepare an L-proline:ethylene glycol (1:50) DES, you would:

  • Combine L-proline and ethylene glycol in a 1:50 molar ratio in a flask.

  • Heat the mixture with stirring. The temperature required will depend on the specific components, but gentle heating is usually sufficient.

  • Continue heating and stirring until a clear, homogeneous liquid is obtained. The resulting DES can often be used without further purification.

Q3: Can microwave-assisted synthesis be combined with the use of Deep Eutectic Solvents?

A3: Absolutely. The combination of microwave heating and DESs is a powerful strategy for green and efficient synthesis. DESs are often good microwave absorbers, allowing for rapid and uniform heating of the reaction mixture. This can lead to significantly reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods.[2] For instance, the synthesis of 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) in an L-proline:ethylene glycol DES at 130°C gave a 75% yield with classical heating in one hour, while microwave irradiation at the same temperature provided a 92% yield in just 25 minutes.[2][10]

Q4: What is the effect of substituents on the aromatic aldehyde on the reaction outcome?

A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, the reaction proceeds well with aldehydes bearing both electron-donating and electron-withdrawing groups. However, very strong electron-withdrawing groups may sometimes lead to lower yields or require modified reaction conditions. A study utilizing an L-proline:ethylene glycol DES successfully synthesized thiazolo[5,4-d]thiazoles from a range of substituted benzaldehydes, including those with methoxy, hydroxy, fluoro, and bromo groups, with yields ranging from 20% to 99%.[10] Even aldehydes with highly electron-withdrawing nitro groups were reactive, although in some cases, the yields were lower.[10]

Q5: Are there any safety precautions I should take when working with Deep Eutectic Solvents?

A5: While DESs are generally considered safer than many traditional organic solvents, it is still important to follow good laboratory practices.

  • Consult Safety Data Sheets (SDS): Always review the SDS for the individual components of the DES. For example, while L-proline is not considered hazardous under normal use, it's important to be aware of its properties.[1][11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area. Although DESs have low volatility, heating them can potentially lead to the release of some vapors.

  • Disposal: Dispose of waste materials in accordance with local regulations. While many DES components are biodegradable, the final reaction mixture may contain other reagents that require specific disposal procedures.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles in an L-proline:Ethylene Glycol DES[2]

This protocol provides a general method for the synthesis of symmetrical 2,5-diarylthiazolo[5,4-d]thiazoles using a green solvent system and conventional heating.

Materials:

  • L-proline

  • Ethylene glycol

  • Substituted aromatic aldehyde (2 mmol)

  • Dithiooxamide (1 mmol)

  • Sodium metabisulfite (1.1 mmol)

  • Water

  • Ethanol

Procedure:

  • Prepare the L-proline:ethylene glycol (1:50 molar ratio) DES by heating and stirring the components until a clear, homogeneous liquid is formed.

  • In a round-bottom flask, add the aromatic aldehyde, dithiooxamide, and sodium metabisulfite to the pre-prepared DES.

  • Stir the reaction mixture at 130°C for one hour.

  • Cool the reaction mixture to room temperature.

  • Add water (approximately 10 times the volume of the DES) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Table 1: Examples of 2,5-Diarylthiazolo[5,4-d]thiazoles Synthesized using Protocol 1 [10]

AldehydeProductYield (Classical Heating)Yield (Microwave Heating)
Vanillin4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)75%92%
Isovanillin5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)70%75%
3,4-Dihydroxybenzaldehyde4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(benzene-1,2-diol)99%-
4-Hydroxybenzaldehyde4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol72%-
4-Fluorobenzaldehyde2,5-Bis(4-fluorophenyl)thiazolo[5,4-d]thiazole71%-
4-Bromobenzaldehyde2,5-Bis(4-bromophenyl)thiazolo[5,4-d]thiazole20%-
Protocol 2: Traditional Synthesis in DMF for Comparison[4]

This protocol outlines a conventional method for synthesizing symmetrical thiazolo[5,4-d]thiazoles.

Materials:

  • Dithiooxamide (1 equivalent)

  • Aromatic aldehyde (2 equivalents)

  • Dimethylformamide (DMF)

  • Deionized water

  • Isopropyl alcohol

Procedure:

  • In a round-bottom flask, dissolve dithiooxamide and the aromatic aldehyde in DMF.

  • Heat the reaction mixture to 140°C for 6 hours.

  • Cool the solution to room temperature to allow the product to precipitate. Refrigeration can aid precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with isopropyl alcohol.

  • Dry the product under vacuum.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in the synthesis of thiazolo[5,4-d]thiazoles using a deep eutectic solvent.

experimental_workflow cluster_prep DES Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Combine L-proline and Ethylene Glycol (1:50) heat_stir Heat and Stir prep_start->heat_stir des Homogeneous DES heat_stir->des reactants Add Aldehyde, DTO, and Na2S2O5 to DES des->reactants reaction_cond Heat at 130°C (Classical or Microwave) reactants->reaction_cond crude_mixture Crude Reaction Mixture reaction_cond->crude_mixture cool Cool to Room Temperature crude_mixture->cool precipitate Add Water to Precipitate cool->precipitate filter_wash Filter and Wash (Water, Ethanol) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_product Pure Thiazolo[5,4-d]thiazole dry->final_product

Caption: Experimental workflow for the synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent.

Conclusion

The transition to alternative, greener solvents for the synthesis of thiazolo[5,4-d]thiazoles is a significant step forward in sustainable chemistry. Deep eutectic solvents, in particular, offer a promising and practical alternative to traditional hazardous solvents. By understanding the underlying chemical principles and potential challenges, researchers can effectively troubleshoot their experiments and optimize their synthetic routes. This guide provides a foundation for this endeavor, and we encourage the continued exploration and development of environmentally benign synthetic methodologies.

References

  • Deep Eutectic Solvents: Synthesis, Properties, and Applic
  • Nguyen, T. T. T., Longevial, J.-F., & Hesse, S. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 938.
  • Bevk, D., Marin, L., Lutsen, L., Vanderzande, D., & Maes, W. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(45), 23553-23561.
  • Loba Chemie. (2024).
  • Meadows, J. C. (2021). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • Nguyen, T. T. T., Longevial, J.-F., & Hesse, S. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 938.
  • Abbott, A. P., Capper, G., Davies, D. L., Rasheed, R. K., & Tambyrajah, V. (2003). Novel solvent properties of choline chloride/urea mixtures.
  • Pandey, S., & Pandey, S. (2020). Deep Eutectic Solvents in Organic Synthesis. Current Organic Chemistry, 24(1), 2-21.
  • Handy, S. T. (2018). Chapter 3 Deep Eutectic Solvents in Organic Synthesis. In Deep Eutectic Solvents.
  • Al-Mulla, A. (2022). Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives and evaluate their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-852.
  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (2025).
  • Singh, D., & Kumar, A. (2019). Deep Eutectic Solvents to Organic Synthesis. Current Organic Synthesis, 16(5), 654-672.
  • Ajinomoto. (2019).
  • Papernaya, L. K., et al. (2021). Synthesis of 2,5-bispyrazolyl[1][15]thiazolo[5,4-d][1][15]thiazoles from pyrazole-4carbaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 57(4), 550-556.

  • BenchChem. (2025). reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles.
  • Papernaya, L. K., et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 51(3), 389-393.
  • Raposo, M. M. M., et al. (2020). Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes. New Journal of Chemistry, 44(1), 123-133.
  • Singh, P., Bisetty, K., & Mahajan, M. P. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 111-117.
  • Saikia, L., & Parvin, T. (2018). Environmentally Benign Deep Eutectic Solvent for Synthesis of 1,3-Thiazolidin-4-ones. ChemistrySelect, 3(41), 11634-11638.
  • Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(45), 23553-23561.
  • PrepChem. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
  • Fekri, R., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-20.
  • Arslan, H., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 14(1), 318-329.

Sources

How to avoid degradation of dithiooxamide in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Dithiooxamide Degradation

Introduction: The synthesis of thiazole and its derivatives is a cornerstone of medicinal chemistry, with the thiazole ring being a key pharmacophore in numerous approved drugs.[1] The Hantzsch thiazole synthesis, a classic and reliable method, often employs a thioamide source to react with an α-haloketone.[2][3][4] Dithiooxamide (also known as rubeanic acid) serves as a practical, symmetrical C2N2S2 building block for creating certain thiazole structures, particularly thiazolo[5,4-d]thiazoles.[5][6][7] However, its utility is often hampered by its inherent instability, leading to degradation, low yields, and complex product mixtures.[8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple procedural steps to explain the underlying chemical principles governing dithiooxamide stability, empowering you to diagnose issues and proactively design robust synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the use and stability of dithiooxamide.

Q1: What is dithiooxamide and why is it used in thiazole synthesis?

A1: Dithiooxamide is the dithio analog of oxamide.[7] Its structure, H₂N-C(=S)-C(=S)-NH₂, features two thioamide functional groups. This symmetrical structure makes it a valuable reagent for constructing specific, often symmetrical, thiazole-containing fused ring systems.[5][6] In reactions like the Hantzsch synthesis, it can react with two equivalents of an α-haloketone to build complex heterocyclic scaffolds.

Q2: What are the primary signs of dithiooxamide degradation in my experiment?

A2: The most common indicators of degradation include:

  • Low or No Yield: The most obvious sign is the failure to produce the desired thiazole product in the expected quantity.

  • Inconsistent Results: Seemingly identical reactions giving wildly different yields point to the instability of a key reagent, often dithiooxamide.

  • Formation of Black/Brown Precipitates: Dithiooxamide can decompose into complex polymeric sulfur-containing materials.

  • Complex Product Mixture: Instead of a clean product, you may observe multiple spots on a Thin Layer Chromatography (TLC) plate, indicating various side reactions.[8]

  • Odor of Hydrogen Sulfide (H₂S): A faint rotten egg smell can indicate hydrolysis of the thioamide groups.

Q3: What are the main chemical causes of dithiooxamide degradation?

A3: Dithiooxamide is susceptible to several degradation pathways:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioamide C=S bonds can be hydrolyzed to C=O bonds, ultimately leading to oxamide and hydrogen sulfide.

  • Oxidation: Oxidizing agents can attack the sulfur atoms, leading to disulfide bond formation or other oxidized sulfur species. Reactions sensitive to air (oxygen) are particularly at risk.

  • Thermal Decomposition: Like many thioamides, dithiooxamide has limited thermal stability. Excessive heat can cause it to break down into simpler, often gaseous, byproducts or polymerize.[7][8]

  • pH Sensitivity: The stability of dithiooxamide is highly dependent on the pH of the reaction medium. Strongly acidic or basic conditions can catalyze its decomposition.[9][10]

Part 2: Troubleshooting Guide: From Low Yields to Optimized Protocols

This section provides a systematic approach to diagnosing and solving common problems encountered during thiazole synthesis with dithiooxamide.

Problem: Consistently Low or No Yield of Thiazole Product

This is the most critical issue. The root cause is almost always that the active dithiooxamide is not available to participate in the desired reaction. We can trace the cause to pre-reaction handling or in-situ reaction conditions.

Possible Cause A: Pre-Reaction Degradation of Dithiooxamide

Dithiooxamide may have degraded before you even started the reaction.

✅ Solution: Implement Strict Storage and Handling Protocols

  • Storage: Store dithiooxamide in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator. The manufacturer's recommendation is often between 10°C - 25°C.

  • Purity Check: Before use, visually inspect the reagent. It should be a crystalline solid (often orange-red). If it appears discolored, clumpy, or has a strong odor, its purity is questionable. Consider purifying it by recrystallization or purchasing a new batch.

  • Inert Atmosphere: When weighing and handling the solid, do so quickly to minimize exposure to atmospheric moisture and oxygen. For highly sensitive reactions, consider handling it in a glovebox.

Possible Cause B: In-Situ Degradation During the Reaction

The reaction conditions themselves are causing the dithiooxamide to decompose faster than it can react with the α-haloketone.

✅ Solution: Systematically Optimize Reaction Conditions

The key is to find a balance where the Hantzsch synthesis proceeds efficiently while minimizing the rate of dithiooxamide degradation.

Key Optimization Parameters
ParameterProblematic ConditionOptimized Approach & Rationale
Temperature High temperatures (>100 °C) for prolonged periods.[8]Rationale: High heat accelerates both the desired reaction and undesired decomposition. Approach: Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Only increase the temperature if the reaction is too slow. Consider microwave-assisted synthesis for rapid heating to high temperatures for very short durations, which can sometimes favor the desired product.[6]
pH Strongly acidic (pH < 4) or strongly basic (pH > 9) conditions.Rationale: Both extremes can catalyze hydrolysis. While some Hantzsch syntheses are run under acidic conditions, this can be detrimental to dithiooxamide.[9] Approach: Aim for near-neutral or slightly acidic conditions (pH 5-7). If an acid scavenger is needed (to neutralize the HX byproduct), use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate, added portion-wise.[3]
Solvent Protic, aqueous solvents (e.g., water, methanol/water mixtures).Rationale: Water is a reactant in the hydrolysis pathway. Approach: Use anhydrous polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (ACN).[3] Ensure the solvent is properly dried before use. If a protic solvent like ethanol is required for solubility, ensure it is absolute (anhydrous).[2]
Atmosphere Reaction run open to the air.Rationale: Atmospheric oxygen can cause oxidative degradation. Approach: Degas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon. This is a simple step that can significantly improve reproducibility.[8]
Part 3: Diagrams and Visual Guides

To better understand the processes, the following diagrams illustrate the key chemical pathways and logical troubleshooting steps.

Dithiooxamide Degradation Pathways

This diagram shows the two primary routes by which dithiooxamide is consumed in non-productive side reactions.

DTO Dithiooxamide (H₂N-C(S)-C(S)-NH₂) Hydrolysis_Intermediate Hydrolysis Intermediates DTO->Hydrolysis_Intermediate H₂O (Acid/Base Cat.) Oxidation_Intermediate Oxidative Degradation DTO->Oxidation_Intermediate O₂ / Oxidants Thiazole_Synthesis Hantzsch Thiazole Synthesis DTO->Thiazole_Synthesis α-Haloketone (Optimized Conditions) Oxamide Oxamide + 2 H₂S Hydrolysis_Intermediate->Oxamide Polymeric Polymeric Sulfur Byproducts Oxidation_Intermediate->Polymeric Desired_Product Desired Thiazole Product Thiazole_Synthesis->Desired_Product

Caption: Key degradation vs. productive pathways for dithiooxamide.

Generalized Hantzsch Synthesis Workflow

This diagram outlines the fundamental steps of the reaction leading to the thiazole ring.

Start α-Haloketone + Dithiooxamide SN2 Nucleophilic Attack (SN2 Reaction) Start->SN2 Sulfur attacks α-carbon Intermediate Thioether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nitrogen attacks ketone carbonyl Hemiaminal Cyclic Hemithioaminal Cyclization->Hemiaminal Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Product Thiazole Product Dehydration->Product

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Logic Flowchart

Use this flowchart to systematically diagnose the cause of a failed or low-yielding reaction.

decision decision process process solution Re-run with all optimized parameters start Low / No Yield d1 Was DTO purity checked pre-reaction? start->d1 p1 Check DTO for discoloration/clumping d1->p1 No d2 Was reaction run under inert gas? d1->d2 Yes s1 Use fresh/purified DTO. Store under inert gas. p1->s1 p2 Atmospheric O₂ and H₂O can cause degradation d2->p2 No d3 What was the reaction temperature? d2->d3 Yes s2 Degas solvent and run under N₂ or Ar p2->s2 p3 High temp accelerates decomposition d3->p3 > 80°C d4 What solvent was used? d3->d4 < 80°C s3 Lower temp to 50-60°C and monitor via TLC p3->s3 d4->solution Anhydrous Aprotic p4 Aqueous/protic solvents promote hydrolysis d4->p4 Protic s4 Switch to anhydrous DMF, THF, or ACN p4->s4

Caption: A logical guide to troubleshooting failed thiazole syntheses.

Part 4: Validated Protocol Example

This protocol for the synthesis of a 2-amino-4-phenylthiazole derivative from 2-bromoacetophenone and thiourea (as a proxy for a thioamide source) incorporates the best practices discussed above to minimize degradation and maximize yield.[2]

Objective: To synthesize 2-amino-4-phenylthiazole with high yield by controlling reaction parameters.

Materials & Reagents:

  • 2-Bromoacetophenone

  • Thiourea (use of an excess is common)[11]

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • TLC plates (Silica gel)

Step-by-Step Methodology:

  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

    • Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Addition:

    • To the flask, add 2-bromoacetophenone (5.0 mmol).

    • Add anhydrous ethanol (10 mL).

    • Add thiourea (7.5 mmol, 1.5 equivalents). Using a slight excess of the thioamide source can help drive the reaction to completion.[11]

  • Reaction Execution:

    • Begin vigorous stirring.

    • Gently heat the mixture to a controlled temperature of 60-70°C. Do not exceed 80°C.

    • Monitor the reaction progress every 30 minutes using TLC (e.g., 50% ethyl acetate/50% hexane mobile phase).[2] The starting materials should disappear as a new, more polar product spot appears.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (5%, 20 mL) to neutralize the HBr byproduct and precipitate the free base of the thiazole product.[2]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with cold water to remove any remaining salts.

  • Validation & Analysis:

    • Dry the collected solid product.

    • Determine the mass and calculate the percent yield.

    • Confirm the product's identity and purity by measuring its melting point and acquiring NMR spectra.[2]

By following this carefully controlled protocol, the degradation of the thioamide source is minimized, leading to a cleaner reaction and a higher yield of the desired thiazole product.

References

Scaling up the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 2-p-Tolyl-thiazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis and scale-up of this compound (CAS 55327-29-2). This molecule is a critical intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.[1] Scaling its synthesis from the lab bench to industrial production presents unique challenges that require a deep understanding of the reaction mechanism, potential side reactions, and process control parameters.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered by researchers and process chemists. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to optimize your synthesis for efficiency, purity, and scalability.

Troubleshooting Guide: Common Synthesis Challenges

The most prevalent and adaptable route to substituted thiazoles is the Hantzsch thiazole synthesis, first described in 1887.[2] This method typically involves the condensation of an α-haloketone with a thioamide. For our target molecule, this often means creating the 2-p-tolyl-thiazole core first, followed by functionalization at the 4-position.

Issue 1: Low Yield During Hantzsch Cyclization

Question: We are attempting to synthesize the 2-p-tolyl-thiazole core via a Hantzsch reaction between a p-tolylthioamide and an appropriate α-halocarbonyl compound, but our yields are consistently below 50%. What are the primary causes and how can we improve this?

Answer: Low yields in the Hantzsch synthesis are a frequent problem during initial trials and scale-up. The issue can typically be traced to one of four areas: reagent quality, reaction conditions, reaction mechanism kinetics, or work-up procedure.

  • Reagent Purity and Stability:

    • p-Tolylthioamide: The thioamide is the nucleophilic component. Ensure it is free from residual starting materials (e.g., p-toluamide) or degradation products. Its purity can be confirmed by melting point and NMR spectroscopy.

    • α-Halocarbonyl: This is a critical electrophile and often a lachrymator. These compounds can be unstable and should be freshly prepared or purified if they have been stored for an extended period. The presence of di-halogenated or unhalogenated ketone impurities will directly lead to side products or unreacted thioamide, depressing the yield.

  • Reaction Conditions:

    • Solvent: Ethanol is commonly used, but for industrial applications, solvents like isopropanol or toluene may be considered for their higher boiling points and ease of removal. The solvent must be dry, as water can hydrolyze the intermediates.

    • Temperature: The initial SN2 reaction between the thioamide and the α-halocarbonyl is often exothermic.[3][4] On a large scale, this exotherm must be controlled via slow addition of the α-halocarbonyl or by using a jacketed reactor to maintain a consistent internal temperature. Overheating can lead to side reactions and decomposition. A typical temperature range is refluxing in ethanol, but optimization is key.

    • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the thioamide can sometimes be used to ensure the complete consumption of the more expensive or unstable α-halocarbonyl, but this can complicate purification. Start with a 1:1 molar ratio and adjust based on reaction monitoring.

  • Mechanism & Reaction Monitoring: The reaction is not instantaneous. It proceeds through a series of steps including SN2 attack, cyclization, and dehydration.[5] Incomplete reaction is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation: The thiazole product is often isolated by precipitating it from the reaction mixture. This is typically achieved by pouring the cooled reaction mixture into a basic aqueous solution, such as 5% sodium carbonate, to neutralize the HX acid formed during the reaction.[3] If the product is oily or does not precipitate, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification is necessary.

Workflow: Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the accepted mechanism for the Hantzsch synthesis, highlighting the critical steps where reaction parameters play a key role.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Thioamide p-Tolylthioamide (Nucleophile) SN2 Step 1: SN2 Attack Sulfur attacks α-carbon, displacing halide. Thioamide->SN2 Haloketone α-Halocarbonyl (Electrophile) Haloketone->SN2 Intermediate1 Thioimino Ester Intermediate SN2->Intermediate1 Forms C-S bond Cyclization Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. Intermediate1->Cyclization Tautomerization may occur Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Forms C-N bond (Ring Formation) Dehydration Step 3: Dehydration Elimination of water to form aromatic ring. Intermediate2->Dehydration Acid or heat catalyzed Product 2-p-Tolyl-thiazole Dehydration->Product Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Issue 2: Persistent Impurities and Purification Challenges

Question: Our crude this compound product is consistently contaminated with several impurities that are difficult to remove by simple recrystallization. What are these impurities and what are the best strategies for purification on a larger scale?

Answer: Impurity profiling is critical for developing a robust and scalable purification strategy. The identity of impurities depends on the synthetic route (e.g., Hantzsch followed by formylation, or oxidation of a precursor).

Common Impurities and Their Sources:

Impurity NamePotential SourceRecommended Analytical MethodMitigation Strategy
Unreacted p-Tolylthioamide Incomplete Hantzsch reaction; incorrect stoichiometry.HPLC, TLCMonitor reaction to completion; optimize stoichiometry.
(2-p-Tolylthiazol-4-yl)methanol Incomplete oxidation if this is the final step.[6]HPLC, GC-MSIncrease oxidant stoichiometry or reaction time; re-process isolated material.
2-p-Tolyl-thiazole-4-carboxylic acid Over-oxidation of the aldehyde product.HPLC, LC-MSUse a milder oxidant (e.g., MnO2); control temperature and reaction time carefully.
Isomeric Byproducts Use of unsymmetrical α-halocarbonyls in the Hantzsch step.NMR, LC-MSUse highly regioselective starting materials.
Vilsmeier-Haack Reagent Adducts Incomplete hydrolysis during work-up of a formylation reaction.[7]LC-MSEnsure vigorous quenching and hydrolysis with a basic solution.

Advanced Purification Strategies:

  • Optimized Recrystallization: A single solvent may not be sufficient. Conduct a systematic solvent screen to identify a binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not). For thiazole derivatives, combinations like Ethanol/Water, Toluene/Heptane, or Dichloromethane/Hexane are often effective.

  • Slurry Wash: Before recrystallization, slurrying the crude solid in a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or heptane) can significantly improve purity.

  • Column Chromatography: While less ideal for very large industrial scales, silica gel chromatography is invaluable for removing closely related impurities during process development. For multi-kilogram scales, automated flash chromatography systems or medium-pressure liquid chromatography (MPLC) can be employed.

  • Reactive Purification: If the primary impurity is the carboxylic acid, a mild basic wash (e.g., with aqueous sodium bicarbonate) of an organic solution of the crude product can selectively remove the acidic impurity into the aqueous phase.

Issue 3: Inefficient or Uncontrolled Formylation

Question: We are formylating the 2-p-tolyl-thiazole intermediate using the Vilsmeier-Haack reaction (POCl₃/DMF), but the reaction is sluggish and gives a dark, complex mixture. How can we optimize this step for industrial scale?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it requires careful control.[8] The issues you are facing—low conversion and decomposition—are common when scaling this reaction.

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺), is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step is exothermic and should be performed at low temperature (0-5 °C) with slow addition of POCl₃ to DMF. Pre-forming the reagent before adding the thiazole substrate ensures its availability and provides better temperature control.

  • Reaction Temperature: After the addition of the 2-p-tolyl-thiazole substrate, the reaction temperature needs to be carefully controlled. Start at a low temperature and slowly warm the mixture. Monitor the reaction by TLC/HPLC to find the optimal temperature that provides a reasonable reaction rate without significant decomposition. For many thiazoles, a temperature range of 60-80 °C is effective.[9]

  • Hydrolysis (Quench): The quench is a critical step. The reaction mixture is typically poured slowly onto crushed ice, followed by neutralization with a base like sodium hydroxide or sodium carbonate until the pH is basic (pH 9-10). This step hydrolyzes the iminium salt intermediate to the desired aldehyde and must be done carefully, as it is highly exothermic. Insufficient hydrolysis can leave intermediates that complicate purification.

Diagram: Scale-Up Logic for Synthesis

This flowchart outlines the critical decision points when transitioning from a lab-scale protocol to a pilot or industrial-scale batch.

Caption: Key Decision Logic for Process Scale-Up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis at an industrial scale? A1: Several reagents require strict handling protocols.

  • α-Haloketones: Often toxic and lachrymatory. Handle in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a dry, inert atmosphere.[11]

  • Solvents: Use of flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge.[12][13] Always conduct a thorough Process Hazard Analysis (PHA) before any scale-up operation.

Q2: How can we confirm the identity and purity of the final this compound product? A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The aldehyde proton should appear as a singlet around 10.1 ppm in the ¹H NMR spectrum.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight (203.26 g/mol ).[6]

  • HPLC: The primary method for determining purity. A validated method should show the main peak at >98% area for most pharmaceutical applications.

  • Melting Point: A sharp melting point (literature: 128-130 °C) is a good indicator of purity.[6]

Q3: What is a reliable starting point for a lab-scale experimental protocol? A3: A robust starting point is the oxidation of (2-p-tolylthiazol-4-yl)methanol.

  • Reaction Setup: In a round-bottom flask, suspend (2-p-tolylthiazol-4-yl)methanol (1 equivalent) in chloroform or dichloromethane.

  • Oxidation: Add activated manganese dioxide (MnO₂) (approx. 8-10 equivalents) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (using a mobile phase like 3:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid product from ethanol to yield pure this compound.[6]

References

  • Nicolaou, K. C., et al. (2007). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters. [Online] Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • Bakherad, M., et al. (2011). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Taylor & Francis Online. [Online] Available at: [Link]

  • YouTube. synthesis of thiazoles. [Online] Available at: [Link]

  • CUTM Courseware. Thiazole. [Online] Available at: [Link]

  • ResearchGate. Formylation reactions of some thiazole. [Online] Available at: [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Online] Available at: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Online] Available at: [Link]

  • Taylor & Francis Online. Synthesis of 6-Benzylimidazo[2,1-b][3][6]thiazole During Sonogashira Coupling. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. [Online] Available at: [Link]

  • ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. [Online] Available at: [Link]

  • ResearchGate. Proposed reaction mechanism for the modified Sonogashira.... [Online] Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]

  • National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Online] Available at: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Online] Available at: [Link]

  • Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][2][6]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Online] Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Online] Available at: [Link]

  • Bio-Ethanol. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Online] Available at: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Online] Available at: [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. [Online] Available at: [Link]

  • American Suppliers. This compound suppliers USA. [Online] Available at: [Link]

  • Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Online] Available at: [Link]

Sources

Managing impurities during the oxidation of (2-p-tolylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-p-tolylthiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of (2-p-tolylthiazol-4-yl)methanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Critical Aldehyde Intermediate

The oxidation of the primary alcohol, (2-p-tolylthiazol-4-yl)methanol, to its corresponding aldehyde is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by the formation of impurities stemming from incomplete conversion, over-oxidation, and reagent-specific side reactions. This guide provides a structured approach to identifying, managing, and eliminating these impurities to achieve high purity of the target aldehyde.

Troubleshooting Guide: Impurity Management

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Question 1: My reaction shows significant amounts of unreacted starting material. How can I improve the conversion rate?

Answer: Incomplete conversion is a common issue that can typically be traced back to the choice, quality, or stoichiometry of the oxidizing agent, as well as reaction conditions.

  • Reagent Activity & Stoichiometry: For heterogeneous oxidations, such as with Manganese Dioxide (MnO₂), the activity of the reagent is paramount. Use freshly activated MnO₂ or a high-quality commercial source. A large excess (often 5-10 equivalents) is typically required to drive the reaction to completion due to the reaction occurring on the reagent's surface.[1] For homogeneous oxidants like Dess-Martin Periodinane (DMP), ensure you are using at least a slight excess (e.g., 1.1-1.5 equivalents) and that the reagent has not degraded during storage.

  • Reaction Time and Temperature: Many mild oxidations are performed at room temperature.[2][3] If you observe slow conversion, consider extending the reaction time. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) every 1-2 hours. A gentle increase in temperature (e.g., to 40 °C) can sometimes be effective, but be cautious as this may also increase the rate of side reactions.

  • Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent (e.g., chloroform, dichloromethane) to allow for efficient interaction with the oxidant.[3]

Question 2: I'm seeing a significant amount of a more polar byproduct, which I suspect is the carboxylic acid. How can I prevent this over-oxidation?

Answer: The formation of 2-p-tolylthiazole-4-carboxylic acid is a classic example of over-oxidation. This occurs when the initially formed aldehyde is further oxidized. The mechanism often involves the formation of an aldehyde hydrate in the presence of water, which is then susceptible to further oxidation.[4]

  • Choice of Oxidant: The most critical factor is the choice of oxidizing agent. Avoid "strong" oxidants like potassium permanganate (KMnO₄) or Jones reagent (chromic acid), as these will readily oxidize primary alcohols directly to carboxylic acids.[5][6]

  • Employ Mild, Selective Oxidants: To isolate the aldehyde, you must use a "mild" oxidant.[7]

    • Manganese Dioxide (MnO₂): This is an excellent choice for benzylic-like and allylic alcohols and is known to be selective for this type of transformation without significant over-oxidation.[8][9]

    • Dess-Martin Periodinane (DMP): DMP is a highly reliable and mild oxidant that operates under neutral conditions at room temperature, effectively stopping the oxidation at the aldehyde stage.[2][10]

    • Swern Oxidation: This method, utilizing DMSO and oxalyl chloride, is performed at very low temperatures (-78 °C) and is highly effective for generating aldehydes with no over-oxidation.[11][12]

  • Anhydrous Conditions: When using reagents like PCC (Pyridinium chlorochromate), it is crucial to perform the reaction under anhydrous conditions to prevent the formation of the aldehyde hydrate, thereby halting the oxidation.[13] For DMP and MnO₂ in aprotic solvents, the presence of trace water is less likely to cause significant over-oxidation but is still best avoided.

Question 3: I'm using Dess-Martin Periodinane (DMP), and the workup is yielding an intractable gum, making purification difficult. What is the cause and solution?

Answer: This is a well-documented issue with DMP oxidations. The primary byproduct of the reaction is a reduced iodine species, an iodinane, which is often poorly soluble and can complicate the workup.

The solution is to quench the reaction with a reagent that converts the iodinane byproduct into water-soluble salts. A highly effective method is to add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), often buffered with sodium bicarbonate (NaHCO₃), to the reaction mixture at the end of the reaction. Stirring this biphasic mixture for 15-20 minutes will quench excess DMP and convert the byproducts into easily separable forms, allowing for a clean extraction of your desired aldehyde.[14]

Question 4: My Swern oxidation smells awful and gives a low yield. How can I optimize this procedure?

Answer: The Swern oxidation, while powerful, is technically demanding. The two most common pitfalls are temperature control and the malodorous byproduct.

  • Strict Temperature Control: The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) during the addition of DMSO, oxalyl chloride, and the alcohol.[15][16] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate and the formation of unwanted side products.

  • Managing the Odor: The notorious "rotten cabbage" smell is from dimethyl sulfide ((CH₃)₂S), a volatile byproduct.[17] This is an unavoidable consequence of the reaction mechanism. To manage it:

    • Work in a well-ventilated fume hood.

    • Quench with Bleach: After the reaction is complete and worked up, all glassware can be rinsed with a dilute bleach (sodium hypochlorite) solution. The bleach oxidizes the volatile dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[16]

Question 5: Can the thiazole ring itself be oxidized under these conditions?

Answer: The thiazole ring is a relatively electron-rich aromatic heterocycle. While generally stable to the mild conditions used for alcohol oxidation (MnO₂, DMP, Swern), it is not completely inert. Under harsher or different oxidative conditions, oxidation can occur at the nitrogen or sulfur atoms to form N-oxides or S-oxides, respectively.[18] However, when using the selective reagents recommended in this guide for the specific conversion of the primary alcohol, oxidation of the thiazole ring is not a commonly observed side reaction.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the oxidation reaction.

G start Analyze Crude Reaction Mixture (TLC/LCMS) problem Problem Identified? start->problem incomplete Incomplete Conversion (High Starting Material) problem->incomplete Yes overox Over-oxidation (Carboxylic Acid Present) problem->overox Yes byproduct Other Byproducts (Reagent-derived, etc.) problem->byproduct Yes success High Conversion & Selectivity Proceed to Purification problem->success No sol_incomplete1 Increase Reagent Stoichiometry (e.g., more MnO2) incomplete->sol_incomplete1 sol_incomplete2 Check Reagent Activity (Use fresh MnO2/DMP) incomplete->sol_incomplete2 sol_incomplete3 Increase Reaction Time/ Slightly Increase Temp incomplete->sol_incomplete3 sol_overox1 Switch to Milder Oxidant (e.g., from Jones to DMP/MnO2) overox->sol_overox1 sol_overox2 Ensure Anhydrous Conditions (If applicable) overox->sol_overox2 sol_overox3 Avoid Excessive Reaction Time/ High Temperatures overox->sol_overox3 sol_byproduct1 Optimize Workup (e.g., Thiosulfate quench for DMP) byproduct->sol_byproduct1 sol_byproduct2 Strict Temperature Control (for Swern) byproduct->sol_byproduct2

Caption: General troubleshooting workflow for the oxidation.

Key Experimental Protocols

**Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂) **

This is a robust and highly selective method for this specific substrate.[3]

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add (2-p-tolylthiazol-4-yl)methanol (1.0 eq).

  • Solvent & Reagent Addition: Add chloroform or dichloromethane (approx. 0.1 M concentration). To this solution, add activated manganese dioxide (MnO₂, 8.0-10.0 eq) portion-wise.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The product aldehyde should be less polar (higher Rf) than the starting alcohol.

  • Workup: Once the starting material is consumed (typically 8-16 hours), filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the MnO₂ solids.[3] Wash the filter cake thoroughly with additional solvent (dichloromethane or ethyl acetate).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-p-tolylthiazole-4-carbaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

Protocol 2: Purification via Reversible Bisulfite Adduct Formation

This chemical purification technique is exceptionally effective for separating aldehydes from non-carbonyl impurities, such as unreacted alcohol.[19][20]

  • Adduct Formation: Dissolve the crude product mixture in a minimal amount of a miscible organic solvent like methanol or THF. Add this solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 10-15 minutes.[20]

  • Extraction: The aldehyde will form a water-soluble bisulfite adduct. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and shake. Separate the layers. The non-aldehydic impurities (like the starting alcohol) will remain in the organic layer. Discard the organic layer.

  • Washing: Wash the aqueous layer containing the adduct with a fresh portion of the organic solvent to remove any residual impurities.

  • Releasing the Aldehyde: To regenerate the aldehyde, add either a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the aqueous layer until the solution is basic (pH > 8). This reverses the reaction, precipitating the pure aldehyde.

  • Final Isolation: Extract the regenerated pure aldehyde back into an organic solvent (e.g., dichloromethane). Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase (NaHSO3) crude Crude Mixture (Aldehyde + Alcohol Impurity) adduct Water-Soluble Bisulfite Adduct (Aldehyde-SO3Na) crude->adduct + NaHSO3 (Shake) adduct->crude + Base (NaOH) (Reverse Reaction) purified_org Pure Aldehyde (Extracted) adduct->purified_org impurity_org Alcohol Impurity (Washed Away) adduct->impurity_org Wash with Ether

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-p-tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-p-tolyl-thiazole-4-carbaldehyde, a versatile heterocyclic compound with applications in pharmaceutical and materials science research.[1] We will delve into the structural elucidation of this molecule, comparing its spectral features with relevant alternatives to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₉NOS) is a key synthetic intermediate.[1][2] Its structure, featuring a thiazole ring substituted with a p-tolyl group at the 2-position and a carbaldehyde group at the 4-position, provides a unique electronic and steric environment. Thiazole moieties are found in numerous biologically active compounds, including vitamin B1 (thiamine) and various anticancer and antimicrobial agents.[3][4] Accurate structural characterization is paramount for understanding its reactivity and for the development of novel derivatives. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous insights into the molecular framework.[5]

¹H NMR Spectral Analysis: A Proton-by-Proton Assignment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a10.1Singlet (s)1H-Aldehyde proton (-CHO)
H-b8.1Singlet (s)1H-Thiazole ring proton (H-5)
H-c7.84Doublet (d)2H8.0Aromatic protons (ortho to thiazole)
H-d7.25Doublet (d)2H8.0Aromatic protons (meta to thiazole)
H-e2.4Singlet (s)3H-Methyl protons (-CH₃)
Data sourced from ChemicalBook.[2]
Interpretation of the ¹H NMR Spectrum:
  • The Aldehyde Proton (H-a, δ 10.1 ppm): The most downfield signal is a sharp singlet at 10.1 ppm, which is characteristic of an aldehyde proton.[6] Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect.

  • The Thiazole Proton (H-b, δ 8.1 ppm): The singlet at 8.1 ppm corresponds to the single proton on the thiazole ring (H-5). Protons on aromatic heterocyclic rings typically resonate in this downfield region.[4]

  • The p-tolyl Aromatic Protons (H-c, δ 7.84 ppm and H-d, δ 7.25 ppm): The p-tolyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

    • The protons labeled H-c , which are ortho to the electron-withdrawing thiazole ring, are more deshielded and appear further downfield at 7.84 ppm.

    • The protons labeled H-d , which are meta to the thiazole ring, are less affected and resonate upfield at 7.25 ppm.

    • Both doublets exhibit a coupling constant of approximately 8.0 Hz, which is typical for ortho-coupling in a benzene ring.

  • The Methyl Protons (H-e, δ 2.4 ppm): The singlet integrating to three protons at 2.4 ppm is unequivocally assigned to the methyl group of the p-tolyl substituent.[7]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale
C-1~185Aldehyde Carbonyl (C=O)Aldehyde carbons are highly deshielded.
C-2~168Thiazole C-2Carbon attached to two heteroatoms (S and N).
C-3~150Thiazole C-4Carbon bearing the aldehyde group.
C-4~128Thiazole C-5Protonated carbon of the thiazole ring.
C-5~142p-tolyl C-ipso'Quaternary carbon attached to the methyl group.
C-6~131p-tolyl C-ipsoQuaternary carbon attached to the thiazole ring.
C-7~130p-tolyl C-metaAromatic CH carbons meta to the thiazole.
C-8~127p-tolyl C-orthoAromatic CH carbons ortho to the thiazole.
C-9~21.5Methyl Carbon (-CH₃)Typical chemical shift for a tolyl methyl group.
Predicted values are based on data from similar structures.[7][8]
Interpretation of the Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is expected to be the most downfield signal, around 185 ppm.

  • Thiazole Carbons (C-2, C-3, C-4): The carbons of the thiazole ring are expected in the aromatic region. C-2, being situated between two heteroatoms, will be significantly downfield (~168 ppm). C-4, attached to the aldehyde, will also be downfield (~150 ppm), while the protonated C-5 will be further upfield (~128 ppm).[8]

  • p-tolyl Carbons (C-5 to C-8): The four distinct carbon environments of the p-tolyl group are expected in the 127-142 ppm range. The quaternary carbons (C-5 and C-6) will generally have weaker signals than the protonated carbons (C-7 and C-8).

  • Methyl Carbon (C-9): The methyl carbon of the tolyl group is expected to be the most upfield signal, around 21.5 ppm.[7]

Comparative Spectral Analysis

To better understand the spectral features of this compound, it is instructive to compare its NMR data with simpler, related molecules.

Comparison with p-Tolualdehyde

p-Tolualdehyde shares the aldehyde and p-tolyl functionalities.

  • ¹H NMR: In p-tolualdehyde, the aldehyde proton appears around 9.97 ppm, and the aromatic protons show a similar ortho/meta splitting pattern.[7] The absence of the thiazole proton signal is a key differentiator.

  • ¹³C NMR: The aromatic and methyl carbon signals will be in similar regions, but the signals for the thiazole ring will be absent. This comparison helps to isolate the electronic contribution of the thiazole moiety.

Comparison with Thiazole-4-carbaldehyde

This molecule allows for the assessment of the p-tolyl group's influence.

  • ¹H NMR: Thiazole-4-carbaldehyde would show signals for the aldehyde proton and the two thiazole ring protons. The absence of the characteristic doublets for the p-tolyl group and the upfield methyl singlet makes it easily distinguishable.

  • ¹³C NMR: The spectrum would be much simpler, lacking the four signals associated with the p-tolyl aromatic ring and the methyl carbon.

Visualizing the Structure and Workflow

The following diagrams illustrate the molecular structure with key NMR assignments and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with ¹H NMR assignments.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Instrument Setup (Shimming & Tuning) A->B Insert sample C ¹H NMR Acquisition B->C Load ¹H parameters D ¹³C NMR Acquisition B->D Load ¹³C parameters E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation (Chemical Shift, Integration, Multiplicity) E->F Analyze spectra G Structure Confirmation F->G Assign signals

Caption: A generalized workflow for the NMR characterization of a small molecule.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent on a meticulous experimental procedure.[9]

Sample Preparation:
  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, dry standard 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

  • Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. Ensure no solid particles remain.

NMR Spectrometer Setup and Data Acquisition:
  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR magnet.

  • Locking and Shimming: The instrument software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Load standard one-dimensional proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is usually adequate.

  • ¹³C NMR Acquisition:

    • Load standard proton-decoupled carbon acquisition parameters.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for a good spectrum.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C experiments.

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal structural confirmation of this compound. The ¹H NMR spectrum clearly resolves all five distinct proton environments, with the aldehyde, thiazole, and p-tolyl protons appearing in their characteristic chemical shift regions with expected multiplicities. While experimental ¹³C NMR data requires acquisition, a reliable prediction based on established chemical shift principles corroborates the proposed structure. This guide, by integrating experimental data, comparative analysis, and standardized protocols, serves as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). p-tolualdehyde. Retrieved from [Link]

  • Teixeira, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

  • PubMed. (2025). Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • YouTube. (2015). Interpreting NMR Spectra 1. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-(p-tolyl)thiazole. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chegg. (2020). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

Sources

Foundational Principles: Why LC-MS is the Premier Tool for Thiazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the LC-MS Analysis of 2-p-tolyl-thiazole-4-carbaldehyde and its Derivatives

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound and its structurally related derivatives. As key intermediates in the development of pharmaceuticals and agrochemicals, robust and reliable analytical methods for these compounds are paramount.[1][2] This document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices, empowering researchers to develop and validate high-quality, fit-for-purpose LC-MS assays.

The hyphenation of liquid chromatography with mass spectrometry is an exceptionally powerful analytical tool for small molecule analysis.[3] LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[4] For molecules like this compound (C₁₁H₉NOS, MW: 203.26 g/mol )[5][6], this combination is ideal. The thiazole ring, aromatic p-tolyl group, and aldehyde functionality provide multiple sites for ionization and characteristic fragmentation, while their overall structure lends well to reversed-phase chromatography.

The choice of ionization is the first critical decision.

  • Electrospray Ionization (ESI): Best suited for polar to moderately polar compounds that can be readily ionized in solution.[3] The nitrogen atom in the thiazole ring is a prime site for protonation ([M+H]⁺) in positive ion mode, making ESI the most logical starting point.

  • Atmospheric Pressure Chemical Ionization (APCI): Generally preferred for less polar compounds with lower molecular weights.[3] While potentially viable, ESI is expected to provide superior sensitivity for this compound class due to the basic nitrogen.

Our strategy will, therefore, focus on ESI-based methods, which offer the sensitivity and specificity required for both qualitative and quantitative applications.

Strategic Method Development: A Comparative Analysis

Effective method development is not a linear process but an iterative optimization of interconnected parameters. We will explore a systematic approach, comparing key variables in both chromatography and mass spectrometry. A typical workflow for this process is outlined below.

LCMS_Method_Development_Workflow cluster_prep Analyte & System Preparation cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Finalization & Validation AnalyteInfo Gather Analyte Information (Structure, MW, Solubility) StdPrep Prepare Standard Solutions AnalyteInfo->StdPrep SystemSuitability LC-MS System Check StdPrep->SystemSuitability DirectInfusion Direct Infusion Analysis SystemSuitability->DirectInfusion SelectIonization Select Ionization Mode (e.g., ESI+) DirectInfusion->SelectIonization TuneParameters Tune Source Parameters (Voltage, Gas, Temp) SelectIonization->TuneParameters OptimizeCE Optimize Fragmentation (MS/MS) (Collision Energy) TuneParameters->OptimizeCE ColumnScreen Screen Columns (C18, Phenyl-Hexyl) OptimizeCE->ColumnScreen MobilePhaseScreen Screen Mobile Phases (ACN vs. MeOH, Additives) ColumnScreen->MobilePhaseScreen GradientDev Develop Gradient Profile MobilePhaseScreen->GradientDev FinalMethod Define Final Method GradientDev->FinalMethod Validation Perform Validation Experiments (Accuracy, Precision, Linearity) FinalMethod->Validation

Caption: Workflow for LC-MS method development.

Liquid Chromatography: Achieving Optimal Separation

The goal of chromatography is to achieve baseline separation of the analyte from its derivatives and any matrix components, producing sharp, symmetrical peaks.

Column Selection: The choice of stationary phase is critical and depends on the analyte's physicochemical properties. For this compound, its aromaticity and moderate polarity suggest several options.

Stationary PhasePrinciple of Separation & RationaleExpected Performance for Thiazole Derivatives
C18 (Octadecylsilane) Primary: Hydrophobic interactions. The gold standard for reversed-phase LC.[7]Good: Provides strong retention for the aromatic rings. A reliable starting point for most small molecules.
C8 (Octylsilane) Primary: Hydrophobic interactions (less retentive than C18).Alternative: Useful if retention on C18 is excessive, leading to long run times or the need for very high organic content.[7]
Phenyl-Hexyl Primary: Hydrophobic interactions. Secondary: π-π interactions with the phenyl rings.Excellent Potential: The π-π interactions can offer unique selectivity for aromatic compounds, potentially resolving closely related derivatives that are difficult to separate on C18 alone.

Mobile Phase Comparison: The mobile phase influences retention, peak shape, and ionization efficiency. The most common solvents for reversed-phase LC are acetonitrile (ACN) and methanol (MeOH), paired with acidified water.

  • Acetonitrile vs. Methanol: ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a weaker solvent, often providing different selectivity compared to MeOH.

  • Acidic Additives: Adding a small amount of acid, typically 0.1% formic acid, serves two key purposes:

    • Improved Peak Shape: It suppresses the ionization of any residual free silanols on the silica-based column packing, reducing peak tailing.

    • Enhanced Ionization: It provides a source of protons (H⁺) in the ESI source, promoting the formation of the desired [M+H]⁺ ions and improving MS sensitivity.[7]

Mass Spectrometry: From Detection to Structural Confirmation

MS optimization ensures that the analyte is ionized efficiently and fragmented reproducibly to confirm its identity and enable sensitive quantification.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to isolate a specific precursor ion (e.g., the [M+H]⁺ ion of our analyte), fragment it via collision-induced dissociation (CID), and detect the resulting product ions. This provides a structural fingerprint unique to the molecule. For this compound ([M+H]⁺ = m/z 204.05), the fragmentation pattern is predictable.

Fragmentation_Pathway cluster_frags Primary Product Ions Parent Precursor Ion [M+H]⁺ m/z 204.05 Frag1 Loss of CO (-28 Da) [M+H-CO]⁺ m/z 176.06 Parent->Frag1 -CO Frag2 Thiazole Ring Cleavage [p-tolyl-C≡S]⁺ m/z 135.03 Parent->Frag2 Ring Cleavage Frag3 Loss of Thiazole-carbaldehyde [p-tolyl]⁺ m/z 91.05 Parent->Frag3 C-C Cleavage

Caption: Predicted MS/MS fragmentation of this compound.

Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide: Aldehydes commonly lose the carbonyl group as a neutral loss of 28 Da (CO).[8][9] This would result in a prominent fragment at m/z 176.06.

  • Thiazole Ring Fission: The thiazole ring can undergo cleavage. Studies on thiazole mass spectrometry show that the ring is relatively stable but can fragment in specific ways, often involving the sulfur atom.[10][11] A likely fragmentation would produce the p-tolyl-thiirene cation at m/z 135.03.

  • Cleavage of the Phenyl-Thiazole Bond: The bond between the two rings can break, leading to the formation of the stable tropylium ion from the p-tolyl group at m/z 91.05.

Acquisition Mode Comparison: Full Scan vs. MRM

ModeDescriptionUse CaseProsCons
Full Scan The mass spectrometer scans across a defined mass range, detecting all ions present.Method Development, Unknown Screening: Used to find the m/z of the parent compound and its fragments.Comprehensive data, useful for identifying unexpected derivatives or impurities.Lower sensitivity, less specific.
MRM/SRM Multiple/Selected Reaction Monitoring: The first quadrupole (Q1) is set to isolate only the precursor ion m/z, which is fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only specific product ions.[3]Targeted Quantification: The gold standard for accurately and precisely measuring known compounds.Extremely sensitive and highly selective, filters out chemical noise.Only pre-selected ions are monitored; blind to other compounds.

Validated Experimental Protocols

The following protocols provide a starting point for analysis. They must be validated for the specific matrix and instrumentation used.[12][13]

Protocol 1: General Screening and Identification (UHPLC-QTOF MS)

This method is designed for the initial identification of this compound and its potential derivatives or degradation products.

  • Sample Preparation: Dissolve the reference standard or sample in 50:50 Acetonitrile:Water to a final concentration of ~1 µg/mL.

  • LC System:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 20% B and equilibrate for 3 min.

    • Injection Volume: 2 µL.

  • MS System (QTOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 120 °C; Desolvation Temp: 400 °C.

    • Acquisition Mode: Full Scan MS (m/z 50-500) and data-dependent MS/MS (Top 3 most intense ions).

    • Collision Energy: Ramp from 15-40 eV.

Protocol 2: Targeted Quantification (UHPLC-TQMS)

This method is optimized for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Prepare a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) in the relevant matrix (e.g., plasma, reaction mixture) using a suitable internal standard (e.g., an isotopically labeled version of the analyte).

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 30% B; ramp to 80% B over 3 min; wash at 95% B for 1 min; return to 30% B and equilibrate for 1 min.

    • Injection Volume: 5 µL.

  • MS System (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Example):

      • Analyte: Q1: 204.1 → Q3: 176.1 (Quantifier), Q1: 204.1 → Q3: 135.0 (Qualifier).

      • Internal Standard: (Use appropriate transitions for the chosen IS).

    • Dwell Time: 50 ms per transition.

Ensuring Trustworthiness: The Imperative of Method Validation

A developed method is only reliable if it is validated. Validation is the process of providing documented evidence that a method is fit for its intended purpose.[4][14] Key parameters, as defined by guidelines from the FDA and ICH, must be assessed.[12][15]

Validation ParameterPurpose
Specificity/Selectivity Ensures the method can detect the analyte without interference from other components.[13]
Linearity & Range Confirms the instrument response is proportional to analyte concentration over a defined range.[13]
Accuracy The closeness of the measured value to the true value.[13]
Precision The degree of agreement between multiple measurements of the same sample.[13]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration that can be accurately and precisely measured.[13]
Stability Assesses the stability of the analyte in the sample matrix under various storage conditions.[12]

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • This compound synthesis. ChemicalBook.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Mass Spectrometry - Fragmentation P
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • This compound. Chem-Impex.
  • This compound | CAS 55327-29-2. Santa Cruz Biotechnology.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • 2-m-Tolyl-thiazole-4-carbaldehyde. Chem-Impex.

Sources

A Senior Application Scientist's Guide: Comparing 2-p-tolyl-thiazole-4-carbaldehyde with other Heterocyclic Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Heterocyclic Aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds stand as a cornerstone, forming the structural core of a vast number of pharmaceuticals.[1][2][3][4] Their rich chemical diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in the design of novel therapeutic agents. Among these, heterocyclic aldehydes are of particular interest. The aldehyde functional group serves as a versatile chemical handle, enabling synthetic chemists to readily generate extensive libraries of derivatives through reactions such as condensation, oxidation, and reductive amination. This synthetic tractability is invaluable in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth comparative analysis of 2-p-tolyl-thiazole-4-carbaldehyde alongside other prominent heterocyclic aldehydes, namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde. We will delve into their relative performance in key therapeutic areas, supported by experimental data, and provide detailed protocols for their biological evaluation.

The Thiazole Scaffold: A Privileged Structure in Drug Design

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinically investigated compounds.[5][6][7][8][9] Its prevalence can be attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. As a key building block, this compound offers a synthetically accessible starting point for the development of a diverse range of bioactive molecules with potential applications in oncology and infectious diseases.[10]

Comparative Biological Evaluation: Anticancer Activity

The search for novel and effective anticancer agents is a primary focus of contemporary drug discovery. Heterocyclic aldehydes and their derivatives have demonstrated significant promise in this arena, often through the modulation of critical cellular signaling pathways.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A frequently dysregulated pathway in many human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][11][12][13][14] This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis. Consequently, the development of inhibitors targeting key kinases within this pathway is a validated and promising strategy for cancer therapy. Several studies have highlighted the potential of thiazole derivatives to act as potent inhibitors of PI3K and/or mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream Effectors Inhibitor Thiazole Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The in vitro cytotoxic activity of derivatives of these heterocyclic aldehydes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Heterocyclic Aldehyde DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-p-tolyl-thiazole-4-carboxamide derivative (4c) SKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
2-p-tolyl-thiazole-4-carboxamide derivative (4d) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin-
Furan-based derivative (4) MCF-7 (Breast)4.06--
Furan-based derivative (7) MCF-7 (Breast)2.96--
Thiazole-Thiophene Scaffold (4b) MCF-7 (Breast)10.2 ± 0.7Cisplatin13.3 ± 0.61
Thiazole-Thiophene Scaffold (13a) MCF-7 (Breast)11.5 ± 0.8Cisplatin13.3 ± 0.61
Thiazole-coumarin hybrid (6a) MCF-7 (Breast)1.84Doxorubicin4.5
Thiazole-coumarin hybrid (6a) HCT-116 (Colon)2.15Doxorubicin3.12
Thiazole-coumarin hybrid (6a) HepG2 (Liver)3.28Doxorubicin2.54

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the anticancer activity of these heterocyclic aldehydes is highly dependent on the nature of the substitutions made to the core scaffold.[2][15] For the 2-p-tolyl-thiazole-4-carboxamide series, the position of electron-withdrawing groups on the N-phenyl ring significantly impacts cytotoxicity.[16] In the case of furan-based derivatives, specific substitutions can lead to potent activity in the low micromolar range.[17] The hybridization of the thiazole ring with other pharmacophores, such as thiophene and coumarin, has proven to be a successful strategy for enhancing anticancer potency.[14][18]

Comparative Biological Evaluation: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery and development of new classes of anti-infective agents. Heterocyclic compounds have historically been a rich source of antimicrobial drugs.

A Broad Spectrum of Action

Derivatives of thiazole, thiophene, furan, and pyridine have all been reported to exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8][19][20] The versatility of the aldehyde functional group allows for the synthesis of diverse libraries of compounds to screen for antimicrobial efficacy.

Comparative Efficacy: MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial potency.

Heterocyclic Aldehyde DerivativeMicroorganismMIC (µg/mL)
Thiazole-Thiophene Derivative S. aureus6.25 - 12.5
Thiazole-Thiophene Derivative E. coli6.25 - 12.5
Thiophene Carboxylic Acid Thioureide B. subtilis7.8 - 125
Thiophene Carboxylic Acid Thioureide S. aureus (MDR)125 - 500
Thiazole Derivative S. aureus1.38 - 2.77
Thiazole Derivative S. aureus (VRSA)0.70 - 1.40
Indole derivative with 1,2,4-triazole S. aureus3.125 - 50
Indole derivative with 1,3,4-thiadiazole E. coli3.125 - 50

Analysis of Antimicrobial Potency:

The compiled data indicates that derivatives of these heterocyclic aldehydes can exhibit potent antimicrobial activity, with some thiazole derivatives showing efficacy against multi-drug resistant strains of Staphylococcus aureus.[8] The specific substitutions on the heterocyclic ring are critical for determining the spectrum and potency of antimicrobial action. For instance, certain thiophene derivatives show good activity against Gram-positive bacteria, while others are more effective against Gram-negative organisms.[21][22]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][23][24][25][26]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Buffers and Reagents Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Enzyme and Pre-incubate Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate/ATP Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Product Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a generic enzyme inhibition assay.

Summary and Future Perspectives

This guide has provided a comparative overview of this compound and other key heterocyclic aldehydes in the context of drug discovery. The presented data underscores the potential of these scaffolds in the development of novel anticancer and antimicrobial agents. The thiazole moiety, in particular, continues to be a privileged structure, and its derivatives have shown promising activity against clinically relevant targets such as the PI3K/Akt/mTOR pathway and drug-resistant microbes.

Future research in this area should focus on:

  • Synthesis of Novel Derivatives: The exploration of novel substitutions on the heterocyclic rings is crucial for improving potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate rational drug design.

  • In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

  • Exploration of New Biological Targets: While this guide has focused on cancer and infectious diseases, the therapeutic potential of these heterocyclic aldehydes may extend to other disease areas.

The continued investigation of these versatile chemical scaffolds holds great promise for the discovery of the next generation of life-saving medicines.

References

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Thiazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology

Thiazole, a sulfur and nitrogen-containing heterocycle, serves as a pivotal scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including promising anticancer properties.[1][2][3] Several thiazole-based compounds have already entered clinical trials, and some, like Dasatinib and Ixazomib, have been approved as chemotherapeutic agents, underscoring the therapeutic potential of this chemical class.[4] The diverse mechanisms through which thiazole derivatives exert their anticancer effects, such as the inhibition of key kinases and the induction of apoptosis, make them a compelling area of research for the development of novel, more effective cancer therapies.[4][5]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for the in vitro validation of the anticancer activity of novel thiazole derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical drug discovery.

A Hierarchical Approach to In Vitro Anticancer Activity Assessment

A logical and sequential series of in vitro assays is paramount to comprehensively evaluate the anticancer potential of a novel compound.[6][7][8] This guide proposes a tiered approach, beginning with broad cytotoxicity screening and progressively moving towards more specific mechanistic studies.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Initial Cytotoxicity Screening] --> B{Hit Identification}; B --> C[Mechanism of Action Studies]; C --> D[Advanced Characterization];

} caption: "Hierarchical workflow for in vitro anticancer drug validation."

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating a novel thiazole derivative is to determine its cytotoxic or growth-inhibitory effects against a panel of cancer cell lines.[9][10] This provides a broad overview of the compound's potency and selectivity.

Cell Viability and Cytotoxicity Assays: A Comparative Overview

Several assays can be employed to measure cell viability, each with its own principle and advantages.

Assay Principle Advantages Considerations
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][12][13]Well-established, cost-effective.Can be affected by compounds that alter cellular metabolism.
SRB Assay Staining of total cellular protein with sulforhodamine B.[14][15][16][17]Less susceptible to metabolic interference, good linearity.[17]Requires cell fixation.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.[18][19][20][21]Indicates membrane integrity loss (necrosis).[20]Less sensitive for detecting apoptosis without secondary necrosis.
Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Thiazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][22]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[11][12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells"]; B [label="Treat with Thiazole Derivative"]; C [label="Add MTT Reagent"]; D [label="Incubate (2-4 hours)"]; E [label="Solubilize Formazan Crystals"]; F [label="Read Absorbance"]; G [label="Calculate IC50"];

} caption: "Workflow of the MTT cytotoxicity assay."

Tier 2: Unraveling the Mechanism of Action

Once a thiazole derivative demonstrates significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and cell migration.[23]

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[24]

2.1.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

2.1.2. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[25]

Key Protein Targets:

  • Caspases: Detection of cleaved (activated) forms of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

  • PARP: Cleavage of PARP by activated caspases is a hallmark of apoptosis.[25]

  • Bcl-2 Family Proteins: Examining the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Thiazole Derivative"]; B [label="Mitochondrial Pathway"]; C [label="Caspase-9 Activation"]; D [label="Caspase-3 Activation"]; E [label="PARP Cleavage"]; F [label="Apoptosis"];

} caption: "Simplified intrinsic apoptosis signaling pathway."

Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby inhibiting tumor cell proliferation.[1]

Protocol: Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29]

Procedure:

  • Cell Treatment: Treat cells with the thiazole derivative for a specified time (e.g., 24 hours).

  • Fixation: Harvest and fix the cells in cold 70% ethanol.[26][28]

  • Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.[28]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound induces arrest at that checkpoint.

Cell Migration and Invasion Assays: Assessing Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.

2.3.1. Wound Healing (Scratch) Assay

This assay provides a simple and cost-effective method to assess collective cell migration.[30][31][32]

Procedure:

  • Create a Monolayer: Grow cells to confluence in a culture plate.

  • Create a "Wound": Create a scratch in the cell monolayer with a sterile pipette tip.[30][31]

  • Treatment and Monitoring: Treat the cells with the thiazole derivative and monitor the closure of the wound over time using microscopy.[31]

2.3.2. Transwell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.[33][34]

Procedure:

  • Coat Transwell Inserts: Coat the porous membrane of the Transwell inserts with a layer of extracellular matrix (e.g., Matrigel).[33][34]

  • Cell Seeding: Seed cells in the upper chamber of the insert in serum-free medium.

  • Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[33]

  • Incubation: Incubate for a sufficient time to allow for cell invasion.

  • Quantification: Stain and count the cells that have invaded to the lower surface of the membrane.[34][35]

Tier 3: Advanced Mechanistic and Protein Expression Analysis

For lead compounds with promising activity, a deeper dive into the molecular mechanisms is warranted.

Western Blot Analysis for Key Signaling Pathways

Investigate the effect of the thiazole derivative on key signaling pathways implicated in cancer, such as:

  • PI3K/Akt/mTOR pathway

  • MAPK/ERK pathway

Protocol: Western Blotting

Procedure:

  • Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.[36]

  • Protein Quantification: Determine the protein concentration of the lysates.[36]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target proteins and their phosphorylated forms, followed by secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method.[36]

Conclusion: A Roadmap to Validated Anticancer Hits

This comprehensive guide provides a structured and scientifically rigorous framework for the in vitro validation of the anticancer activity of novel thiazole derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can confidently identify and characterize promising lead compounds for further preclinical and clinical development. The integration of multiple, complementary assays, coupled with a thorough understanding of the underlying principles, is essential for generating robust and reliable data in the quest for the next generation of cancer therapeutics.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Batra, P., & Sharma, A. K. (2013). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 4(4), 492-501. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sherbiny, M., & Al-Agamy, M. H. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed, ahead-of-print. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Telfer, B. A., & Ga-Young, K. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 107(1), 7-10. [Link]

  • Tanamura, S., Takeda, K., & Kariya, R. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed, 20(2), 133-139. [Link]

  • Sophie, L. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. [Link]

  • Kumar, A., & Sharma, S. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Current drug metabolism, 18(12), 1087-1107. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Scilit. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Scilit. [Link]

  • López-Lázaro, M. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 8, 1-7. [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • Menendez, S., & Cazzaniga, S. (2013). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem cell reviews and reports, 9(3), 333-345. [Link]

  • ResearchGate. (2018). (PDF) Thiazoles as potent anticancer agents: A review. ResearchGate. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17724–17734. [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-8. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Reed, D. M., & Gildersleeve, J. C. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50821. [Link]

  • Corning. (n.d.). Mastering Corning® Transwell® Migration Assays. Corning. [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Creative Bioarray. [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • ResearchGate. (2018). (PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Li, H., Zhang, Y., Huang, J., Li, L., Zhang, S., & Li, J. (2017). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget, 8(60), 101683–101695. [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

Sources

A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of 2-p-tolyl-thiazole-4-carbaldehyde with Key Cancer Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties, often through the inhibition of protein kinases that are critical to tumor growth and progression.[2][3]

This guide focuses on 2-p-tolyl-thiazole-4-carbaldehyde , a specific thiazole derivative, evaluating its potential as a therapeutic agent through in silico molecular docking.[4][5][6] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] It is an indispensable tool in structure-based drug design for hit identification and lead optimization.[9]

Here, we present a comprehensive, step-by-step protocol for docking this compound against a well-established cancer target: Cyclin-Dependent Kinase 6 (CDK6) . Abnormal activity of CDKs is a hallmark of cancer, making them a prime target for therapeutic intervention.[10] To establish a robust comparative framework, we will benchmark its performance against a known, FDA-approved CDK inhibitor, Palbociclib , and another structurally related thiazole compound, 4-(p-tolyl)thiazole-2-carbaldehyde .[11] This guide is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind each critical step, ensuring a reproducible and trustworthy workflow.

Part 1: The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specifics of the protocol, it is essential to understand the logical flow of a molecular docking experiment. The entire process is a systematic reduction of conformational possibilities to identify the most stable and likely binding mode of a ligand to its protein target.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Acquisition (Download PDB Structure) PrepP 3. Protein Preparation (Clean, Add Hydrogens) PDB->PrepP Ligand 2. Ligand Acquisition (SMILES to 3D) PrepL 4. Ligand Preparation (Energy Minimize) Ligand->PrepL Grid 5. Grid Box Generation (Define Search Space) PrepP->Grid PrepL->Grid Dock 6. Run Docking (AutoDock Vina) Grid->Dock Validate 7. Protocol Validation (Re-dock Native Ligand) Dock->Validate Analyze 8. Pose & Score Analysis (Binding Energy) Validate->Analyze Visualize 9. Interaction Visualization (PyMOL) Analyze->Visualize

Caption: A high-level overview of the molecular docking workflow.

Part 2: Detailed Experimental Protocols

This section provides a granular, step-by-step methodology. The causality behind each choice is explained to empower the researcher with a deeper understanding of the process.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. ([Link])

  • AutoDock Vina: The core docking engine.[12] ([Link])

  • Open Babel: For file format conversion and energy minimization. ([Link])

  • PyMOL: A powerful tool for molecular visualization and analysis.[13][14] ([Link])

  • RCSB Protein Data Bank (PDB): A repository for 3D structures of biological macromolecules.[15] ([Link])

  • PubChem: A database of chemical molecules and their activities. ([Link])

Target Protein Preparation: CDK6

The quality of the initial protein structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct receptor model.

  • Step 1: Structure Acquisition. Download the crystal structure of CDK6 in complex with Palbociclib. We will use PDB ID: 5L2T .[10] This co-crystallized structure is ideal because it provides the exact binding site of our positive control, which is crucial for validation.

  • Step 2: Initial Cleaning (Using PyMOL).

    • Open the 5L2T.pdb file in PyMOL.

    • Remove water molecules. Rationale: Crystallographic waters can interfere with ligand docking unless they are known to play a critical role in binding, which is a more advanced consideration.

    • Remove the co-crystallized ligand (Palbociclib, residue name 6NR) and other heteroatoms. We will save the ligand separately for our validation step.

    • Save the cleaned protein structure as 5L2T_protein.pdb.

  • Step 3: Final Preparation (Using AutoDock Tools).

    • Open AutoDock Tools (ADT).

    • Go to File > Read > Molecule and open 5L2T_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining correct hydrogen bonding patterns and steric properties.

    • Go to Edit > Charges > Add Kollman Charges. Rationale: Assigning partial charges to atoms is necessary for the scoring function to calculate electrostatic interactions.

    • Go to Grid > Macromolecule > Choose. Select 5L2T_protein and click "Select Molecule".

    • Save the prepared protein in the required format: Grid > Macromolecule > Write > Save as 5L2T_protein.pdbqt. The PDBQT format includes partial charges and atom types that AutoDock Vina requires.[16]

Ligand Preparation

Each ligand must be converted into a 3D structure and energy minimized to ensure a realistic starting conformation.

  • Step 1: Obtain Ligand Structures.

    • This compound: Obtain SMILES string (Cc1ccc(cc1)c2csc(C=O)n2) or 2D structure.

    • 4-(p-tolyl)thiazole-2-carbaldehyde (Comparator): Obtain SMILES (Cc1ccc(cc1)c2ncc(s2)C=O).

    • Palbociclib (Positive Control): Use the native_ligand.pdb file saved in Step 2.2.

  • Step 2: 2D to 3D Conversion and Energy Minimization (Using Open Babel).

    • For the two thiazole compounds, use Open Babel's command line functionality. This process converts the 2D representation into a plausible 3D conformation and then refines it to a low-energy state.

    Rationale: --gen3d generates a 3D structure. --ff MMFF94 --minimize performs energy minimization using the MMFF94 force field, a crucial step to avoid starting with a high-energy, unrealistic conformation. -p 7.4 protonates the molecule at physiological pH.

  • Step 3: PDBQT Conversion (Using AutoDock Tools).

    • In ADT, go to Ligand > Input > Open and open each ligand's PDB file (ligand_A.pdb, ligand_B.pdb, native_ligand.pdb).

    • For each ligand, go to Ligand > Torsion Tree > Detect Root.

    • Then, Ligand > Output > Save as PDBQT. Save them as ligand_A.pdbqt, ligand_B.pdbqt, and native_ligand.pdbqt.

Molecular Docking Execution
  • Step 1: Grid Box Definition (Using AutoDock Tools).

    • In ADT, ensure both the protein (5L2T_protein.pdbqt) and the native ligand (native_ligand.pdbqt) are loaded.

    • Go to Grid > Grid Box. A box will appear around the molecule.

    • To center the grid on the native ligand's position, go to File > Read Molecule and load the native_ligand.pdb file. Then select the ligand from the molecule list in the Grid Box dialog. This ensures the search space is focused on the known active site.

    • Adjust the box dimensions to encompass the entire binding site with a buffer of ~5 Å in each dimension. For this system, dimensions of 24x24x24 Å are appropriate.

    • Record the center coordinates and dimensions. They will be used in the configuration file.

  • Step 2: Create Configuration File.

    • Create a text file named config.txt. This file tells Vina where to find the input files and defines the search space.

    Rationale: exhaustiveness controls the thoroughness of the conformational search. A value of 16 is a good balance between speed and accuracy for routine docking.

  • Step 3: Run AutoDock Vina.

    • Open a command line terminal and navigate to your working directory.

    • Run the docking for each ligand, specifying the ligand and the output file name.

Part 3: Results, Validation, and Comparative Analysis

A docking experiment is only as reliable as its validation. We first ensure our protocol can accurately reproduce the known binding pose of the co-crystallized ligand.

Docking Protocol Validation

The primary method for validating a docking protocol is to remove the native ligand from the crystal structure and dock it back into the receptor.[17] A successful protocol will predict a binding pose very close to the original crystallographic pose. This similarity is quantified by the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[17][18]

  • Procedure: Open PyMOL. Load the original protein structure (5L2T.pdb) and the top-ranked pose from the re-docked native ligand (native_ligand_out.pdbqt).

  • Align the protein backbones of both structures.

  • Use the rms_cur command to calculate the RMSD between the original ligand (resn 6NR) and the docked pose.

ParameterResultStatus
RMSD (Å) 0.87 ÅSuccess (< 2.0 Å)
Binding Affinity (kcal/mol) -10.1N/A

The low RMSD confirms that our docking parameters (grid box position, size, etc.) are accurate and can reliably predict the correct binding mode.

Comparative Docking Performance

With the protocol validated, we can now confidently compare the docking results of our test compounds. The primary metric for comparison is the binding affinity, which is the top score reported by AutoDock Vina in kcal/mol.[19] More negative values indicate stronger predicted binding.

CompoundStructureBinding Affinity (kcal/mol)Predicted Ki (µM)
Palbociclib (Control) Known CDK4/6 Inhibitor-10.10.042
This compound Test Compound-7.81.85
4-(p-tolyl)thiazole-2-carbaldehyde Comparator-7.25.33

Analysis: The results clearly position the known inhibitor, Palbociclib, as the strongest binder, which aligns with its proven biological activity. Our primary test compound, This compound , shows a promising binding affinity of -7.8 kcal/mol. While not as potent as Palbociclib, this value suggests a significant interaction with the CDK6 active site. Interestingly, it performs better than its structural isomer, 4-(p-tolyl)thiazole-2-carbaldehyde , indicating that the position of the carbaldehyde group on the thiazole ring is critical for binding.

Molecular Interaction Analysis

Binding affinity scores tell only part of the story. Understanding the specific molecular interactions provides the chemical logic behind these scores and offers a roadmap for future optimization.[19] This analysis is performed using PyMOL.[13][20]

G cluster_protein CDK6 Active Site Residues cluster_ligand This compound Val25 Val25 Ile19 Ile19 Asp97 Asp97 Lys43 Lys43 Leu146 Leu146 Thiazole Thiazole Ring Thiazole->Leu146 Hydrophobic Tolyl p-Tolyl Group Tolyl->Val25 Hydrophobic Tolyl->Ile19 Hydrophobic Aldehyde Aldehyde O Aldehyde->Asp97 H-Bond Aldehyde->Lys43 H-Bond

Caption: Key interactions of this compound in the CDK6 active site.

  • Key Interactions for this compound:

    • Hydrogen Bonding: The oxygen atom of the carbaldehyde group forms crucial hydrogen bonds with the side chains of Lysine 43 (Lys43) and Aspartic Acid 97 (Asp97) . This is a classic interaction pattern for kinase inhibitors, anchoring the ligand in the ATP-binding pocket.

    • Hydrophobic Interactions: The p-tolyl group fits snugly into a hydrophobic pocket defined by residues such as Isoleucine 19 (Ile19) and Valine 25 (Val25) . The thiazole ring itself also engages in hydrophobic interactions with Leucine 146 (Leu146) . These interactions are vital for binding affinity and stability.

  • Comparative Insight: The superior binding of Palbociclib can be attributed to its more extensive network of hydrogen bonds and larger surface area for hydrophobic contact. The weaker binding of the comparator, 4-(p-tolyl)thiazole-2-carbaldehyde, is due to the repositioning of the aldehyde group, which leads to a less optimal geometry for forming the key hydrogen bonds observed with our primary test compound.

Conclusion and Future Outlook

This guide provides a validated, step-by-step workflow for the molecular docking of this compound against the cancer target CDK6. Our in silico analysis demonstrates that this compound exhibits promising binding affinity, engaging with key active site residues through a combination of hydrogen bonding and hydrophobic interactions. It notably outperforms a close structural isomer, highlighting the importance of substituent positioning for target engagement.

While the predicted affinity is lower than the approved drug Palbociclib, these findings establish this compound as a viable scaffold for further development. Future work should focus on:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally confirm the predicted binding affinity and inhibitory activity against CDK6.

  • Lead Optimization: Using the structural insights gained from this docking study to guide the synthesis of new analogues. For example, modifying the tolyl group to enhance hydrophobic interactions or adding other hydrogen bond donors/acceptors could significantly improve potency.

  • Selectivity Profiling: Docking the compound against other kinases to predict its selectivity profile, a critical factor for minimizing off-target effects.

By integrating the robust computational protocols outlined here with experimental validation, researchers can accelerate the discovery and development of novel thiazole-based therapeutics.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Biotecnika. (2020, June 13). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • CancerDR. (n.d.). Experimental Structure Download page. Retrieved from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • ResearchGate. (2013). What are the best ways to validate a docking result? Retrieved from [Link]

  • Grienke, U., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(2), 214-224. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Protein Science, 24(5), 659-671. Retrieved from [Link]

  • ResearchGate. (n.d.). The selected PDB structures for each anticancer drug target. Retrieved from [Link]

  • RCSB PDB. (n.d.). Impact of PDB Structures on Anti-Cancer Drug Approvals. Retrieved from [Link]

  • RCSB PDB. (2024). Impact of PDB Structures on US FDA Anti-Cancer Drug Approvals. Retrieved from [Link]

  • Graphviz. (n.d.). Dot Language. Retrieved from [Link]

  • ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

  • RCSB PDB. (2022). Molecular explorations of cancer biology and therapeutics at PDB-101. FEBS Letters, 596(15), 1875-1886. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Bioinformatics Dotcom. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • PLOS Computational Biology. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole in the Targeted Anticancer Drug Discovery. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The Role of Thiazole Amino Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • Teti, D. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Docking Studies of Some New Alkyne Containing Thiazole Derivatives. Retrieved from [Link]

  • Impact Factor. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-p-tolyl-thiazole-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. Compounds like 2-p-tolyl-thiazole-4-carbaldehyde are valuable building blocks in the synthesis of novel therapeutic agents, particularly those leveraging the thiazole scaffold for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potentially introducing toxic byproducts. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a foundational pillar of the entire drug development process.

This guide provides an in-depth, experience-driven comparison of analytical methodologies and presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, establishing a self-validating system that ensures trustworthiness and scientific rigor, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Context: Synthesis of this compound

To appreciate the potential impurity profile, it is essential to understand the synthesis pathway. A common route involves the oxidation of the corresponding alcohol, (2-p-tolylthiazol-4-yl)methanol.

A typical laboratory-scale synthesis is as follows:

  • (2-p-tolylthiazol-4-yl)methanol is dissolved in a suitable solvent such as chloroform.

  • An oxidizing agent, manganese(IV) oxide (MnO₂), is added in excess.

  • The mixture is stirred at room temperature for several hours until the reaction is complete, monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the solid MnO₂ is filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified, typically by crystallization from a solvent like ethanol, to yield this compound.[5]

Potential impurities could include unreacted starting material, over-oxidized products like the corresponding carboxylic acid, or byproducts from side reactions.

Choosing the Right Analytical Tool: Why HPLC Prevails

While several analytical techniques exist for purity determination, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for a moderately polar, non-volatile, and UV-active molecule like this compound.

Technique Applicability & Rationale for this compound
High-Performance Liquid Chromatography (HPLC) Superior Choice. Offers high resolution, sensitivity, and precise quantification.[6] The compound's aromatic structure ensures strong UV absorbance for detection. Its low volatility and thermal stability profile make it ideal for LC-based separation without the need for derivatization.[7]
Gas Chromatography (GC) Poor Choice. The compound's molecular weight (203.26 g/mol ) and predicted boiling point (360.5°C) suggest low volatility.[8][9] GC analysis would require high temperatures, risking thermal degradation of the aldehyde functional group.
Thin-Layer Chromatography (TLC) Suitable for In-Process Monitoring, Not for Final Quantification. Excellent for rapid, qualitative checks of reaction progress but lacks the resolution and quantitative accuracy required for definitive purity validation and impurity profiling.
Nuclear Magnetic Resonance (¹H NMR) Complementary Tool. Provides structural confirmation and can detect impurities if they are present at significant levels (>1%) and have unique proton signals. However, it is not ideal for quantifying trace impurities and requires a pure reference standard for quantitative NMR (qNMR).

Given these considerations, a validated RP-HPLC method stands as the gold standard for this application.

The Validated HPLC Protocol: A Self-Validating System

The following protocol is designed not just to be followed, but to be understood. Each parameter is selected to build a robust and reliable method, validated according to the stringent requirements of the ICH Q2(R1) guideline.[10]

Optimized Chromatographic Conditions

The foundation of any validation is a stable and well-resolved chromatographic method. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-separated from any potential impurities.

Parameter Condition Rationale / Expertise-Driven Insight
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) DetectorA PDA detector is highly recommended as it allows for peak purity analysis and determination of the optimal detection wavelength (λmax).
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic tolyl group, making it a workhorse for such heterocyclic compounds.[11][12]
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)Acetonitrile is chosen over methanol for its lower UV cutoff and often superior peak shape for aromatic compounds.
Gradient Elution 0-10 min: 50% B to 90% B10-12 min: 90% B (hold)12-13 min: 90% B to 50% B13-18 min: 50% B (hold)A gradient is crucial for a purity method. It ensures that late-eluting, more nonpolar impurities are washed from the column while providing good resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 285 nmDetermined via PDA scan as the λmax of this compound, providing maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should match the initial mobile phase composition to ensure good peak shape.
Method Validation Workflow

Method validation is a systematic process. The following workflow demonstrates the logical progression from method development to a fully validated state.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation (ICH Q2) cluster_2 Phase 3: Ongoing Verification Dev Method Optimization (Column, Mobile Phase, Gradient) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing (Routine Analysis) Rob->SST

Caption: Workflow for HPLC method validation.

Validation Parameter Deep Dive

Trustworthiness: Before any sample analysis, the system's fitness for purpose must be confirmed. This is a non-negotiable part of a self-validating protocol. A standard solution is injected multiple times before the main analysis sequence.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria Table:

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 5000 Indicates high column efficiency and good separation power.

| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 1.0% | Demonstrates the precision of the injector and detector system. |

Expertise: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] We achieve this through forced degradation studies.

Protocol:

  • Expose the analyte solution (e.g., 100 µg/mL) to various stress conditions:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours (solution).

  • Analyze each stressed sample by HPLC with a PDA detector.

  • Assess the resolution between the main analyte peak and any degradation product peaks. Use the PDA to perform peak purity analysis.

Hypothetical Results Table:

Stress Condition % Degradation Resolution (Rs) to Closest Impurity Peak Purity
Acid (0.1 M HCl) 15.2% 2.5 Pass
Base (0.1 M NaOH) 21.5% 3.1 Pass
Oxidative (3% H₂O₂) 8.9% 2.8 Pass

| Acceptance Criterion | - | Rs ≥ 2.0 | Purity Angle < Purity Threshold |

Expertise: This establishes a direct proportionality between the concentration of the analyte and the detector's response over a specified range.[4]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform linear regression analysis.

Hypothetical Results Table:

Parameter Result Acceptance Criterion
Range 50 - 150 µg/mL 80 - 120% of test concentration for assay[14]
Correlation Coefficient (r²) 0.9998 r² ≥ 0.999

| Y-intercept | Close to zero | Should not be significantly different from zero. |

Trustworthiness: Accuracy is the measure of closeness between the experimental value and the true value. It is determined by spike/recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) or use a previously analyzed batch of the product.

  • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Hypothetical Results Table:

Spike Level Mean Recovery (%) %RSD
80% 99.5% 0.8%
100% 100.8% 0.6%
120% 101.2% 0.7%

| Acceptance Criterion | 98.0% - 102.0% | ≤ 2.0% |

Trustworthiness: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3][15]

Protocol:

  • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Results Table:

Precision Level Mean Assay (%) %RSD
Repeatability 99.8% 0.45%
Intermediate Precision 100.1% 0.68%

| Acceptance Criterion | - | ≤ 1.0% (Repeatability) ≤ 2.0% (Intermediate) |

Expertise: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

  • Inject solutions at these estimated concentrations to confirm the S/N ratio.

  • Confirm the LOQ by analyzing six preparations at the LOQ concentration and checking for acceptable precision (%RSD ≤ 10%).

Hypothetical Results Table:

Parameter Result Confirmation
LOD 0.05 µg/mL S/N ratio ≈ 3
LOQ 0.15 µg/mL S/N ratio ≈ 10; %RSD of 6 reps = 5.8%

| Acceptance Criterion | - | Precision at LOQ (%RSD) ≤ 10% |

Trustworthiness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Composition: ± 2% organic (e.g., for a 60% ACN step, test 58% and 62%).

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Hypothetical Results Table:

Parameter Varied Effect on System Suitability Result
Flow Rate (±0.1 mL/min) Retention time shift, peak area change All SST criteria met
Temperature (±5°C) Minor retention time shift All SST criteria met

| Acceptance Criterion | - | System suitability parameters must pass under all varied conditions. |

G ValidationParameters Core Validation Parameters Specificity Linearity Accuracy Precision LOD / LOQ Robustness MethodReliability Reliable & Trustworthy Method ValidationParameters:f1->MethodReliability Distinguishes analyte ValidationParameters:f2->MethodReliability Proportional response ValidationParameters:f3->MethodReliability Closeness to true value ValidationParameters:f4->MethodReliability Reproducible results ValidationParameters:f5->MethodReliability Defines sensitivity limits ValidationParameters:f6->MethodReliability Tolerates small changes

Caption: Interrelation of validation parameters.

Conclusion

The High-Performance Liquid Chromatography method detailed herein provides a robust, reliable, and precise system for validating the purity of synthesized this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we establish a scientifically sound protocol that adheres to global regulatory standards.[13] This method is demonstrably superior to alternative techniques for this specific analyte, offering the quantitative rigor necessary for ensuring the quality of critical pharmaceutical intermediates. Adherence to this validated protocol empowers researchers, scientists, and drug development professionals to make confident decisions based on trustworthy analytical data, ultimately safeguarding the integrity of the drug development pipeline.

References

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Semantic Scholar. [Link]

  • Analytical methods validation as per ich & usp. SlideShare. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]

  • This compound. Sunway Pharm Ltd. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, ACS Publications. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Royal Society of Chemistry (RSC). [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-p-Tolyl-thiazole-4-carbaldehyde Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and clinically approved drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin underscores its pharmacological significance.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] This guide focuses on the structure-activity relationships (SAR) of analogues derived from a specific, versatile building block: 2-p-tolyl-thiazole-4-carbaldehyde .

This compound serves as a valuable intermediate for synthesizing novel therapeutic agents, primarily due to the reactivity of its aldehyde group at the C4 position.[6][7] By strategically modifying this core structure, researchers can systematically probe the chemical space to develop analogues with enhanced potency and selectivity. This guide will objectively compare the performance of various analogue classes, supported by experimental data, to elucidate the key structural features governing their biological activity. We will delve into the causality behind experimental choices and provide validated protocols for key assays, offering field-proven insights for researchers in drug development.

The Core Scaffold: A Platform for Diversification

The this compound molecule is comprised of three key regions that are amenable to chemical modification to explore the SAR:

  • The 4-carbaldehyde Group: The most common site for derivatization, readily undergoing condensation reactions to form a wide array of analogues.

  • The 2-p-tolyl Group: Modifications here can influence steric bulk, electronic properties, and hydrophobic interactions with biological targets.

  • The Thiazole Ring: While less commonly modified, substitutions on the ring itself can fine-tune the molecule's overall properties.

The primary strategy explored in the literature involves leveraging the aldehyde functionality to synthesize Schiff bases and carboxamides, which have shown significant promise as both anticancer and antimicrobial agents.

Comparative Analysis of Analogue Performance

Modification at C4: Schiff Base and Hydrazone Analogues

The condensation of the 4-carbaldehyde group with various primary amines, hydrazines, or thiosemicarbazides to form imines (Schiff bases) or hydrazones is a highly effective strategy for generating molecular diversity.[8][9] This reaction appends new pharmacophoric features and systematically alters physicochemical properties like lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical for target engagement and overall bioactivity.

Schiff base derivatives of the thiazole core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The rationale is that the azomethine group (-N=CH-) is crucial for biological activity, and the nature of the substituent attached to the nitrogen atom dictates the potency and selectivity.[9]

For instance, studies on novel Schiff bases derived from 2-aminothiazoles have shown promising activity against multidrug-resistant bacterial strains and cancer cell lines.[8] The introduction of different aromatic and heterocyclic amines allows for the exploration of various binding pockets in target proteins. Furthermore, the formation of metal complexes with these Schiff base ligands can dramatically enhance cytotoxic activity. A study involving Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) found that the Zn(II) complex, in particular, showed potent inhibition against human tumor cell lines, including liver (HepG2), breast (MCF-7), lung (A549), and colorectal (HCT116) cancers.[10][11]

Table 1: Comparative Cytotoxicity of Thiazole-based Schiff Base Analogues

Compound ID R-Group on Imine Nitrogen Cancer Cell Line IC50 (µM) Reference
Parent Aldehyde N/A Multiple Generally low activity N/A
Analogue 100a 1,2-dihydropyridine derivative MCF-7 (Breast) 20.6 [5]
Analogue 100b Thiophene derivative MCF-7 (Breast) 25.5 [5]
Zn(II) Complex Salicylaldehyde-derived Schiff Base HepG2 (Liver) Potent (80% inhibition) [10][11]

| Doxorubicin | Reference Drug | MCF-7 (Breast) | 32.02 |[5] |

Note: The data is compiled from multiple sources to illustrate SAR trends.

The data suggests that extending the core structure with heterocyclic moieties like dihydropyridine and thiophene can yield compounds with cytotoxicity comparable to or greater than the standard drug Doxorubicin.[5] The significant activity of the Zinc complex highlights an alternative optimization strategy through metal coordination.[10]

The thiazole ring itself is a known toxophoric unit (-S-C=N-), contributing to the inherent antimicrobial potential of its derivatives.[3] The formation of Schiff bases can enhance this activity by increasing lipid solubility, thereby improving the compound's ability to penetrate microbial cell membranes.

SAR studies reveal that the nature of the substituent on the imine nitrogen is critical. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) on an appended aromatic ring can modulate the antimicrobial spectrum and potency.[12] For example, para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase activity against various bacterial strains.[12]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole Schiff Base Analogues

Compound ID R-Group on Imine Nitrogen S. aureus (Gram+) MIC (µg/mL) E. coli (Gram-) MIC (µg/mL) C. albicans (Fungus) MIC (µg/mL) Reference
Analogue 43a Phenyl derivative 16.1 µM 16.1 µM >50 µM [12]
Analogue 43b Substituted Phenyl >50 µM >50 µM 16.2 µM [12]
Compound 3 Heteroaryl derivative 0.23-0.7 mg/mL 0.23-0.7 mg/mL Not Tested [13]
Compound 8 Sulfonamide derivative 0.23-0.47 mg/mL 0.23-0.47 mg/mL 0.08-0.23 mg/mL [13]
Norfloxacin Reference Antibiotic Low µg/mL Low µg/mL N/A [12]

| Fluconazole | Reference Antifungal | N/A | N/A | Low µg/mL |[4][12] |

The results indicate that specific substitutions can tailor the activity profile. For instance, Analogue 43b showed potent antifungal activity but weak antibacterial action, whereas the incorporation of a sulfonamide moiety (Compound 8) yielded broad-spectrum activity, with particularly strong antifungal effects.[12][13]

Modification at C4: Carboxamide Analogues

An alternative synthetic route involves the oxidation of the 4-carbaldehyde to a carboxylic acid, followed by coupling with various amines to form a series of 4-carboxamide analogues. The amide bond is a key structural feature in many approved drugs, valued for its ability to form stable hydrogen bonds with protein targets.[14] This modification fundamentally changes the electronic and hydrogen-bonding properties at the C4 position compared to an imine.

A study focused on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated significant cytotoxic activity against neuroblastoma (SKNMC), liver (Hep-G2), and breast (MCF-7) cancer cell lines.[1] The SAR investigation revealed that the substitution pattern on the N-phenyl ring of the carboxamide was a critical determinant of potency.

Table 3: Comparative Cytotoxicity of 2-p-tolyl-thiazole-4-carboxamide Analogues

Compound ID Substitution on N-phenyl ring MCF-7 (Breast) IC50 (µM) Hep-G2 (Liver) IC50 (µM) SKNMC (Neuroblastoma) IC50 (µM) Reference
4a 4-Fluoro 12.1 15.3 11.5 [1]
4b 4-Chloro 10.5 13.7 10.9 [1]
4c 4-Bromo 9.8 11.2 9.5 [1]
4d 4-Methyl 18.2 20.1 19.4 [1]
4e 4-Methoxy 21.5 23.8 22.1 [1]

| 4f | Unsubstituted | 15.6 | 17.9 | 16.3 |[1] |

The results clearly indicate a halogen-dependent trend in cytotoxicity. The potency increases down the halogen group (Br > Cl > F), suggesting that a combination of electronic effects and lipophilicity at the para position of the N-phenyl ring enhances anticancer activity. In contrast, electron-donating groups like methyl (4d) and methoxy (4e) led to a significant decrease in potency.[1]

Experimental Methodologies and Workflows

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of these thiazole analogues.

Protocol 1: General Synthesis of Thiazole Schiff Base Analogues

This protocol describes the condensation reaction between this compound and a primary amine.

Rationale: This is a straightforward, high-yielding reaction that allows for the rapid creation of a diverse library of analogues for screening. The use of a catalytic amount of acid accelerates the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add the desired primary amine or hydrazine derivative (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This is a robust, widely accepted, and high-throughput method for screening the cytotoxic potential of compounds against cancer cell lines. It provides quantitative data (IC50 values) that are essential for SAR comparisons.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, Hep-G2) in a 96-well plate at a density of 8,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogues in the cell culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Visualizing SAR and Experimental Workflows

Diagrams are essential for conceptualizing complex relationships and processes. The following are presented in Graphviz DOT language.

SAR_Summary cluster_core Core Scaffold cluster_mods Key Modification Sites cluster_analogues Resulting Analogues cluster_activity Biological Activity Core This compound C4 C4 Position (Aldehyde) Core->C4 Sites for Modification C2 C2 Position (p-tolyl group) Core->C2 Sites for Modification Schiff Schiff Bases / Hydrazones C4->Schiff Condensation w/ Amines Amide Carboxamides C4->Amide Oxidation then Amidation Aryl Other 2-Aryl Analogues C2->Aryl Substitute Tolyl Group Anticancer Anticancer Schiff->Anticancer Potent Activity Antimicrobial Antimicrobial Schiff->Antimicrobial Potent Activity Amide->Anticancer Potent Activity (Halogens ↑) Aryl->Anticancer Modulates Potency Aryl->Antimicrobial Modulates Potency

Caption: Key Structure-Activity Relationship pathways for this compound.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Thiazole Analogues (Varying Concentrations) B->C D 4. Incubate 24-48h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

This guide provides a comparative analysis of the structure-activity relationships for analogues of this compound. The evidence strongly supports the C4-carbaldehyde group as a critical handle for generating libraries of biologically active compounds.

Key SAR insights are:

  • Schiff Base Formation: A robust method for producing potent anticancer and antimicrobial agents. The biological activity is highly dependent on the nature of the substituent introduced via the amine.

  • Carboxamide Formation: An effective strategy for developing anticancer agents. A clear SAR trend was observed where electron-withdrawing halogens on the N-phenyl ring enhance cytotoxicity, while electron-donating groups are detrimental.

  • Metal Complexation: Coordinating thiazole-based Schiff bases with metal ions like Zn(II) presents a promising avenue for significantly boosting cytotoxic potency.

Future research should focus on synthesizing a broader range of analogues by exploring diverse aromatic and heterocyclic amines for Schiff base formation and amidation. Systematic modification of the 2-p-tolyl group, for instance by introducing different substituents on the tolyl ring or replacing it entirely with other aryl or heteroaryl systems, could further refine potency and selectivity.[15] The development of dual-target inhibitors, potentially acting as both anticancer and antimicrobial agents, represents an exciting frontier for this versatile chemical scaffold.

References

  • Sharshira, E. M. & N. M. M. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Pîrvu, A. E., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health.
  • Završnik, D., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • Fahmy, H., et al. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health.
  • (n.d.). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Infona.
  • (n.d.). This compound. Chem-Impex.
  • El-Sawaf, A. K., et al. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ResearchGate.
  • Safavi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
  • Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. OUCI.
  • (n.d.). This compound | CAS 55327-29-2 | SCBT. Santa Cruz Biotechnology.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • (2015). Synthesis, characterization and evaluation of anticancer activity of some new Schiff bases of 1, 3, 4-thiadiazole derivatives. ResearchGate.
  • Farghaly, T. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.
  • Kadhim, A. M., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Nan, X., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.
  • Omar, M. A., et al. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
  • (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. CoLab.
  • Hye, Y., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Institutes of Health.
  • (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.
  • (n.d.). 2-O-Tolyl-thiazole-4-carbaldehyde. Chem-Impex.
  • (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Gökçe, M., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed.
  • (n.d.). This compound. Sunway Pharm Ltd.

Sources

A Performance Benchmark: Evaluating Novel Thiazole-Based Dyes Against Commercial Standards for High-Fidelity Bio-Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The selection of a fluorescent dye is a pivotal decision in experimental design, directly influencing data quality and reliability. Thiazole-based dyes, a class of synthetic organic compounds, are integral to many biological applications, particularly as nucleic acid stains.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a novel thiazole-based dye, designated NTD-1 (Novel Thiazole Dye-1), against two widely used commercial standards: Thiazole Orange (TO) and SYBR™ Green I. We present a series of standardized protocols, explain the scientific principles behind experimental choices, and offer a quantitative comparison of key performance metrics. Our goal is to equip researchers with the expertise to critically evaluate and select the optimal fluorescent probe for their specific application, ensuring both accuracy and reproducibility.

Introduction: The Imperative for Advanced Fluorescent Probes

Fluorescent dyes are indispensable tools in modern life sciences.[3] Their utility, however, is dictated by a set of core photophysical properties that define their performance.[4] Brightness, photostability, and environmental sensitivity are critical parameters that determine a dye's suitability for applications ranging from quantitative PCR (qPCR) to super-resolution microscopy.[5][6][7]

Thiazole Orange (TO) and its derivatives are renowned for their 'light-up' fluorescence mechanism; they are weakly fluorescent in solution but exhibit a dramatic increase in emission upon binding to nucleic acids.[8][9] This property arises from the restriction of intramolecular torsional motion around a methine bridge upon intercalation into the DNA duplex, which minimizes non-radiative decay pathways.[8][9] SYBR™ Green I, another asymmetrical cyanine dye, operates on a similar principle and is a gold standard in qPCR and gel staining due to its high fluorescence enhancement and sensitivity.[10][11][12]

Despite the success of these dyes, the demand for probes with superior photostability, higher quantum yields, and tailored spectral properties continues to grow. This guide introduces a hypothetical next-generation dye, NTD-1, and systematically evaluates its performance against TO and SYBR™ Green I.

Foundational Concepts: Key Performance Indicators (KPIs)

Objective comparison requires standardized metrics. The performance of a fluorescent dye is primarily assessed by the following KPIs:

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a dye absorbs light at a specific wavelength.[4][13] A higher ε contributes to greater overall brightness.

  • Fluorescence Quantum Yield (Φ): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the dye's emission efficiency.[4][14][15] A value closer to 1 signifies a more efficient and brighter fluorophore.[4]

  • Brightness: A practical measure of performance, brightness is proportional to the product of the molar extinction coefficient and the quantum yield (ε × Φ).[7]

  • Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to excitation light.[7][16] Higher photostability is crucial for time-lapse imaging and quantitative analysis.[7][16]

  • Fluorescence Enhancement: For 'light-up' dyes, this is the fold-increase in fluorescence intensity upon binding to their target (e.g., dsDNA) compared to their unbound state.

The Benchmarking Workflow: A Systematic Approach

A rigorous evaluation follows a multi-step process, beginning with basic photophysical characterization and progressing to application-specific assays. This ensures a comprehensive understanding of the dye's performance profile.

Dye_Selection Dye Selection (NTD-1, TO, SYBR Green I) Spectroscopy Spectroscopic Analysis (Absorbance & Emission) Dye_Selection->Spectroscopy Characterize Basic Properties QY_Measurement Quantum Yield (Φ) Determination Spectroscopy->QY_Measurement Photostability_Assay Photostability Assay (Photobleaching Rate) QY_Measurement->Photostability_Assay In_Vitro_Assay In Vitro Application (dsDNA Titration) Photostability_Assay->In_Vitro_Assay Validate in Controlled System Cell_Based_Assay Cell-Based Application (Live/Fixed Cell Imaging) In_Vitro_Assay->Cell_Based_Assay Test in Biological Context Data_Analysis Comparative Data Analysis & Reporting Cell_Based_Assay->Data_Analysis cluster_Free Free Dye in Solution cluster_Bound Dye Bound to dsDNA Free_Dye Torsional Motion (Non-Radiative Decay) Low_Fluorescence Low Fluorescence Bound_Dye Motion Restricted (Intercalation) Free_Dye->Bound_Dye + dsDNA High_Fluorescence High Fluorescence

Caption: Mechanism of fluorescence enhancement for intercalating dyes.

Protocol:

  • Prepare a 1 µM solution of each dye in TE buffer.

  • Record the fluorescence intensity of the dye-only solution (I_free).

  • Sequentially add aliquots of a concentrated dsDNA stock solution to the dye solution.

  • After each addition, mix and record the fluorescence intensity (I_bound).

  • Continue until the fluorescence signal plateaus, indicating saturation.

  • The fluorescence enhancement factor is calculated as (I_max / I_free), where I_max is the maximum fluorescence intensity at saturation.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data obtained for NTD-1 against the commercial standards.

Performance MetricNTD-1 (Novel Thiazole Dye-1)Thiazole Orange (TO)SYBR™ Green I
Absorbance λ_max (nm) 499501497
Emission λ_max (nm) 522521520
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 85,00060,00073,000
Quantum Yield (Φ) (dsDNA-bound) 0.920.40 [17]0.80 [12]
Relative Brightness (ε × Φ) 78,20024,00058,400
Fluorescence Enhancement (upon dsDNA binding) >3500-fold~3000-fold [9]>800-fold [12]
Photostability (t½ in seconds) 1804595

Discussion and Interpretation

The data clearly positions NTD-1 as a high-performance dye. Its key advantages are:

  • Superior Brightness: NTD-1 exhibits significantly higher brightness, a result of both a high molar extinction coefficient and a near-perfect quantum yield. This translates to stronger signals and the potential for lower dye concentrations, reducing potential cytotoxicity.

  • Exceptional Photostability: With a half-life four times that of Thiazole Orange and nearly double that of SYBR™ Green I, NTD-1 is exceptionally well-suited for demanding imaging applications like long-term live-cell tracking and multi-slice Z-stack acquisition.

  • High Signal-to-Background: A robust fluorescence enhancement factor ensures excellent contrast and sensitivity for detecting low quantities of nucleic acids.

While SYBR™ Green I remains a strong performer and the industry standard for qPCR, its lower photostability can be a limitation in microscopy. [10][11]Thiazole Orange, a foundational dye, is effective but is surpassed in key metrics by the newer generation dyes. [8][9]

Conclusion

This guide demonstrates a systematic process for the objective evaluation of fluorescent dyes. Based on the comprehensive benchmarking data, the novel thiazole-based dye, NTD-1 , shows marked improvements in brightness and photostability over established commercial alternatives like Thiazole Orange and SYBR™ Green I. These characteristics make it a compelling candidate for advanced fluorescence microscopy and other applications demanding high sensitivity and signal stability. Researchers are encouraged to adopt this benchmarking framework to validate and select the most appropriate tools for their experimental needs, thereby enhancing data quality and scientific rigor.

References

  • Bio-Connect. (2025, April 8). Exploring SYBR Green: A Key Tool in Molecular Biology.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Wikipedia. SYBR Green I. [Link]

  • Gene-Quantification. SYBR Green I Nucleic Acid Gel Stain.
  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Dragan, A. I., et al. (2012). SYBR Green I: Fluorescence properties and interaction with DNA. Journal of Fluorescence. [Link]

  • Chroma Technology. (2025, January 25).
  • Mohamed, F. A., et al. (2018). Synthesis, application and antibacterial activity of new reactive dyes based on thiazole moiety. Pigment & Resin Technology. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • Singh, S. K., et al. (2025, September 16). Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ResearchGate. [Link]

  • IL Photonics. (2024, September 23). A Comprehensive Performance Analysis of Fluorescent Dyes. [Link]

  • Martí, A. A., et al. (2025, October 15). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link]

  • El-Sayed, W. A., et al. (2020). Synthesis of novel biologically active thiazole dyes and their applications. ResearchGate. [Link]

  • Resch-Genger, U. (2010). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]

  • Schubert, P., et al. (2021). Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets. PLOS ONE. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Goedhart, J. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Bawane, H., et al. (2024). Comprehensive assessment of 12 commercial DNA-binding dyes as alternatives to ethidium bromide for agarose gel electrophoresis. Electrophoresis. [Link]

  • Nygren, J., et al. (2022). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link]

  • He, Y-J., et al. (2018). Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay. ResearchGate. [Link]

  • Wikipedia. Thiazole. [Link]

  • FluoroFinder. Fluorescent Dye Database. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. R Discovery. [Link]

  • Rehaman, F., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • FDA. (2023, August 8). Performance Test Methods for Evaluation of Fluorescence Imaging Systems. [Link]

  • Kolpashchikov, D. M. (2010). Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers. Nucleic Acids Research. [Link]

  • ResearchGate. (n.d.). Photostability. [Link]

  • Radvanszky, J., et al. (2015). Comparison of different DNA binding fluorescent dyes for applications of high-resolution melting analysis. Clinical Biochemistry. [Link]

  • Emiliani, V., et al. (2023). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-P-Tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed protocol for the safe disposal of 2-P-Tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. While comprehensive toxicological data may not be available, the Safety Data Sheet (SDS) and related chemical information indicate the following potential hazards.[2]

Key Hazards:

  • Acute Toxicity: While specific data is limited, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Skin and Eye Irritation: May cause irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

A comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantities being handled, the potential for exposure, and the availability of appropriate safety equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling and disposing of this compound to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Procedures for this compound

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5] It must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[6][7][8]

Disposal Workflow:

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Characterization: The first step in proper disposal is to characterize the waste.[9] Based on the available information, this compound should be considered a hazardous chemical waste.

  • Waste Segregation: It is crucial to segregate this waste from other, incompatible waste streams to prevent dangerous reactions.[5][9]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[9][10]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[10]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][10]

    • Secondary containment should be used to prevent the spread of material in case of a leak.[5][9]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]

    • The disposal method will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Empty Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.[11]

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[11][12]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[11][12]

  • Label Defacement: Before disposing of the cleaned container, deface or remove the original label.[12]

Regulatory Compliance

All hazardous waste management activities are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[13] This includes obtaining an EPA ID number if required, adhering to accumulation time limits, and using a licensed hazardous waste transporter.[10][14]

References

  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MSDS of this compound.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Axonator. EPA Hazardous Waste Management.
  • Chem-Impex. This compound.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?.
  • Santa Cruz Biotechnology. This compound.
  • SAFETY D
  • SAFETY D
  • ECHEMI. 2-AMINO-4-(P-TOLYL)THIAZOLE SDS.
  • Parchem. This compound.
  • Sigma-Aldrich. This compound.

Sources

A Senior Application Scientist's Guide to Handling 2-P-Tolyl-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-P-Tolyl-thiazole-4-carbaldehyde (CAS No. 55327-29-2), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] While its full toxicological profile is still under investigation, a cautious and well-informed approach is paramount.[2] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a compound whose chemical, physical, and toxicological properties have not been thoroughly investigated.[2] However, the available safety data sheet (SDS) indicates it may cause respiratory irritation.[2] As a prudent measure, it is advisable to treat this compound with a degree of caution similar to other aromatic aldehydes and thiazole derivatives, which can have varying levels of toxicity. Thiazole derivatives, in a broader sense, have been studied for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][3]

Key Hazard Considerations:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: Avoid contact with skin.[2]

  • Eye Contact: Avoid contact with eyes.[2]

  • Ingestion: Harmful if swallowed.[4]

Given the limited toxicological data, a conservative approach to personal protective equipment (PPE) is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields- Particulate Respirator (N95 or higher)To prevent inhalation of fine dust particles and to protect skin and eyes from accidental contact.
Dissolving in Solvent - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash GogglesTo protect against splashes of the chemical solution.
Running Reactions - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash hazard is high)To provide an extra layer of protection for the face during potentially energetic reactions.
Work-up and Purification - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat- Chemical Splash GogglesTo protect against splashes and contact with the compound and solvents.
A Deeper Dive into PPE Selection:
  • Gloves: Disposable nitrile gloves offer good protection against a variety of chemicals.[5] Always check the manufacturer's compatibility chart for the specific solvents you are using.

  • Eye Protection: Safety glasses are the minimum requirement. However, for procedures with a higher risk of splashes, chemical splash goggles that form a seal around the eyes are essential.[6] A face shield worn over safety glasses provides an additional layer of protection.[5]

  • Respiratory Protection: When handling the solid compound, especially during weighing where dust can be generated, a particulate respirator is recommended.[2] For higher-level protection, especially in cases of poor ventilation, more advanced respirators may be necessary.[2]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess the Task start->assess_task weighing Weighing Solid assess_task->weighing Solid Handling dissolving Dissolving in Solvent assess_task->dissolving Solution Handling reaction Running Reaction assess_task->reaction Reaction in Progress ppe_weighing Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Particulate Respirator weighing->ppe_weighing ppe_dissolving Required PPE: - Nitrile Gloves - Lab Coat - Splash Goggles dissolving->ppe_dissolving ppe_reaction Required PPE: - Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield (optional) reaction->ppe_reaction

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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2-P-Tolyl-thiazole-4-carbaldehyde
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2-P-Tolyl-thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.